molecular formula C5H4F2N2O2 B3025411 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 151734-02-0

3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B3025411
CAS No.: 151734-02-0
M. Wt: 162.09 g/mol
InChI Key: IGQNDARULCASRN-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid is a significant organic compound that serves primarily as a critical metabolite and a valuable building block in agricultural chemical research. It is identified as a major soil metabolite for several important succinate dehydrogenase inhibitor (SDHI) fungicides, including fluxapyroxad, sedaxane, and isopyrazam . In this context, it is an essential reference standard for environmental fate and metabolism studies, aiding researchers in understanding the degradation pathways and environmental footprint of modern fungicides. The compound's primary research value lies in its role as a key synthetic intermediate for the preparation of novel pyrazole-carboxamide fungicides . These fungicides, which are amide derivatives of the parent acid, work by inhibiting succinate dehydrogenase (Complex II), a key enzyme in the mitochondrial respiratory chain of fungi . This mechanism of action makes derivatives of this acid highly effective against a broad spectrum of agriculturally significant fungal pathogens. From a physico-chemical perspective, the compound presents as a white to off-white crystalline powder . It is highly soluble in water at neutral pH, with a measured solubility of 8200 mg L⁻¹, and demonstrates low adsorption to soil (Kf 0.25 mL g⁻¹), indicating high potential for mobility in the environment . In soil laboratory studies, it shows persistence, with aerobic DT₅₀ values of approximately 117.5 days, making it a compound of interest for long-term environmental monitoring . In toxicological studies, it exhibits low acute oral toxicity to mammals (LD₅₀ > 2000 mg kg⁻¹ in rats) and low toxicity to earthworms (LC₅₀ > 1000 mg kg⁻¹) . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C5H4F2N2O2/c6-4(7)3-2(5(10)11)1-8-9-3/h1,4H,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IGQNDARULCASRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=NNC(=C1C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C5H4F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20894963
Record name 1H-3-Difluoromethylpyrazole-4-carboxylic acid
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Molecular Weight

162.09 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

151734-02-0
Record name 1H-3-Difluoromethylpyrazole-4-carboxylic acid
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Record name 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid
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Record name 1H-3-Difluoromethylpyrazole-4-carboxylic acid
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Record name 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
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Record name 3-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
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Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Characteristics of 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 151734-02-0), a key building block in the synthesis of modern succinate dehydrogenase inhibitor (SDHI) fungicides. Due to the scarcity of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and detailed data from its close structural analog, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, to present a robust, predictive interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is designed to equip researchers with the foundational knowledge required to identify, characterize, and utilize this compound in synthetic and analytical workflows.

Introduction and Molecular Structure

3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in agrochemical research. Its molecular structure, featuring a pyrazole ring substituted with a difluoromethyl group and a carboxylic acid, is fundamental to the efficacy of several commercial fungicides.[1] The compound has a molecular formula of C₅H₄F₂N₂O₂ and a molecular weight of 162.09 g/mol .[2][3]

The structural integrity and purity of this intermediate are paramount for the successful synthesis of active pharmaceutical ingredients. Therefore, a thorough understanding of its spectral signature is essential for quality control and reaction monitoring.

Caption: Molecular structure of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Key Insights
~13.0Broad Singlet1HCOOHThe carboxylic acid proton is highly deshielded and will appear as a broad singlet, readily exchangeable with D₂O. Its chemical shift is influenced by hydrogen bonding and solvent.
~12.5Broad Singlet1HNH The pyrazole N-H proton signal is expected to be broad due to quadrupole broadening and exchange. Its position can vary significantly with concentration and temperature.
~8.2Singlet1HC5-H This proton is on a carbon adjacent to a nitrogen atom in the aromatic pyrazole ring, leading to a downfield shift. It is predicted to be a singlet as there are no adjacent protons. The value is extrapolated from the analog's shift of 8.33 ppm.[4]
~7.2Triplet (t)1HCH F₂The proton on the difluoromethyl group is split into a triplet by the two equivalent fluorine atoms (²JHF ≈ 54 Hz). This characteristic pattern is a key identifier for the -CHF₂ moiety. This is based on the analog's triplet at 7.19 ppm.[4][5]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the observation of the acidic COOH and NH protons.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 5 seconds to allow for full relaxation of all protons, especially the slowly relaxing quaternary carbons and the acidic protons.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. The predicted chemical shifts are based on general principles of ¹³C NMR and data from derivatives of the N-methylated analog.[5] The key features will be the carbons of the pyrazole ring, the carboxylic acid carbonyl, and the distinctive triplet of the difluoromethyl carbon.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 101 MHz)

Chemical Shift (δ, ppm)Multiplicity (¹³C-¹⁹F Coupling)AssignmentRationale and Key Insights
~164SingletC OOHThe carbonyl carbon of the carboxylic acid is expected in this typical downfield region.
~147Triplet (t, ²JCF ≈ 26 Hz)C 3-CHF₂This pyrazole carbon is directly bonded to the electron-withdrawing difluoromethyl group, causing a downfield shift. It appears as a triplet due to two-bond coupling with the fluorine atoms.[5]
~138SingletC 5The C5 carbon of the pyrazole ring is expected in this region for substituted pyrazoles.
~115SingletC 4This carbon is shielded relative to the other ring carbons and is bonded to the carboxylic acid group.
~109Triplet (t, ¹JCF ≈ 238 Hz)CH F₂The difluoromethyl carbon exhibits a large one-bond coupling constant with the two fluorine atoms, resulting in a characteristic, well-defined triplet. This is a definitive signal for the -CHF₂ group.[5]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrument Setup: Acquire the spectrum on a 101 MHz (or corresponding field strength) NMR spectrometer.

  • Acquisition Parameters:

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a pulse angle of 30 degrees.

    • A longer relaxation delay (e.g., 2-5 seconds) is recommended.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Data Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. For 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, the spectrum will be dominated by absorptions from the carboxylic acid and the C-F bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Key Insights
3300 - 2500BroadO-H stretch (Carboxylic acid)This very broad and characteristic band is due to the strong hydrogen bonding between carboxylic acid dimers.[6]
~3100MediumN-H stretchThe stretching vibration of the N-H bond in the pyrazole ring.
~1700StrongC=O stretch (Carboxylic acid)A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid. Its position indicates conjugation with the pyrazole ring.[6]
1300 - 1200StrongC-O stretchThe stretching vibration of the carbon-oxygen single bond in the carboxylic acid group.
1200 - 1000StrongC-F stretchCarbon-fluorine bonds give rise to strong absorption bands in this region. The presence of two C-F bonds will likely result in a complex, strong band.
~950Medium, BroadO-H bend (out-of-plane)A broad band characteristic of the out-of-plane bending of the hydroxyl group in a hydrogen-bonded carboxylic acid dimer.[6]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure.

    • Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, electrospray ionization (ESI) is a suitable technique.

  • Expected Molecular Ion: The calculated exact mass is 162.0241 g/mol .[2]

    • In positive ion mode (ESI+), the expected ion would be the protonated molecule [M+H]⁺ at m/z 163.0319.

    • In negative ion mode (ESI-), the expected ion would be the deprotonated molecule [M-H]⁻ at m/z 161.0165.

Predicted Fragmentation Pattern: The molecule is expected to fragment through characteristic losses, primarily from the carboxylic acid and difluoromethyl groups.

fragmentation M [M+H]⁺ m/z = 163.03 M_H2O [M+H - H₂O]⁺ m/z = 145.02 M->M_H2O - H₂O M_COOH [M+H - HCOOH]⁺ m/z = 117.02 M->M_COOH - HCOOH M_CO [M+H - CO]⁺ m/z = 135.04 M_H2O->M_CO - CO

Caption: Predicted ESI+ mass fragmentation pathway.

Experimental Protocol: Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

  • Instrument Setup:

    • Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • LC Method: Use a C18 reverse-phase column. A suitable mobile phase would be a gradient of water and acetonitrile, both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

    • MS Method: Use an electrospray ionization (ESI) source. Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

  • Data Acquisition: Perform a full scan experiment to identify the molecular ion. Subsequently, perform a tandem MS (MS/MS) experiment by selecting the molecular ion (m/z 163.03 in positive mode) as the precursor and applying collision energy to induce fragmentation.

  • Data Analysis: Analyze the full scan data to confirm the mass of the molecular ion. Interpret the MS/MS spectrum to elucidate the fragmentation pattern and confirm the structure.

Conclusion

This guide provides a detailed, predictive overview of the key spectral data for 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. By leveraging data from closely related analogs and fundamental spectroscopic principles, we have established a reliable spectral profile for this important chemical intermediate. The characteristic triplet signals in both ¹H and ¹³C NMR for the CHF₂ group, combined with the distinctive features of the carboxylic acid in the IR spectrum and the confirmed molecular weight by MS, provide a robust, multi-faceted system for the unambiguous identification and quality assessment of this compound in a research or industrial setting.

References

  • PubChem. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. CN111362874B - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Wang, B., et al. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. ResearchGate. [Link]

  • ResearchGate. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

  • U.S. Environmental Protection Agency. 1H-Pyrazole-4-carboxylic acid, 3-(difluoromethyl)-. [Link]

  • Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

  • CAS Common Chemistry. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

  • AERU. 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (Ref: M700F002). [Link]

  • AERU. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Ref: NOA449410). [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

Sources

3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid NMR analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Analysis of 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the complete Nuclear Magnetic Resonance (NMR) analysis of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 151734-02-0). This fluorinated heterocyclic compound is a crucial building block in medicinal and agricultural chemistry, closely related to the core of several modern fungicides[1][2]. Its structural complexity, arising from annular tautomerism, exchangeable protons, and fluorine-carbon/proton couplings, necessitates a multi-faceted NMR approach. This document details the causality behind experimental choices, moving from fundamental 1D techniques (¹H, ¹³C, ¹⁹F) to advanced 2D correlation spectroscopy (HSQC, HMBC) for unambiguous structural elucidation. We present field-proven protocols and data interpretation strategies designed for researchers, scientists, and drug development professionals to overcome common analytical challenges.

Molecular Structure and Inherent Analytical Challenges

A successful NMR analysis begins with a thorough understanding of the molecule's structure and its dynamic behavior in solution.

  • Core Structure : The molecule consists of a pyrazole ring substituted at the C3 position with a difluoromethyl (-CHF₂) group and at the C4 position with a carboxylic acid (-COOH) group. The pyrazole nitrogen at position 1 bears a proton (N-H).

  • Annular Tautomerism : A primary challenge in the analysis of N-unsubstituted pyrazoles is annular tautomerism. The N-H proton can rapidly exchange between the N1 and N2 positions. If this exchange is fast on the NMR timescale, the distinct environments of the C3 and C5 positions become averaged[3]. This can result in a single, often broadened, signal for C3 and C5 in the ¹³C NMR spectrum, complicating definitive assignment. The choice of solvent and temperature can significantly influence this exchange rate[3].

  • Exchangeable Protons (N-H and COOH) : The two acidic protons (N-H and COOH) are subject to chemical exchange with each other, residual water in the solvent, or protic solvents themselves. This leads to signal broadening, and in protic deuterated solvents like D₂O or CD₃OD, these signals can exchange completely and become undetectable in the ¹H NMR spectrum[3].

  • Fluorine Coupling : The two fluorine atoms of the difluoromethyl group introduce extensive spin-spin coupling. The CHF₂ proton will be split by the two fluorine atoms, the CHF₂ carbon will be split by them, and long-range couplings to other nearby nuclei (e.g., C3) will also be present. Harnessing these couplings is key to the assignment process.

Caption: Structure of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.

Foundational 1D NMR Analysis: ¹H, ¹⁹F, and ¹³C Spectra

The initial analytical workflow should involve the acquisition of three core 1D NMR spectra. The choice of a dry, aprotic deuterated solvent such as DMSO-d₆ or acetone-d₆ is critical to preserve the signals from the exchangeable N-H and COOH protons[3].

¹H NMR Spectrum

The proton spectrum provides the initial overview of the structure.

  • H5 Proton : A singlet is expected for the proton at the C5 position of the pyrazole ring. Its chemical shift will typically appear in the aromatic region (~7.5-8.5 ppm).

  • -CHF₂ Proton : This proton will exhibit a characteristic triplet multiplicity due to coupling with the two equivalent fluorine atoms (²JHF). The coupling constant is typically large, in the range of 50-60 Hz[4]. The chemical shift is expected around 6.5-7.5 ppm.

  • N-H and COOH Protons : These acidic protons will appear as broad singlets at lower field (typically >10 ppm in DMSO-d₆). Their positions can be concentration and temperature-dependent. A simple confirmation test is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the signals for these exchangeable protons will disappear.

¹⁹F NMR Spectrum

Given the presence of fluorine, the ¹⁹F NMR spectrum is exceptionally informative and should be acquired as a standard experiment.

  • -CHF₂ Fluorines : The two fluorine atoms are chemically equivalent and will produce a single resonance. This signal will be split into a doublet by the single proton (²JFH), with a coupling constant identical to that observed in the ¹H spectrum[5]. This provides a self-validating check of the H-F coupling. The high sensitivity and 100% natural abundance of the ¹⁹F nucleus make this a rapid and clean experiment[6][7].

¹³C NMR Spectrum

The carbon spectrum reveals the carbon backbone and the influence of fluorine coupling.

  • -CHF₂ Carbon : This carbon signal will be a prominent triplet due to the large one-bond coupling to the two fluorine atoms (¹JCF), typically around 230-250 Hz[8].

  • C3 Carbon : The carbon directly attached to the -CHF₂ group will show a smaller two-bond coupling (²JCF), appearing as a triplet with a J-value around 25-30 Hz[8].

  • C4, C5, and COOH Carbons : These carbons will appear as singlets, although C4 may show a small three-bond coupling to the fluorines. As noted, the C3 and C5 signals may be broadened or averaged due to tautomerism[3].

Table 1: Predicted NMR Spectral Data
NucleusAtom PositionPredicted MultiplicityApprox. Chemical Shift (ppm)Coupling Constant (J)
¹H H5s (singlet)7.5 - 8.5-
-C HF₂ t (triplet)6.5 - 7.5²JHF ≈ 50-60 Hz
NH br s (broad singlet)>12 (in DMSO-d₆)-
COOH br s (broad singlet)>13 (in DMSO-d₆)-
¹⁹F -CHF₂ d (doublet)-90 to -120²JFH ≈ 50-60 Hz
¹³C C5s125 - 135May be averaged with C3
C4s110 - 120³JCF may be present
C3t (triplet)145 - 155²JCF ≈ 25-30 Hz
C OOHs160 - 170-
-C HF₂t (triplet)105 - 115¹JCF ≈ 230-250 Hz

Advanced 2D NMR for Unambiguous Assignment

While 1D NMR provides a foundational dataset, 2D correlation experiments are essential for irrefutable assignment, especially for distinguishing the C3, C4, and C5 positions.

HSQC: Connecting Protons to Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons with their directly attached carbons.

  • Key Correlations : A cross-peak will confirm the connection between the H5 proton and the C5 carbon. Another will link the -CHF₂ proton to the -CHF₂ carbon. This is the most reliable way to identify the C5 signal in the ¹³C spectrum.

HMBC: Mapping the Molecular Skeleton

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this analysis, as it reveals correlations between protons and carbons over two or three bonds[3][9]. This allows for the assembly of the molecular framework.

  • Correlations from H5 : The proton at C5 will show a strong correlation to the quaternary C4. Crucially, it will also show a correlation to C3. This H5-C3 correlation is the definitive link needed to assign C3, even if its signal is broadened by tautomerism.

  • Correlations from the -CHF₂ Proton : The proton of the difluoromethyl group will show correlations to the C3 carbon it is attached to (a two-bond correlation) and the C4 carbon (a three-bond correlation). This provides a secondary confirmation of the C3 and C4 assignments.

H5 H5 C3 C3 H5->C3 ³J C4 C4 H5->C4 ³J CHF2_H H-CF₂ CHF2_H->C3 ²J CHF2_H->C4 ³J C5 C5

Caption: Key HMBC correlations for structural assignment.

Field-Proven Experimental Protocols

Adherence to robust experimental protocols is paramount for acquiring high-quality, reproducible data.

Protocol 1: Standard Sample Preparation
  • Mass Measurement : Accurately weigh 5-10 mg of the compound for ¹H and ¹⁹F analysis, or 20-30 mg for ¹³C and 2D analysis[10].

  • Solvent Choice : Use 0.6-0.7 mL of a high-quality, dry deuterated aprotic solvent (e.g., DMSO-d₆, 99.96% D). Aprotic solvents are essential to observe the N-H proton and minimize tautomeric exchange effects[3].

  • Dissolution : Transfer the solvent to the vial containing the sample. Vortex or sonicate gently until the sample is fully dissolved. A homogenous solution is critical for good magnetic field shimming and sharp spectral lines[10].

  • Transfer : Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring no solid particles are transferred.

  • Confirmation (Optional) : For confirmation of exchangeable protons, acquire initial spectra, then remove the tube, add one drop of D₂O, shake gently, and re-acquire the ¹H spectrum.

Protocol 2: Low-Temperature NMR for Tautomer Analysis
  • Sample Preparation : Prepare a sample as described above, preferably in a solvent with a low freezing point (e.g., acetone-d₆ or THF-d₈).

  • Initial Spectrum : Acquire a standard ¹³C NMR spectrum at room temperature (298 K).

  • Cooling : Gradually lower the temperature of the NMR probe in 10-20 K increments.

  • Equilibration : Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a new spectrum[3].

  • Data Acquisition : Record spectra at each temperature until the averaged signal for C3/C5 potentially resolves into two distinct signals, indicating that the tautomeric exchange has been slowed sufficiently.

Analytical Workflow

A logical and efficient workflow ensures all necessary data is collected for a complete analysis.

G cluster_1d 1D NMR Acquisition cluster_2d 2D NMR for Assignment cluster_analysis Data Interpretation H1 1. ¹H NMR (Initial Overview) F19 2. ¹⁹F NMR (Confirm CHF₂ group) C13 3. ¹³C NMR (Carbon Backbone) HSQC 4. HSQC (Direct C-H Bonds) C13->HSQC HMBC 5. HMBC (Long-Range C-H Bonds) Assign 6. Full Structural Elucidation HMBC->Assign

Caption: Recommended workflow for complete NMR analysis.

Conclusion

The comprehensive NMR analysis of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a challenging yet achievable task that relies on a synergistic application of multinuclear (¹H, ¹³C, ¹⁹F) and multidimensional (HSQC, HMBC) techniques. The causality for this integrated approach lies in the need to systematically overcome the inherent structural complexities of annular tautomerism, proton exchange, and extensive fluorine coupling. By following the structured workflow and robust protocols detailed in this guide—from careful solvent selection to the strategic use of 2D correlation experiments—researchers can achieve unambiguous spectral assignment and complete structural verification. This level of analytical rigor is essential for advancing the use of this important fluorinated building block in research and development.

References

  • Benchchem.
  • Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

  • PubChem. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • National Center for Biotechnology Information. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed Central. [Link]

  • ResearchGate. 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... [Link]

  • PubChem. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples | Request PDF. [Link]

  • Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. [Link]

  • Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. [Link]

  • ResearchGate. Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. [Link]

  • Fluorine NMR. University of Wisconsin-Madison. [Link]

  • Royal Society of Chemistry. 19 F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • FLORE. Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. [Link]

  • Arkivoc. N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. [Link]

  • National Center for Biotechnology Information. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. PubMed Central. [Link]

Sources

3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid and Its N-Methyl Analog

Abstract: This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid and its pivotal N-methyl analog, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. As a critical building block for a modern class of succinate dehydrogenase inhibitor (SDHI) fungicides, robust analytical methodologies for its characterization are paramount for researchers, process chemists, and drug development professionals.[1][2] This document delineates field-proven protocols for liquid chromatography-mass spectrometry (LC-MS), explains the causal logic behind experimental choices, and presents a detailed analysis of expected ionization behavior and fragmentation patterns. The methodologies described herein are designed as a self-validating system to ensure scientific integrity, from sample preparation to structural elucidation.

Introduction: The Analytical Imperative

Chemical Identity and Core Significance

3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid and its N-methyl derivative are heterocyclic compounds of significant interest in the agrochemical industry.[3] The N-methyl variant, in particular, serves as the key precursor to a range of highly effective SDHI fungicides, including Bixafen, Fluxapyroxad, and Sedaxane.[1][4] Its molecular structure, featuring a pyrazole core, a carboxylic acid functional group, and a difluoromethyl moiety, presents unique analytical challenges and opportunities. Given that this acid can also be a metabolite of commercial fungicides, its accurate detection and characterization in various matrices are essential for both product development and environmental monitoring.[4] This guide will focus primarily on the N-methyl analog (MW: 176.12 g/mol ) due to its commercial relevance and the availability of public spectral data, while the principles remain directly applicable to the parent compound (MW: 162.09 g/mol ).[5][6]

The Role of Mass Spectrometry

In the lifecycle of pharmaceutical and agrochemical development, mass spectrometry (MS) is an indispensable tool.[7][8] For a molecule like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, MS provides definitive molecular weight confirmation, enables structural elucidation through fragmentation analysis, facilitates the identification of process-related impurities, and allows for sensitive quantification in complex matrices.[7] When coupled with liquid chromatography (LC-MS), it becomes a powerhouse for ensuring the identity, purity, and stability of the active compound and its intermediates.

Foundational Principles: Ionization and Molecular Behavior

Physicochemical Properties and Ionization Strategy

The molecular structure dictates the mass spectrometric strategy. The presence of two key functional groups governs its ionization:

  • Pyrazole Ring: The nitrogen atoms in the pyrazole ring are basic and readily accept a proton, making the molecule an excellent candidate for positive-mode electrospray ionization ([M+H]⁺).[9]

  • Carboxylic Acid: The acidic proton of the carboxyl group is easily lost, making the molecule highly suitable for negative-mode electrospray ionization ([M-H]⁻).

Electrospray Ionization (ESI) is the technique of choice. As a 'soft' ionization method, ESI imparts minimal energy to the analyte, ensuring that the molecular ion (or more accurately, a pseudomolecular ion like [M+H]⁺ or [M-H]⁻) is preserved with high intensity, which is critical for unambiguous molecular weight determination.[10][11] The unique properties of fluorinated compounds can also influence the ESI process, often enhancing their surface activity within the charged droplets and leading to strong ionization efficiency.[12]

Experimental Workflow: From Sample to Spectrum

A robust and reproducible workflow is the bedrock of trustworthy data. The following protocols are designed to be a validated starting point for analysis.

Sample Preparation Protocol

Causality: The goal is to dissolve the analyte in a solvent compatible with reverse-phase LC-MS and ensure complete solubilization for accurate quantification and consistent ionization. A typical starting concentration of 1-10 µg/mL is appropriate for modern instruments.

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid standard.

  • Dissolve in 1 mL of a suitable organic solvent such as methanol or acetonitrile. Vortex until fully dissolved.

  • Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filter the final solution through a 0.22 µm syringe filter if any particulate matter is suspected.

Liquid Chromatography (LC) Method

Causality: Reverse-phase chromatography is selected to retain this polar molecule. A gradient elution is employed to ensure a sharp peak shape and efficient separation from potential impurities. The mobile phase modifier (formic acid or ammonium acetate) is chosen to promote optimal ionization in the corresponding MS mode.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 3.5 µmStandard reverse-phase chemistry for retaining polar analytes.[6]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation for positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Injection Volume 5 µLBalances sensitivity with potential column overload.
Gradient 5% B to 95% B over 5 minEnsures elution and separation of compounds with varying polarity.
Mass Spectrometry (MS) Parameters

Causality: The source parameters are optimized to achieve efficient desolvation and ionization without causing in-source fragmentation. The analyzer is set to perform a full scan to detect all ions, followed by data-dependent MS/MS to automatically fragment the most intense ions for structural confirmation.

ParameterSetting (Positive ESI)Setting (Negative ESI)
Ionization Mode ESI+ESI-
Capillary Voltage 3.5 kV-3.0 kV
Drying Gas Temp 325 °C325 °C
Drying Gas Flow 8 L/min8 L/min
Nebulizer Pressure 40 psi40 psi
Scan Range (MS1) m/z 50 - 500m/z 50 - 500
Collision Energy Ramped 10-40 eVRamped 10-40 eV
Integrated Analytical Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. MS Detection & Analysis weigh Weigh Standard dissolve Dissolve in MeOH weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject Sample dilute->inject column C18 Reverse-Phase Column inject->column gradient Gradient Elution column->gradient esi Electrospray Ionization (+/- Mode) gradient->esi ms1 Full Scan (MS1) (Precursor Ion ID) esi->ms1 ms2 Tandem MS (MS/MS) (Fragmentation) ms1->ms2 data Data Interpretation ms2->data

Fig 1. Integrated workflow from sample preparation to MS data analysis.

Decoding the Spectrum: Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

For unambiguous identification, HRMS is essential. It provides a mass measurement with high accuracy (typically <5 ppm), allowing for the confident determination of the elemental formula.

Ion SpeciesFormulaTheoretical m/z
[M+H]⁺ C₆H₇F₂N₂O₂⁺177.0470
[M+Na]⁺ C₆H₆F₂N₂NaO₂⁺199.0289
[M-H]⁻ C₆H₅F₂N₂O₂⁻175.0321

Note: Data for the N-methyl analog.[6]

Proposed Fragmentation Pathway: Positive Ion Mode ([M+H]⁺)

In positive mode, fragmentation is initiated from the protonated molecule (m/z 177.0). The primary fragmentation routes involve neutral losses from the carboxylic acid and subsequent cleavages of the pyrazole ring structure.

G M [M+H]⁺ m/z 177.0 F1 [M+H - H₂O]⁺ m/z 159.0 M->F1 - H₂O F3 [M+H - COOH•]⁺ m/z 132.0 M->F3 - •COOH F2 [M+H - H₂O - CO]⁺ m/z 131.0 F1->F2 - CO

Fig 2. Proposed ESI+ fragmentation for the N-methyl analog.
  • m/z 177.0 → 159.0: A characteristic loss of water (18 Da) from the protonated carboxylic acid group.

  • m/z 159.0 → 131.0: Subsequent loss of carbon monoxide (28 Da) from the acylium ion intermediate.

  • m/z 177.0 → 132.0: Loss of the carboxyl radical (45 Da), a common fragmentation pathway for protonated carboxylic acids.[13]

Proposed Fragmentation Pathway: Negative Ion Mode ([M-H]⁻)

In negative mode, the deprotonated molecule (m/z 175.0) is the precursor. Fragmentation is dominated by the facile loss of carbon dioxide.

G M [M-H]⁻ m/z 175.0 F1 [M-H - CO₂]⁻ m/z 131.0 M->F1 - CO₂ F2 [M-H - HF]⁻ m/z 155.0 M->F2 - HF

Fig 3. Proposed ESI- fragmentation for the N-methyl analog.
  • m/z 175.0 → 131.0: The most prominent fragmentation is the loss of carbon dioxide (44 Da) via decarboxylation, a highly favorable process for deprotonated carboxylic acids.[14] This often results in the base peak in the MS/MS spectrum.

  • m/z 175.0 → 155.0: A potential loss of hydrogen fluoride (20 Da) from the difluoromethyl group, a characteristic fragmentation for some fluorinated compounds.[15]

Summary of Key Ions
Ion ModePrecursor m/zKey Fragment m/zProposed Loss
Positive 177.0159.0H₂O
131.0H₂O, CO
132.0•COOH
Negative 175.0131.0CO₂
155.0HF

Application in Drug and Agrochemical Development

The true power of this detailed MS analysis lies in its practical application.

  • Impurity Profiling: During synthesis, related impurities may be formed (e.g., isomers, over-methylated species, or precursors). The fragmentation pathways established here act as a roadmap. An impurity sharing the same core but differing in a substituent will exhibit predictable mass shifts in its fragments, allowing for rapid structural assignment.

  • Metabolite Identification: When a parent fungicide is metabolized in an organism or in the environment, it may be converted back to this carboxylic acid intermediate.[4] By using the established LC method and the characteristic precursor ions and fragments as a "fingerprint," analysts can confidently screen for and identify this metabolite in complex biological samples like plasma, soil, or water.

Conclusion

The mass spectrometric analysis of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid and its N-methyl analog is a robust and highly informative process. By leveraging the dual ionization potential of the molecule in both positive and negative ESI modes, a wealth of complementary structural data can be obtained. The predictable fragmentation patterns, centered on losses from the carboxylic acid and difluoromethyl groups, provide a reliable basis for structural confirmation. The integrated workflow presented in this guide—from methodical sample preparation to detailed spectral interpretation—constitutes a self-validating system that ensures data of the highest accuracy and integrity, empowering researchers in the rapid and confident development of novel chemical entities.

References

Click to expand
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]

  • 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2. PubChem. [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2. PubChem. [Link]

  • Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Thieme Synform. [Link]

  • 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid. Chemsrc. [Link]

  • Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. ResearchGate. [Link]

  • Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • 4D-QSAR Study of Some Pyrazole Pyridine Carboxylic Acid Derivatives By Electron Conformational-Genetic Algorithm Method. PubMed. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Mass spectrometry in small molecule drug development. ResearchGate. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. [Link]

  • Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]

  • Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). National Institutes of Health. [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]

  • Method for preparing pyrazolecarboxylic acid and derivatives.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • What Is Electrospray Ionization (ESI) In LC-MS?. YouTube. [Link]

  • Flow infusion electrospray ionization high-resolution mass spectrometry of the chloride adducts of sphingolipids, glycerophospholipids, glycerols, hydroxy fatty acids, fatty acid esters of hydroxy fatty acids (FAHFA), and modified nucleosides. Oregon Health & Science University. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

Sources

An In-depth Technical Guide to the Prospective Crystal Structure of 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid is a key structural motif found in a number of modern fungicides and serves as a vital building block in medicinal chemistry.[1][2][3] Its efficacy is intrinsically linked to its three-dimensional structure and intermolecular interactions, which dictate its physical properties and biological activity. While a definitive public crystal structure for the title compound (CAS 151734-02-0) is not available in open-access databases like the Cambridge Structural Database (CSD), this guide provides a comprehensive framework for its determination and analysis.[4][5][6][7] This document outlines a scientifically rigorous, hypothetical workflow from synthesis and crystallization to advanced structural elucidation via single-crystal X-ray diffraction and computational modeling. It serves as a predictive guide for researchers aiming to understand the solid-state properties of this important molecule.

Introduction: The Significance of the Target Molecule

Pyrazole carboxylic acids are a privileged scaffold in agrochemicals and pharmaceuticals. The introduction of a difluoromethyl (CF2H) group is a strategic choice in drug design, as it can act as a lipophilic hydrogen bond donor, enhance metabolic stability, and serve as a bioisostere for hydroxyl or thiol groups.[8][9][10][11][12] These properties can significantly improve a molecule's pharmacokinetic profile and target affinity.[8][11] The title compound is a crucial intermediate for several succinate dehydrogenase inhibitor (SDHI) fungicides, which are vital for controlling a broad spectrum of fungal diseases in crops.[1][2][3]

Understanding the crystal structure is paramount. It reveals the precise arrangement of atoms, bond lengths, and angles, and, most critically, the network of intermolecular interactions that govern the material's properties, such as solubility, stability, and crystal habit.[13][14][15][16] This guide provides the theoretical and practical foundation for elucidating this structure.

Synthesis and Crystallization

Proposed Synthetic Pathway

While various synthetic routes to N-methylated analogs are published, a plausible pathway to the N-unsubstituted title compound can be adapted from established pyrazole syntheses.[1][17][18][19][20] A common and effective method involves the cyclization of a suitably functionalized precursor.

The proposed workflow is as follows:

  • Claisen Condensation: Reaction of an ethyl difluoroacetate precursor.

  • Ring Closure: Condensation with a formyl equivalent followed by cyclization with hydrazine (H₂NNH₂).

  • Hydrolysis: Saponification of the resulting ethyl ester to yield the final carboxylic acid.

This process is designed to produce the target compound with high purity, which is a prerequisite for successful crystallization.

Synthesis_Workflow cluster_0 Step 1: Precursor Formation cluster_1 Step 2: Heterocycle Formation cluster_2 Step 3: Final Product A Ethyl Difluoroacetate C Functionalized Butyrate Intermediate A->C Claisen-type Condensation B Formylating Agent (e.g., Triethyl Orthoformate) B->C E Ethyl 3-(difluoromethyl)- 1H-pyrazole-4-carboxylate C->E Cyclization D Hydrazine (H₂NNH₂) D->E G 3-(Difluoromethyl)-1H-pyrazole- 4-carboxylic Acid E->G Hydrolysis F NaOH / H₃O⁺ F->G

Caption: Proposed synthetic workflow for 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.

Protocol for Single Crystal Growth

Obtaining diffraction-quality single crystals is the most critical experimental step. Carboxylic acids are amenable to crystallization due to their strong hydrogen bonding capabilities.[21][22][23][24]

Methodology: Slow Evaporation

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, water, and mixtures like ethanol/water). The ideal solvent is one in which the compound is moderately soluble at high temperatures and sparingly soluble at room temperature.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent by gently heating and stirring in a clean vial.

  • Filtration: Filter the hot solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate impurities that could act as unwanted nucleation sites.

  • Slow Cooling and Evaporation: Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent over several days to weeks at a stable temperature.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them using a nylon loop.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional atomic structure of a crystalline material.[13][14][16][25]

Experimental Workflow

The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern.[15]

SCXRD_Workflow A 1. Crystal Mounting (Mount crystal on goniometer head) B 2. Data Collection (Rotate crystal in X-ray beam, collect diffraction images) A->B C 3. Data Integration (Determine spot intensities & positions) B->C D 4. Structure Solution (Determine initial atomic positions, 'Phase Problem') C->D E 5. Structure Refinement (Optimize atomic model against data) D->E F 6. Validation & Analysis (Check model quality, analyze geometry) E->F G Final CIF File F->G

Caption: Standard workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.

Data Processing and Structure Refinement

Specialized software is used to process the raw diffraction data and refine the structural model.[26][27][28][29][30]

  • Data Integration and Scaling: Programs like APEX (Bruker) or CrysAlisPro (Rigaku) are used to integrate the raw images and scale the reflection intensities.

  • Structure Solution: The phase problem is solved using direct methods or dual-space algorithms within programs like SHELXT.

  • Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares on F² with software such as SHELXL.

Hypothetical Crystallographic Data Table

The final output of a crystallographic experiment is a Crystallographic Information File (CIF). Below is a table of parameters that would be expected for the title compound, with plausible values based on similar small organic molecules.

Parameter Hypothetical Value / Description Significance
Chemical FormulaC₅H₄F₂N₂O₂The elemental composition of the molecule.
Formula Weight162.09 g/mol Molar mass of the compound.[31]
Crystal SystemMonoclinicOne of the seven crystal systems describing lattice symmetry.
Space GroupP2₁/cDescribes the symmetry elements within the unit cell.
a, b, c (Å)a ≈ 7-9, b ≈ 5-7, c ≈ 10-14Dimensions of the unit cell.
α, γ (°)90°Angles of the unit cell for a monoclinic system.
β (°)≈ 95-115°The non-90° angle in a monoclinic unit cell.
Volume (ų)≈ 600-900The volume of a single unit cell.
Z4The number of molecules per unit cell.
R₁ [I > 2σ(I)]< 0.05A key indicator of the quality of the refined model.
wR₂ (all data)< 0.15A weighted residual factor for all diffraction data.
Goodness-of-Fit≈ 1.0Should be close to 1 for a good refinement.

Predicted Structural Features and Discussion

Based on the known chemistry of pyrazoles and carboxylic acids, we can predict the key structural features with high confidence.

The Carboxylic Acid Dimer Synthon

The most prominent and predictable intermolecular interaction is the formation of a robust hydrogen-bonded dimer between the carboxylic acid groups of two adjacent molecules. This is a highly stable and common motif.

  • Interaction: Two molecules are linked by a pair of O—H···O hydrogen bonds, forming a characteristic R²₂(8) ring motif.

  • Impact: This strong interaction is expected to be a primary driver of the crystal packing, leading to the formation of centrosymmetric dimers.

Pyrazole N—H Hydrogen Bonding

The pyrazole ring contains both a hydrogen bond donor (the N—H group) and an acceptor (the lone pair on the other nitrogen atom).[32] This allows for the formation of chains or other extended networks.

  • Interaction: The N—H of one pyrazole dimer can form a hydrogen bond with the acceptor nitrogen of an adjacent dimer (N—H···N).

  • Impact: This interaction will likely link the primary carboxylic acid dimers into tapes, sheets, or a 3D network, further stabilizing the crystal lattice.[33][34][35]

Caption: Predicted primary hydrogen bonding interactions in the crystal structure.

Role of the Difluoromethyl Group

The CF₂H group is not inert in crystal packing. While a weaker interaction, it can participate in C—H···O or C—H···F hydrogen bonds.[8] Its electrostatic potential and steric bulk will influence the overall packing efficiency and arrangement of molecules in the crystal.

Computational Analysis

To complement the experimental data, computational methods can provide deeper insights into the structure and energetics.[36][37][38][39]

Methodology: Density Functional Theory (DFT)

  • Geometry Optimization: A gas-phase geometry optimization of a single molecule would be performed (e.g., using B3LYP/6-311+G(d,p) level of theory) to determine the lowest energy conformation.

  • Dimer Energy Calculation: The binding energy of the predicted hydrogen-bonded carboxylic acid dimer can be calculated to quantify the strength of this key interaction.

  • Crystal Structure Prediction (CSP): Advanced CSP algorithms can be employed to generate a landscape of energetically plausible crystal structures.[40] The experimentally determined structure should correspond to one of the low-energy minima on this landscape.

Conclusion and Outlook

This guide presents a comprehensive, albeit prospective, analysis of the crystal structure of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. By detailing the synthesis, crystallization, data collection, and analytical methodologies, it provides a robust framework for its experimental determination. The predicted structural features, dominated by strong carboxylic acid and pyrazole hydrogen bonding, offer a clear hypothesis for the resulting supramolecular architecture. Elucidating this crystal structure is a critical step for drug development professionals and materials scientists, as it provides the fundamental knowledge required to control solid-state properties and optimize the formulation of agrochemical and pharmaceutical products based on this important molecular scaffold.

References

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. Available at: [Link]

  • Cambridge Structural Database. Wikipedia. Available at: [Link]

  • Cambridge Structural Database | Information Systems & Technology. MIT IS&T. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]

  • Cambridge Structural Database | Ithaca College. Available at: [Link]

  • Single crystal X-ray diffraction analysis. Saint Petersburg State University. Available at: [Link]

  • Single crystal X-ray diffraction | Crystallography. Fiveable. Available at: [Link]

  • Cambridge Structural Database. UMass Dartmouth | Claire T. Carney Library. Available at: [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]

  • Cambridge Structural Database | DCC. Digital Curation Centre. Available at: [Link]

  • 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | CID 19754697. PubChem. Available at: [Link]

  • Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synform. 2018. Available at: [Link]

  • Crystallography Software. RCSB PDB. Available at: [Link]

  • Pyrazole amino acids: hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue. PubMed. Available at: [Link]

  • Computational studies of crystal structure and bonding. PubMed. Available at: [Link]

  • Crystal structure prediction. Daygroup - Google Sites.
  • Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid. Google Patents.
  • Crystallographic software list. (IUCr). Available at: [Link]

  • Computational prediction of organic crystal structures and polymorphism. Philosophical Transactions of the Royal Society A. Available at: [Link]

  • X-Ray Data Analysis Software Packages. Materials Research Laboratory | Illinois. Available at: [Link]

  • Single Crystal X-ray Diffraction Software. Bruker. Available at: [Link]

  • Methods and applications of crystal structure prediction. Royal Society of Chemistry. Available at: [Link]

  • Computational prediction of organic crystal structures and polymorphism. ResearchGate. Available at: [Link]

  • Crystallographic software list. (IUCr). Available at: [Link]

  • Hydrogen bonding lights up overtones in pyrazoles. AIP Publishing. Available at: [Link]

  • METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. WIPO Patentscope. Available at: [Link]

  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Google Patents.
  • Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester. Available at: [Link]

  • Pyrazole amino acids: Hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue. ResearchGate. Available at: [Link]

  • Recrystallization. Jack Westin. Available at: [Link]

  • Purification of carboxylic acids by complexation with selective solvents. Google Patents.
  • Recrystallization and Crystallization. University of Wisconsin-Madison. Available at: [Link]

  • RECRYSTALLISATION. University of Calgary. Available at: [Link]

  • Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. ResearchGate. Available at: [Link]

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PMC - NIH. Available at: [Link]

  • The F-Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. Available at: [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Available at: [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. Available at: [Link]

  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. PMC - NIH. Available at: [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Available at: [Link]

  • Understanding the Value Proposition of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid for Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Angewandte Chemie. Available at: [Link]

  • 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. NIH. Available at: [Link]

  • The Power of Fluorine: Difluoromethylation Strategies for Enhanced Chemical Properties. Ningbo Innopharmchem. Available at: [Link]

Sources

3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid Derivatives

Abstract

3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid serves as a foundational chemical scaffold for a potent class of modern agricultural fungicides. While the acid itself is an intermediate, its amide derivatives, notably pyrazole-carboxamides like Fluxapyroxad (Xemium®), represent a significant advancement in crop protection.[1][2] This technical guide provides a comprehensive analysis of the core mechanism of action for this chemical class. The primary molecular target is Succinate Dehydrogenase (SDH), or Mitochondrial Complex II, a critical enzyme at the intersection of cellular respiration and energy production.[1][3][4] By inhibiting this enzyme, these fungicides disrupt the fungal pathogen's ability to generate ATP, leading to cessation of growth and eventual cell death.[5][6][7] This document details the structure and function of SDH, the specific inhibitory action of the fungicides, the downstream physiological consequences for the pathogen, and the molecular basis for resistance.

The Molecular Target: Succinate Dehydrogenase (Complex II)

The efficacy of fungicides derived from 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is rooted in their highly specific interaction with Succinate Dehydrogenase (SDH). SDH, also known as Complex II or succinate:quinone oxidoreductase, is a unique enzyme complex embedded in the inner mitochondrial membrane of eukaryotes.[8][9] It is the only enzyme that participates in both the Tricarboxylic Acid (TCA) cycle and the mitochondrial Electron Transport Chain (ETC), placing it at a critical nexus of cellular metabolism.[8][10][11][12]

Structure and Subunits

The SDH complex is a heterotetramer composed of four distinct protein subunits, each encoded by nuclear DNA.[12][13][14]

  • SDHA (Flavoprotein subunit): The largest subunit, containing a covalently bound Flavin Adenine Dinucleotide (FAD) cofactor. This is the site where the oxidation of succinate to fumarate occurs.[9][13]

  • SDHB (Iron-Sulfur subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate the transfer of electrons from FAD to the ubiquinone-binding site.[9]

  • SDHC and SDHD (Membrane Anchor subunits): These are integral transmembrane proteins that anchor the complex to the inner mitochondrial membrane. They form the binding pocket for ubiquinone (Coenzyme Q) and are involved in transferring electrons to it.[9][13][15]

Dual Role in Cellular Respiration

SDH's central role stems from its dual functions:

  • TCA Cycle: In the sixth step of the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. The two electrons removed from succinate are transferred to the FAD cofactor, forming FADH2.[8][11]

  • Electron Transport Chain: The electrons from FADH2 are then passed sequentially through the three Fe-S clusters in SDHB to the ubiquinone-binding site. Here, ubiquinone is reduced to ubiquinol (QH2).[10][16] Ubiquinol then shuttles these electrons to Complex III, continuing the process of oxidative phosphorylation which ultimately drives ATP synthesis.[10]

This dual functionality makes SDH an ideal target for fungicidal action, as its inhibition simultaneously cripples both the TCA cycle and the electron transport chain.

SDH_Pathway cluster_TCA TCA Cycle (Mitochondrial Matrix) cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDHA (FAD -> FADH2) SDH Succinate Dehydrogenase (Complex II) {SDHA | SDHB | SDHC | SDHD} UQ Ubiquinone (Q) SDH->UQ e- transfer via Fe-S clusters (SDHB) UQH2 Ubiquinol (QH2) UQ->UQH2 Reduction C3 Complex III UQH2->C3 e- transfer ATP ATP Synthesis C3->ATP

Figure 1: Role of SDH in the TCA Cycle and Electron Transport Chain.

Core Mechanism of Inhibition

Fungicides derived from 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid are classified as Succinate Dehydrogenase Inhibitors (SDHIs).[17][18] Their mode of action is the specific and potent blockage of the SDH enzyme's function.[3][4]

Binding at the Ubiquinone-Binding Site

SDHIs do not bind to the succinate oxidation site on the SDHA subunit. Instead, they target the ubiquinone-binding site (also known as the Q-site or Qp-site), which is a hydrophobic pocket formed by the SDHB, SDHC, and SDHD subunits.[10][19] The pyrazole-carboxamide molecule fits snugly into this pocket, preventing the natural substrate, ubiquinone, from binding. This is a form of competitive inhibition.[20] Molecular docking studies have shown that the carbonyl oxygen of the amide group can form hydrogen bonds with key amino acid residues like Tyrosine (Tyr) and Tryptophan (Trp) within the Q-site, stabilizing the interaction.[21][22]

Disruption of the Electron Transport Chain

By occupying the Q-site, the SDHI molecule physically obstructs the final step of electron transfer within Complex II. Electrons can still be passed from succinate to FAD and through the Fe-S clusters of SDHB, but their journey halts there. They cannot be transferred to ubiquinone.

This blockage has two immediate and critical consequences:

  • Halted Electron Flow: The reduction of ubiquinone to ubiquinol ceases, which starves Complex III of its substrate. This effectively breaks the electron transport chain.[10][20]

  • Cessation of ATP Production: The flow of electrons through the ETC is what generates the proton motive force required by ATP synthase to produce ATP. By breaking the chain, SDHIs rapidly deplete the fungal cell's primary energy currency.[4][5][7]

The result is a rapid starvation of the fungal cells for energy, leading to the inhibition of vital life processes and ultimately, cell death.[6][7]

Inhibition_Mechanism cluster_SDH Complex II (SDH) SDHA SDHA (Succinate -> Fumarate) SDHB SDHB (Fe-S Clusters) SDHA->SDHB e- transfer Q_site Ubiquinone Site (SDHB/C/D) SDHB->Q_site e- transfer UQ Ubiquinone Q_site->UQ e- transfer Prevented ATP_Production ATP Production Blocked Q_site->ATP_Production Leads to SDHI SDHI Fungicide (e.g., Fluxapyroxad) SDHI->Q_site Binds & Blocks

Figure 2: Mechanism of SDH inhibition by a pyrazole-carboxamide fungicide.

Physiological and Developmental Consequences in Fungi

The disruption of cellular respiration has profound effects on fungal physiology and development. SDHIs like Fluxapyroxad demonstrate broad-spectrum activity by inhibiting key life-sustaining processes in a wide range of fungal pathogens.[3][17] The primary observable effects include:

  • Inhibition of Spore Germination: The energy-intensive process of a fungal spore breaking dormancy and germinating is halted.[3][18]

  • Arrest of Germ Tube Growth: For spores that do germinate, the subsequent growth of the germ tube, which is necessary for host penetration, is prevented.[17][18]

  • Cessation of Mycelial Growth: The vegetative growth of the fungus within the host tissue is stopped, preventing the spread of infection.[17][18]

These combined effects provide both preventative and curative action against fungal diseases.[6]

Fungal Process InhibitedConsequence for PathogenAgricultural Benefit
Spore GerminationPrevents initiation of infectionPreventative Control
Germ Tube ElongationBlocks host tissue penetrationPreventative/Curative Control
Appresoria FormationHalts formation of infection structuresPreventative/Curative Control
Mycelial GrowthStops colonization and lesion expansionCurative Control

Molecular Basis of Resistance

The consistent use of single-site fungicides like SDHIs can lead to the selection of resistant fungal genotypes. Resistance to this class of fungicides primarily arises from point mutations in the nuclear genes encoding the SDH subunits, specifically those that form the Q-site.[23]

Mutations in the SdhB, SdhC, and SdhD genes can result in amino acid substitutions that alter the conformation of the binding pocket.[19][23] These changes can reduce the binding affinity of the SDHI fungicide, rendering it less effective, while still allowing the smaller, natural ubiquinone substrate to bind and function, albeit sometimes with a fitness cost to the pathogen.

Different mutations confer varying levels of resistance to different SDHI compounds, a phenomenon known as differential cross-resistance.[23][24] For example, the frequently observed H272R/Y mutation in the SdhB subunit of Botrytis cinerea is known to confer high levels of resistance.[24][25] Continuous monitoring for these mutations is crucial for effective resistance management strategies.[25]

Experimental Validation Protocols

The mechanism of action of novel 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid derivatives can be validated through standardized laboratory assays.

Protocol: In Vitro SDH Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of the SDH enzyme isolated from a target organism.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against SDH.

Materials:

  • Mitochondrial fraction isolated from the target fungus.

  • Test compound (e.g., a novel pyrazole-carboxamide) dissolved in DMSO.

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2).

  • Succinate solution.

  • DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor.

  • Phenazine methosulfate (PMS).

  • 96-well microplate and spectrophotometer.

Procedure:

  • Prepare Reagents: Prepare working solutions of all reagents in the assay buffer.

  • Serial Dilution: Prepare a serial dilution of the test compound in DMSO, then dilute further into the assay buffer.

  • Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of the mitochondrial fraction, 10 µL of DCPIP solution, and 10 µL of the test compound dilution to each well. Include a positive control (known SDHI) and a negative control (DMSO).

  • Initiate Reaction: Start the reaction by adding 20 µL of succinate solution to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C).

  • Measurement: Measure the decrease in absorbance at 600 nm over time. The reduction of DCPIP by SDH causes a loss of blue color.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Mycelial Growth Inhibition Assay

This assay determines the efficacy of a compound in preventing the growth of a whole fungal organism.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound on fungal mycelial growth.

Materials:

  • Pure culture of the target fungus on agar.

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • Test compound dissolved in DMSO.

  • Sterile petri dishes (90 mm).

  • Sterile cork borer (5 mm diameter).

Procedure:

  • Prepare Media: Autoclave the PDA medium. As it cools to ~50-55°C, add the test compound to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Add an equivalent amount of DMSO to the control plates.

  • Pour Plates: Pour the amended PDA into the sterile petri dishes and allow them to solidify.

  • Inoculation: Using the sterile cork borer, take a 5 mm plug of mycelium from the edge of an actively growing fungal culture.

  • Incubation: Place the mycelial plug, mycelium-side down, in the center of each prepared plate.

  • Growth Measurement: Incubate the plates in the dark at the optimal growth temperature for the fungus (e.g., 22°C) for several days, until the mycelium in the control plate has grown significantly.

  • Data Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate and calculate the average. Calculate the percentage of growth inhibition relative to the control. Plot the inhibition percentage against the log of the compound concentration to determine the EC50 value.

Conclusion

3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid is the cornerstone of a class of highly effective SDHI fungicides that play a crucial role in modern crop protection. The mechanism of action is a targeted and potent inhibition of the mitochondrial enzyme Succinate Dehydrogenase (Complex II). By binding to the ubiquinone-binding site, these compounds sever the link between the TCA cycle and the electron transport chain, leading to a rapid and fatal energy deficit in the fungal cell. This specific mode of action results in broad-spectrum fungicidal activity, effectively controlling key developmental stages of pathogenic fungi. A thorough understanding of this mechanism, from the molecular interactions at the enzyme's active site to the development of resistance, is essential for the continued development of novel fungicidal solutions and the implementation of sustainable disease management strategies in agriculture.

References

  • ResearchGate. (n.d.). The structure of complex II (succinate dehydrogenase). This enzyme...
  • Wikipedia. (2023). Fluxapyroxad. Retrieved from [Link]

  • Minnesota Department of Agriculture. (n.d.). Fluxapyroxad.
  • Wikipedia. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (2023). Succinate dehydrogenase. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of Succinate Dehydrogenase in Cellular Respiration. Retrieved from [Link]

  • Greenhouse Grower. (n.d.). New Mode Of Action From BASF Offers Deeper Disease Control. Retrieved from [Link]

  • Chemical Warehouse. (n.d.). Fluxapyroxad - Active Ingredient Page. Retrieved from [Link]

  • TSI Journals. (n.d.). Genetic Polymorphisms Associated to SDHI Fungicides Resistance. Retrieved from [Link]

  • M-CSA. (n.d.). Succinate dehydrogenase (ubiquinone). Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the Evaluation of the New Active Fluxapyroxad in the Product MBREX Fungicide.
  • Mary Ann Liebert, Inc., publishers. (n.d.). Succinate dehydrogenase complex subunit C: Role in cellular physiology and disease. Retrieved from [Link]

  • JMPR. (2005). Fluxapyroxad.
  • National Institutes of Health. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • SeedQuest. (n.d.). Xemium®. Retrieved from [Link]

  • MDPI. (2024). Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme. Retrieved from [Link]

  • ResearchGate. (n.d.). Xemium - The BASF fungicide innovation | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structural Basis for Malfunction in Complex II. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagrammatic representation of the succinate dehydrogenase/complex II... | Download Scientific Diagram. Retrieved from [Link]

  • PubMed. (n.d.). Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection. Retrieved from [Link]

  • MDPI. (2021). Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain. Retrieved from [Link]

  • PNAS. (2023). Structure of the human respiratory complex II. Retrieved from [Link]

  • UMass ScholarWorks. (n.d.). DEVELOPMENT OF MOLECULAR DETECTION SYSTEM FOR SDHI FUNGICIDE RESISTANCE AND FIELD ASSESSMENT OF SDHI FUNGICIDES ON SCLEROTINIA H. Retrieved from [Link]

  • APS Journals. (2018). Development of a LAMP Method for Detecting SDHI Fungicide Resistance in Botrytis cinerea. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The assembly of succinate dehydrogenase: a key enzyme in bioenergetics. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • AERU. (n.d.). 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (Ref: M700F002). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Value Proposition of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid for Agrochemicals. Retrieved from [Link]

Sources

The Diverse Biological Activities of Pyrazole Carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a remarkable breadth of biological activities. The incorporation of a carboxylic acid moiety, in particular, often enhances potency and modulates physicochemical properties, making pyrazole carboxylic acid derivatives a highly attractive class of compounds for drug discovery and development. This guide provides a comprehensive overview of the significant biological activities exhibited by these derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into their mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

Chapter 1: Anticancer Activity of Pyrazole Carboxylic Acid Derivatives

The development of novel anticancer agents remains a paramount challenge in medicine. Pyrazole carboxylic acid derivatives have emerged as a promising source of compounds that can interfere with cancer cell proliferation, survival, and metastasis through various mechanisms.

Mechanism of Action: Targeting Key Oncogenic Pathways

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, certain derivatives have been shown to target receptor tyrosine kinases (RTKs) like VEGFR and EGFR, which are pivotal for tumor angiogenesis and growth.

Another key strategy is the induction of apoptosis, or programmed cell death. Pyrazole carboxylic acid derivatives can trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis.

An illustrative example is Celecoxib, a well-known anti-inflammatory drug that also exhibits anticancer properties. Its antineoplastic effects are linked to the induction of apoptosis and cell cycle arrest. Celecoxib can activate pro-apoptotic molecules like CASP3 and CASP9 and inhibit anti-apoptotic proteins such as PDK1 and AKT1. Furthermore, it has been observed to decrease the expression of VEGFA, a key factor in angiogenesis.

Data Presentation: In Vitro Cytotoxicity

The anticancer potential of novel pyrazole carboxylic acid derivatives is typically first assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound.

Table 1: Examples of Anticancer Activity of Pyrazole Carboxylic Acid Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazole Benzamide DerivativesHCT-116 (Colon)7.74 - 82.49
Pyrazole Benzamide DerivativesMCF-7 (Breast)4.98 - 92.62
Benzimidazole-linked PyrazolesVariousPotent Activity
Chromene-Pyrazole HybridsK562 (Leukemia)0.5 - 3.0

Note: This table is a representative summary. IC50 values are highly dependent on the specific chemical structure and the cell line being tested.

Visualization: Apoptosis Induction Pathway

The following diagram illustrates a simplified pathway for apoptosis induction, a common mechanism of action for anticancer pyrazole carboxylic acid derivatives.

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_regulation Apoptotic Regulation cluster_execution Execution Phase Pyrazole_Derivative Pyrazole Carboxylic Acid Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyrazole_Derivative->Bcl2 inhibits Bax Bax (Pro-apoptotic) Pyrazole_Derivative->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion stabilizes Bax->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase3 Caspase-3 Apoptosome->Caspase3 activates Caspase9 Caspase-9 Caspase9->Apoptosome Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Simplified intrinsic apoptosis pathway activated by pyrazole carboxylic acid derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7, A549) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test pyrazole carboxylic acid derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of desired concentrations. The final DMSO concentration in the wells should be non-toxic (typically <0.5%).

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound.

    • Include control wells:

      • Vehicle Control: Cells treated with the solvent (e.g., DMSO) at the same concentration used for the test compounds.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Blank: Medium only (no cells).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

    • Plot the % viability against the compound concentration (on a logarithmic scale) and use non-linear regression to determine the IC50 value.

Chapter 2: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities with novel mechanisms of action. Pyrazole carboxylic acid derivatives have demonstrated significant potential as both antibacterial and antifungal agents.

Mechanism of Action: Diverse Antimicrobial Strategies

The antimicrobial effects of these compounds are varied. Some derivatives function by inhibiting essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase, thereby disrupting DNA replication and folic acid synthesis, respectively. Others may act by compromising the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 2: Representative Antimicrobial Activity of Pyrazole Carboxylic Acid Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Nitro-substituted PyrazoleBacillus cereus128[1]
Pyrazole-dimedone HybridsS. aureus16[2]
Pyrazole-dimedone HybridsC. albicans16[2]
Isoxazolol Pyrazole CarboxylateR. solani (fungus)0.37

Note: This table provides examples and is not exhaustive. MIC values can vary based on the specific derivative and microbial strain.

Visualization: Antimicrobial Workflow

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

mic_workflow A Prepare Serial Dilutions of Pyrazole Derivative B Inoculate with Standardized Microbial Suspension A->B C Incubate at 37°C for 18-24 hours B->C F Positive Control (Microbes, No Compound) B->F G Negative Control (Broth, No Microbes) B->G D Visually Inspect for Turbidity (Microbial Growth) C->D E Determine MIC: Lowest Concentration with No Visible Growth D->E F->C G->C

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the MIC of a compound against a bacterial strain.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is used to determine the MIC.

Step-by-Step Methodology:

  • Preparation of Materials:

    • Medium: Prepare and sterilize Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • Compound Stock: Dissolve the pyrazole carboxylic acid derivative in DMSO to a high concentration (e.g., 10 mg/mL).

    • Bacterial Inoculum:

      • From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus).

      • Suspend the colonies in sterile saline or PBS.

      • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

      • Dilute this suspension 1:150 in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Assay Setup (in a 96-well microtiter plate):

    • Add 100 µL of sterile broth to wells 2 through 12 in a given row.

    • Add 200 µL of the test compound at a starting concentration (e.g., 256 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This will leave 100 µL in wells 1-10 with serially diluted compound.

    • Well 11 will serve as the Growth Control (no compound).

    • Well 12 will serve as the Sterility Control (no compound, no bacteria).

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum (prepared in Step 1) to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the compound concentrations.

    • Add 100 µL of sterile broth to well 12.

  • Incubation:

    • Seal the plate (e.g., with a breathable film) to prevent evaporation.

    • Incubate the plate at 37°C for 18-24 hours in an ambient air incubator.

  • Reading the Results:

    • After incubation, visually inspect the plate for turbidity. A button of cells at the bottom of a well indicates growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Chapter 3: Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli and is a key component of many chronic diseases. Pyrazole carboxylic acid derivatives, most notably the COX-2 inhibitors, are well-established anti-inflammatory agents.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary anti-inflammatory mechanism for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation. Selective inhibition of COX-2, as seen with Celecoxib, reduces the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2]

Visualization: COX-2 Inhibition Pathway

This diagram shows how selective COX-2 inhibitors block the inflammatory pathway.

anti_inflammatory_pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Carboxylic Acid (e.g., Celecoxib) Pyrazole_Derivative->COX2 Selective Inhibition

Sources

The Architectural Core of Modern Fungicides: A Technical Guide to 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Carboxamide Revolution in Crop Protection

In the ongoing endeavor to secure the global food supply, the development of effective and specific fungicides is of paramount importance.[1] Among the various classes of agrochemicals, pyrazole carboxamide derivatives have emerged as a cornerstone in the management of a wide spectrum of plant pathogenic fungi.[2][3] These compounds are distinguished by their high efficacy and a specific mode of action, which has made them invaluable in strategies to combat fungicide resistance.[2]

At the heart of this chemical class lies a critical building block: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid . While the broader topic refers to the 1H-pyrazole, it is the N-methylated variant that is the key intermediate in the synthesis of numerous blockbuster succinate dehydrogenase inhibitor (SDHI) fungicides.[1][4][5] This guide will provide an in-depth exploration of this pivotal precursor, from its synthesis to its role in the creation of highly effective fungicides that protect a multitude of crops worldwide. We will delve into the mechanism of action of its derivatives, the structure-activity relationships that govern their potency, and the experimental protocols for their synthesis and characterization.

Synthesis of the Core Precursor: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

The industrial-scale synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been a subject of extensive process optimization by major agrochemical companies.[4] A common and illustrative synthetic pathway begins with the ethyl ester of difluoroacetoacetic acid.

The rationale for this multi-step synthesis is rooted in the principles of heterocyclic chemistry, aiming for high yields and purity of the final product. The initial reaction with triethyl orthoformate in the presence of acetic anhydride creates a reactive enol ether intermediate. This intermediate is then susceptible to a cyclocondensation reaction with methylhydrazine. This step is a variation of the classic Knorr pyrazole synthesis, a robust method for forming pyrazole rings from 1,3-dicarbonyl compounds and hydrazine derivatives.[6] The use of methylhydrazine in this step introduces the critical N-methyl group. The final hydrolysis step is a standard saponification of the ester to yield the desired carboxylic acid.

Illustrative Synthetic Pathway

G cluster_0 Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Start Ethyl difluoroacetoacetate Intermediate1 Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate Start->Intermediate1 + Triethyl orthoformate + Acetic anhydride Intermediate2 Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate Intermediate1->Intermediate2 + Methyl hydrazine (Cyclocondensation) End 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid Intermediate2->End Hydrolysis (e.g., NaOH) (Saponification)

Caption: Synthetic route to the key fungicide precursor.

Detailed Experimental Protocol: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

The following is a representative, generalized protocol based on established chemical principles.[4][7][8]

Step 1: Formation of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate

  • In a reaction vessel equipped with a stirrer and a condenser, charge ethyl difluoroacetoacetate.

  • Add an equimolar amount of triethyl orthoformate and a slight excess of acetic anhydride.

  • Heat the mixture, for instance to reflux, for a period sufficient to drive the reaction to completion (e.g., 2-4 hours), monitoring by a suitable technique such as gas chromatography (GC).

  • After completion, remove the volatile byproducts under reduced pressure. The resulting crude product is often used directly in the next step.

Step 2: Cyclocondensation with Methylhydrazine

  • Dissolve the crude intermediate from Step 1 in a suitable solvent, such as ethanol or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of methylhydrazine, maintaining the temperature below a certain threshold (e.g., 10-20 °C) to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 3: Hydrolysis to the Carboxylic Acid

  • To the reaction mixture from Step 2, add an aqueous solution of a base, such as sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours to effect the saponification of the ester.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

  • The product, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The fungicidal activity of the derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is attributed to their potent inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain.[2][9] SDH is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an ideal target for fungicides.[2]

By binding to the ubiquinone-binding site (Qp site) of the SDH enzyme, these fungicides physically block the transfer of electrons from succinate to ubiquinone.[2] This disruption of the respiratory chain leads to a cascade of detrimental effects within the fungal cell, including:

  • Inhibition of ATP synthesis: The blockage of the electron transport chain severely curtails the production of ATP, the cell's primary energy currency.[2]

  • Accumulation of reactive oxygen species (ROS): The impaired electron flow can lead to the generation of harmful ROS, causing oxidative stress and damage to cellular components.[2]

  • Disruption of cellular metabolism: The inhibition of the TCA cycle disrupts key metabolic pathways essential for fungal growth and survival.[2]

This targeted inhibition ultimately leads to the cessation of fungal growth and cell death.

G cluster_0 Mitochondrial Respiratory Chain cluster_1 Inhibition Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q) SDH->Ubiquinone e- transfer Ubihydroquinone Ubihydroquinone (QH2) Ubiquinone->Ubihydroquinone ComplexIII Complex III Ubihydroquinone->ComplexIII ATPsynthesis ATP Synthesis ComplexIII->ATPsynthesis Fungicide Pyrazole Carboxamide Fungicide Fungicide->SDH Binds to Qp site

Caption: Mechanism of SDH inhibition by pyrazole fungicides.

From Precursor to Active Ingredient: The Synthesis of Pyrazole Carboxamide Fungicides

The conversion of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid into a fungicidally active molecule involves the formation of an amide bond with a selected aniline derivative. This is a critical step where the diversity of the final products is generated.

General Synthetic Workflow

G cluster_0 Synthesis of Pyrazole Carboxamide Fungicide Acid 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid AcidChloride 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride Acid->AcidChloride + Thionyl chloride (SOCl2) or Oxalyl chloride Fungicide Final Pyrazole Carboxamide Fungicide AcidChloride->Fungicide + Amine Coupling Aniline Substituted Aniline Aniline->Fungicide

Caption: General workflow for fungicide synthesis.

Detailed Experimental Protocol: Synthesis of a Representative Pyrazole Carboxamide Fungicide

This protocol describes the synthesis of a generic N-aryl-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

Step 1: Activation of the Carboxylic Acid

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen), suspend 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in a suitable anhydrous solvent such as toluene or dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add an excess (e.g., 1.2-1.5 equivalents) of a chlorinating agent, such as thionyl chloride or oxalyl chloride, at room temperature.

  • Heat the mixture to a moderate temperature (e.g., 50-70 °C) and stir for 1-3 hours, or until the reaction is complete (cessation of gas evolution).

  • Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude acid chloride, which is often used immediately in the next step.

Step 2: Amide Coupling

  • In a separate reaction flask, dissolve the desired substituted aniline (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equivalents) in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Dissolve the crude acid chloride from Step 1 in the same anhydrous solvent and add it dropwise to the aniline solution, maintaining the low temperature.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Separate the organic layer, wash it sequentially with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the pure pyrazole carboxamide fungicide.

Structure-Activity Relationships (SAR)

The fungicidal potency and spectrum of activity of pyrazole carboxamides are highly dependent on the nature of the substituents on the aniline ring.[10][11] The pyrazole-carboxamide core acts as the "warhead" that binds to the SDH enzyme, while the aniline portion fine-tunes the molecule's physical properties and its fit within the enzyme's active site.

Key SAR insights include:

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the aniline substituents, affects its ability to penetrate the fungal cell wall and membranes.

  • Steric and Electronic Effects: The size, shape, and electronic properties of the substituents on the aniline ring are critical for optimal binding to the SDH enzyme.[10]

  • Conformation: The amide bond's conformation is crucial for positioning the pyrazole and aniline moieties correctly within the enzyme's binding pocket.

Efficacy of Commercial Fungicides

Several highly successful commercial fungicides have been developed based on the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid scaffold.[4][12][13] These fungicides exhibit a broad spectrum of activity against major crop diseases.

Fungicide NameDeveloperYear of First RegistrationKey Controlled Pathogens
Isopyrazam Syngenta2010Zymoseptoria tritici (Septoria leaf blotch), Ramularia collo-cygni
Sedaxane Syngenta2011Seed-borne pathogens such as Ustilago spp. (smuts) and Tilletia spp. (bunts)
Bixafen Bayer2011Zymoseptoria tritici, Puccinia spp. (rusts)
Fluxapyroxad BASF2012Broad spectrum including Alternaria spp., Botrytis cinerea, rusts, and powdery mildews
Benzovindiflupyr Syngenta2012Broad spectrum including rusts, leaf spots, and blights on various crops
Pydiflumetofen Syngenta2016Alternaria spp., Cercospora leaf spot, powdery mildew
Inpyrfluxam Sumitomo2019Diseases in cereals, rice, and other crops

Data compiled from multiple sources.[4][12][13]

Analytical Characterization of Pyrazole Derivatives

The structural elucidation and purity assessment of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and its fungicidal derivatives are crucial for quality control and regulatory purposes. A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure.[14][15][16] The chemical shifts and coupling constants of the protons and carbons on the pyrazole ring and its substituents provide unambiguous structural information.[14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds by providing a highly accurate mass measurement.[13][17]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the carboxylic acid C=O and O-H stretches in the precursor, and the amide C=O and N-H stretches in the final fungicide.[16][18]

  • Elemental Analysis: This technique provides the percentage composition of elements (C, H, N), which serves as a final confirmation of the empirical formula.[15][16]

Conclusion

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a testament to the power of rational chemical design in modern agriculture. Its role as a key precursor to a multitude of highly effective SDHI fungicides has had a profound impact on crop protection. The versatility of its core structure, allowing for extensive modification of the aniline moiety, has enabled the development of a diverse portfolio of fungicides with tailored activity spectra. A thorough understanding of its synthesis, the mechanism of action of its derivatives, and the structure-activity relationships that govern their efficacy is essential for researchers and scientists dedicated to developing the next generation of crop protection solutions. The continued exploration of the pyrazole carboxamide chemical space promises to yield even more innovative and sustainable tools for ensuring global food security.

References

  • Huppatz, J. L., Phillips, J. N., & Witrzens, B. (n.d.). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1).
  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • PubMed. (2019). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry, 67(47), 13185-13194. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • PubMed Central (PMC). (2025). One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Crop Potential: The Role of Pyrazole Carboxylic Acid Intermediates. Retrieved from [Link]

  • Oxford Academic. (n.d.). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyrazole Carboxylic Acids in Modern Agrochemicals. Retrieved from [Link]

  • Synform. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis and structure–activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science. Retrieved from [Link]

  • PubMed. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Retrieved from [Link]

  • ACS Publications. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Retrieved from [Link]

  • Google Patents. (n.d.). CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • National Institutes of Health (NIH). (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Carboxylic Acids in Modern Agrochemicals. Retrieved from [Link]

  • Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • PubMed. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2025). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Retrieved from [Link]

  • ResearchGate. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (2025). An Atom-Efficient Route to Ethyl 3-(difluoromethyl)-1-methyl-1 H -pyrazole-4-carboxylate (DFMMP)—A Key Building Block for a Novel Fungicide Family. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences (EJBPS). (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) THE EXAMINATION OF POTENTIAL FUNGICIDAL ACTIVITY ETHYL-3- (TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE AND ETHYL-1-(4- NITROPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE ON FUNGUS Botryosphaeria dothidea UNDER LABORATORY CONDITIONS. Retrieved from [Link]

  • PubMed. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • PubChem. (n.d.). 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Retrieved from [Link]

Sources

Pyrazole Derivatives: A Comprehensive Technical Guide to Their Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Pyrazole derivatives, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry. Their versatile scaffold has been successfully exploited to develop a multitude of drugs with a wide array of pharmacological activities. This technical guide provides an in-depth analysis of the therapeutic applications of pyrazole derivatives, intended for researchers, scientists, and drug development professionals. We will explore their significance in medicinal chemistry, delve into their diverse therapeutic roles, elucidate their mechanisms of action, discuss structure-activity relationships, and detail synthetic strategies. This guide aims to be a comprehensive resource, synthesizing technical accuracy with field-proven insights to fuel further innovation in the development of pyrazole-based therapeutics.

Introduction to the Pyrazole Scaffold

Chemical Properties and Significance in Medicinal Chemistry

The pyrazole ring is an aromatic heterocycle with the molecular formula C₃H₄N₂. Its structure, featuring two vicinal nitrogen atoms, imparts unique physicochemical properties that make it a "privileged scaffold" in drug discovery.[1] The pyrazole nucleus is capable of acting as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[1] Furthermore, the pyrazole ring is relatively stable and can be readily substituted at various positions, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize potency, selectivity, and pharmacokinetic profiles.[1][2]

The versatility of the pyrazole scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives, including anti-inflammatory, anticancer, antimicrobial, antiviral, antidiabetic, and neuroprotective effects.[3][4] This has led to the successful development of numerous FDA-approved drugs containing the pyrazole moiety.[5][6]

Historical Perspective of Pyrazole-based Drugs

The therapeutic journey of pyrazole derivatives began with the discovery of antipyrine in the late 19th century, one of the first synthetic analgesics and antipyretics. This early success spurred further investigation into this chemical class, leading to the development of other non-steroidal anti-inflammatory drugs (NSAIDs). A significant milestone was the introduction of Celecoxib (Celebrex®) in the 1990s, a selective cyclooxygenase-2 (COX-2) inhibitor that demonstrated the potential for pyrazoles to achieve target selectivity and reduce side effects.[7] More recently, the pyrazole scaffold has been incorporated into targeted cancer therapies, such as Crizotinib (Xalkori®), an inhibitor of anaplastic lymphoma kinase (ALK) and c-Met.[1][8] The continued success of pyrazole-based drugs underscores the enduring importance of this scaffold in modern medicine.

Diverse Therapeutic Applications of Pyrazole Derivatives

The structural versatility of the pyrazole nucleus has enabled its application across a wide range of therapeutic areas.

Anti-inflammatory and Analgesic Agents

Pyrazole derivatives are well-established as potent anti-inflammatory and analgesic agents.[7] The most prominent example is Celecoxib, a diaryl-substituted pyrazole that selectively inhibits the COX-2 enzyme.[7][9] This selectivity provides a therapeutic advantage by reducing the gastrointestinal side effects associated with non-selective COX inhibitors. Other pyrazole-containing anti-inflammatory agents include Difenamizole and Mepirizole.[7][8]

Anticancer Agents

The pyrazole scaffold is a key component in a number of targeted anticancer therapies, particularly protein kinase inhibitors.[1] Crizotinib, for instance, is a potent inhibitor of ALK, MET, and ROS1 tyrosine kinases, and is used in the treatment of certain types of non-small cell lung cancer.[1][8] Ruxolitinib, another pyrazole-containing drug, is a Janus kinase (JAK) inhibitor used to treat myelofibrosis and polycythemia vera.[1] The ability of the pyrazole ring to act as a bioisosteric replacement for other functionalities has been instrumental in the design of these selective and potent kinase inhibitors.[1]

Antidiabetic Agents

Several pyrazole derivatives have shown promise as antidiabetic agents.[4] Some compounds have demonstrated the ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, thereby reducing postprandial hyperglycemia.[9]

Antiviral and Antimicrobial Agents

The broad biological activity of pyrazoles extends to infectious diseases.[3][7] Pyrazole derivatives have been reported to exhibit activity against a range of viruses, bacteria, and fungi.[7][10] For example, some pyrazole compounds have shown potential as inhibitors of the hepatitis C virus (HCV) and other viral pathogens. Furthermore, their antimicrobial properties have been demonstrated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[3]

Neurological and Psychiatric Disorders

The pyrazole scaffold has also been explored for the treatment of neurological and psychiatric conditions.[7] Rimonabant, a cannabinoid receptor 1 (CB1) antagonist, was initially developed as an anti-obesity drug but also showed potential for treating related metabolic and cardiovascular disorders.[5][7] Other pyrazole derivatives have been investigated for their antidepressant and anticonvulsant properties.[4][7]

Mechanisms of Action

The diverse therapeutic effects of pyrazole derivatives stem from their ability to interact with a wide variety of biological targets.

Enzyme Inhibition

A primary mechanism of action for many pyrazole-based drugs is enzyme inhibition.

  • Cyclooxygenases (COX): As seen with Celecoxib, pyrazoles can selectively inhibit COX-2, an enzyme responsible for inflammation and pain.[11] The specific substitution pattern on the pyrazole ring is crucial for this selectivity.

  • Protein Kinases: In the realm of oncology, pyrazoles are key pharmacophores in numerous protein kinase inhibitors.[1] They can bind to the ATP-binding pocket of kinases, preventing the phosphorylation of downstream substrates and thereby inhibiting signaling pathways that drive cancer cell proliferation and survival.[1] Examples of targeted kinases include ALK, MET, JAK, and B-Raf.[1]

Receptor Modulation

Pyrazole derivatives can also act as modulators of various receptors. For example, Rimonabant functions as an inverse agonist of the CB1 receptor, leading to its effects on appetite and metabolism.[7]

Signaling Pathway Diagram

The following diagram illustrates the inhibition of the ALK signaling pathway by a pyrazole-containing inhibitor like Crizotinib.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor GRB2 GRB2 ALK->GRB2 Activates PI3K PI3K ALK->PI3K Activates STAT3 STAT3 ALK->STAT3 Activates Ligand Ligand Ligand->ALK Binds Crizotinib Crizotinib (Pyrazole Derivative) Crizotinib->ALK Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Knorr_Synthesis_Workflow Start Start Reactants 1,3-Diketone + Hydrazine Derivative Start->Reactants Solvent Add Solvent (e.g., Ethanol) Reactants->Solvent Reaction Heat to Reflux (2-6 hours) Solvent->Reaction TLC Monitor by TLC Reaction->TLC Periodically TLC->Reaction Incomplete Workup Solvent Removal TLC->Workup Complete Purification Recrystallization or Column Chromatography Workup->Purification Characterization ¹H NMR, ¹³C NMR, MS Purification->Characterization End End Characterization->End

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid

3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid and its N-methylated analogue, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, have emerged as pivotal building blocks in modern agrochemistry and medicinal chemistry.[1][2][3] This pyrazole derivative is the cornerstone of a highly successful class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[1][4] Commercial fungicides like Fluxapyroxad, Bixafen, and Isopyrazam, which are crucial for protecting major crops, are all synthesized from this key intermediate.[4][5] The difluoromethyl (CF₂H) group is critical for the biological activity of these fungicides. Consequently, the development of robust, scalable, and economically viable synthetic routes to this compound is of paramount importance for the agrochemical industry.[1]

This document provides an in-depth guide to the most prevalent and industrially optimized synthetic pathway, offering detailed protocols, mechanistic insights, and practical considerations for researchers and process chemists.

Synthetic Strategy: The Claisen Condensation Route

While several synthetic routes have been developed, the most widely adopted and scalable approach begins with ethyl difluoroacetate.[2][6] This multi-step synthesis is reliable and provides high yields of the target molecule. The overall workflow involves a Claisen condensation, followed by the formation of an enol ether, cyclization with hydrazine to form the pyrazole ring, and finally, hydrolysis of the resulting ester.

Herein, we detail a four-step synthesis protocol.

Overall Synthetic Workflow

G A Ethyl Difluoroacetate + Ethyl Acetate B Ethyl 4,4-difluoroacetoacetate A->B C Ethyl 4,4-difluoroacetoacetate D Ethyl 2-(ethoxymethylene)-4,4-difluoro- 3-oxobutanoate C->D  Triethyl Orthoformate, Acetic Anhydride   E Ethyl 2-(ethoxymethylene)-4,4-difluoro- 3-oxobutanoate F Ethyl 3-(difluoromethyl)-1H-pyrazole- 4-carboxylate E->F  Hydrazine Hydrate   G Ethyl 3-(difluoromethyl)-1H-pyrazole- 4-carboxylate H 3-(Difluoromethyl)-1H-pyrazole- 4-carboxylic Acid G->H  NaOH, then HCl  

Caption: High-level workflow for the synthesis of the target acid.

Part I: Synthesis of Key Intermediates

Protocol 1: Synthesis of Ethyl 4,4-difluoroacetoacetate (Intermediate I)

Principle: This step employs a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction. Ethyl difluoroacetate acts as the nucleophile (after deprotonation by a strong base), and ethyl acetate serves as the electrophile. Sodium ethoxide is a common and effective base for this transformation, generating the enolate of ethyl difluoroacetate.

Reaction Scheme:

G reactant1 F₂CHCOOEt reactant2 +  CH₃COOEt reagent NaOEt product F₂CHCOCH₂COOEt reagent->product Claisen Condensation

Caption: Claisen condensation to form Intermediate I.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl difluoroacetate124.0924.9 g0.20
Sodium ethoxide68.0514.96 g0.22
Ethyl acetate88.1145.9 g0.53
Sulfuric acid (98%)98.0820.4 g0.20

Procedure:

  • Charge a reaction vessel with ethyl acetate and sodium ethoxide under an inert atmosphere (e.g., nitrogen).

  • Cool the resulting suspension to approximately 5°C with stirring.

  • Add ethyl difluoroacetate dropwise to the suspension over 2 hours, ensuring the internal temperature is maintained between 10°C and 25°C.[7]

  • After the addition is complete, heat the reaction mixture to 65°C and maintain this temperature for 2 hours to drive the condensation to completion.[7]

  • Cool the mixture to 20°C. The product at this stage is the sodium enolate salt.

  • For acidification, slowly add 98% sulfuric acid to the reaction mixture over 20 minutes, keeping the temperature between 20-25°C. This will form a thick suspension as sodium bisulfate precipitates.[7]

  • Filter off the precipitated salt and wash the solid with a small amount of ethyl acetate.

  • The combined filtrate contains the desired product, ethyl 4,4-difluoroacetoacetate. This solution is typically used directly in the next step without purification to maximize yield and avoid degradation that can occur during distillation.[8]

Expert Insights: The temperature control during the addition of ethyl difluoroacetate is critical to prevent side reactions. Using the crude product directly in the next step is a common industrial practice to improve process efficiency.

Protocol 2: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (Intermediate II)

Principle: This step involves the reaction of the β-ketoester (Intermediate I) with triethyl orthoformate in the presence of acetic anhydride. The acetic anhydride acts as a water scavenger, driving the equilibrium towards the formation of the enol ether product. This intermediate is crucial for the subsequent pyrazole ring formation.[9][10]

Reaction Scheme:

G reactant F₂CHCOCH₂COOEt reagent HC(OEt)₃, Ac₂O product F₂CHCOC(=CHOEt)COOEt reagent->product Enol Ether Formation

Caption: Formation of the key enol ether intermediate.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 4,4-difluoroacetoacetate (crude solution from Protocol 1)166.12~31.7 g (in solution)~0.19
Triethyl orthoformate148.2056.3 g0.38
Acetic anhydride102.0977.6 g0.76

Procedure:

  • To the crude solution of ethyl 4,4-difluoroacetoacetate, add triethyl orthoformate and acetic anhydride.

  • Heat the reaction mixture to 100-105°C and maintain for approximately 6 hours.[10]

  • Monitor the reaction by Gas Chromatography (GC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to 60-70°C.

  • Remove the low-boiling components (excess acetic anhydride, triethyl orthoformate, and generated ethyl acetate) by vacuum distillation.[8] Initially, a pressure of ~150 mbar is applied, which is gradually lowered to ~5 mbar at 90°C to ensure complete removal.[8]

  • The resulting pale brown liquid residue is the desired product, ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate, which is of sufficient purity (typically >90%) for the next step.

Expert Insights: The use of excess acetic anhydride is key to the success of this reaction, as it effectively removes the ethanol formed during the reaction, preventing the reverse reaction from occurring.

Part II: Pyrazole Ring Construction and Final Product Synthesis

Protocol 3: Synthesis of Ethyl 3-(difluoromethyl)-1H-pyrazole-4-carboxylate (Intermediate III)

Principle: This is the core cyclization step where the pyrazole ring is constructed. Intermediate II possesses two electrophilic centers that react with the two nucleophilic nitrogen atoms of hydrazine. The reaction proceeds via a condensation mechanism to form the heterocyclic ring. The use of a weak base in a two-phase system can improve the yield and selectivity of the reaction.[10]

Reaction Scheme:

G reactant F₂CHCOC(=CHOEt)COOEt reagent H₂NNH₂·H₂O product <tableborder='0'cellborder='0'><tr><td>F₂CHtd><td>-C=CH-COOEttd>tr><tr><td>td><td>/   td>tr><tr><td>td><td>HN---Ntd>tr>table> reagent->product Cyclization

Caption: Cyclization with hydrazine to form the pyrazole ester.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Intermediate II (crude)222.19~40 g~0.18
Hydrazine hydrate (~64%)50.06~11.25 g~0.225
Toluene-100 mL-
Water18.02100 mL-

Procedure:

  • Dissolve the crude Intermediate II in toluene.

  • In a separate vessel, prepare a solution of hydrazine hydrate in water.

  • Cool both solutions to between -10°C and 0°C.

  • Slowly add the hydrazine hydrate solution to the toluene solution of Intermediate II, maintaining the low temperature.

  • Allow the reaction to stir at this temperature for 1-2 hours. The reaction progress can be monitored by GC or TLC.

  • Once the reaction is complete, allow the mixture to warm to room temperature.

  • Separate the organic layer. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by crystallization from a suitable solvent system like toluene/petroleum ether to yield a pale yellow solid.[10]

Expert Insights: Performing the reaction at low temperatures is crucial to control the exotherm and minimize the formation of regioisomeric impurities. A two-phase system helps to control the reaction rate and can simplify the work-up procedure.

Protocol 4: Hydrolysis to 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid (Final Product)

Principle: The final step is a standard saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid. The carboxylate salt is first formed, followed by acidification to yield the final product.

Reaction Scheme:

G reactant <tableborder='0'cellborder='0'><tr><td>F₂CHtd><td>-C=CH-COOEttd>tr><tr><td>td><td>/   td>tr><tr><td>td><td>HN---Ntd>tr>table> reagent1 1. NaOH, H₂O reagent2 2. HCl product <tableborder='0'cellborder='0'><tr><td>F₂CHtd><td>-C=CH-COOHtd>tr><tr><td>td><td>/   td>tr><tr><td>td><td>HN---Ntd>tr>table> reagent2->product Hydrolysis

Caption: Final hydrolysis to yield the target carboxylic acid.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Intermediate III204.1730.6 g0.15
Sodium hydroxide (NaOH)40.007.2 g0.18
Water18.02150 mL-
Hydrochloric acid (HCl, conc.)36.46As needed-

Procedure:

  • Suspend Ethyl 3-(difluoromethyl)-1H-pyrazole-4-carboxylate in water.

  • Add a solution of sodium hydroxide and heat the mixture to reflux (approximately 100°C).

  • Maintain at reflux for 4-6 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature.

  • Slowly acidify the clear solution with concentrated hydrochloric acid to a pH of approximately 1-2. The product will precipitate out of the solution.

  • Cool the suspension in an ice bath for 1 hour to maximize precipitation.

  • Filter the solid product, wash with cold water, and dry under vacuum to afford 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid as a white to off-white solid.

Expert Insights: Careful control of pH during acidification is important. Over-acidification is generally not an issue, but ensuring the pH is low enough is critical for complete precipitation and to maximize the isolated yield.

References

Introduction: The Significance of the Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the One-Pot Synthesis of Pyrazole-4-Carboxylic Acids

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. Pyrazole-containing compounds have demonstrated broad therapeutic potential, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[2][3][4] Pyrazole-4-carboxylic acids and their derivatives are particularly valuable intermediates, providing a crucial chemical handle for further molecular elaboration and the construction of complex drug candidates.[5] This guide provides a detailed overview and actionable protocols for the efficient one-pot synthesis of this important class of molecules, aimed at researchers in synthetic chemistry and drug development.

Mechanistic Foundations: The Logic of Pyrazole Formation

The classical and most prevalent method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[6][7][8] One-pot multicomponent strategies leverage this core reaction by generating the required 1,3-dicarbonyl precursor in situ, thereby streamlining the synthetic process and enhancing overall efficiency.[9][10][11]

The general mechanism proceeds through several key steps:

  • Initial Condensation: A nitrogen atom of the hydrazine acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound (or its precursor).[7]

  • Intermediate Formation: This is followed by the elimination of a water molecule to form a reactive hydrazone or enamine intermediate.[7]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs a nucleophilic attack on the remaining carbonyl carbon, closing the five-membered ring.[12]

  • Dehydration & Aromatization: A final dehydration step occurs, leading to the formation of the thermodynamically stable and aromatic pyrazole ring.[7]

This sequence is highly efficient and forms the basis for the multicomponent protocols detailed below.

One-Pot Pyrazole Synthesis Mechanism cluster_0 Reactants cluster_1 Reaction Cascade cluster_2 Product Hydrazine Hydrazine (R¹-NH-NH₂) Condensation Initial Condensation Hydrazine->Condensation Nucleophilic Attack Dicarbonyl 1,3-Dicarbonyl Precursor (e.g., β-Ketoester) Knoevenagel Knoevenagel/ Michael Addition Dicarbonyl->Knoevenagel Component3 Aldehyde/Other (R³-CHO) Component3->Knoevenagel Knoevenagel->Condensation In situ generated dicarbonyl Cyclization Intramolecular Cyclization Condensation->Cyclization Hydrazone/ Enamine Intermediate Dehydration Dehydration/ Aromatization Cyclization->Dehydration Non-aromatic Intermediate Product Pyrazole-4-carboxylate Ester Dehydration->Product Acid Pyrazole-4-carboxylic Acid Product->Acid Saponification (Hydrolysis)

Caption: Generalized workflow for one-pot multicomponent synthesis of pyrazole-4-carboxylic acids.

Featured Protocols for One-Pot Synthesis

Here we present two robust, one-pot protocols for synthesizing pyrazole-4-carboxylate esters, which can subsequently be hydrolyzed to the target carboxylic acids.

Protocol 1: Three-Component Synthesis Using an Organocatalyst

This protocol describes a green and efficient three-component reaction of a hydrazine, a β-ketoester, and an aldehyde, using citric acid as a mild and environmentally benign organocatalyst. This method avoids harsh conditions and toxic reagents, making it an attractive choice for sustainable chemistry.

Principle: The reaction begins with the Knoevenagel condensation of the aldehyde and malononitrile, catalyzed by citric acid. Simultaneously, the hydrazine and ethyl acetoacetate react to form a pyrazolone intermediate. A subsequent Michael addition of the pyrazolone to the Knoevenagel product, followed by cyclization and tautomerization, yields the final pyranopyrazole structure, which is a related class of compounds often targeted in these multicomponent reactions. For direct pyrazole-4-carboxylates, the principle involves the condensation of hydrazine, ethyl acetoacetate, and an aldehyde.[13]

Materials and Reagents:

ReagentCAS NumberRecommended PurityNotes
Hydrazine Hydrate302-01-2>98%Toxic & Corrosive. Handle with extreme care in a fume hood.
Phenylhydrazine100-63-0>97%Alternative hydrazine source. Toxic.
Ethyl Acetoacetate141-97-9>99%Common β-ketoester component.
Benzaldehyde100-52-7>99%Example aromatic aldehyde.
Malononitrile109-77-3>99%Toxic. Used for pyranopyrazole synthesis.
Citric Acid77-92-9>99.5%Catalyst.
Ethanol (EtOH)64-17-5AnhydrousReaction solvent.
Water (H₂O)7732-18-5DeionizedReaction solvent.

Step-by-Step Protocol:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydrazine hydrate (1.0 mmol), ethyl acetoacetate (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol).

  • Add water (1 mL) and citric acid (0.2 mmol, 20 mol%).

  • Heat the reaction mixture to 80°C with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:2). The reaction is typically complete within 30-60 minutes.

  • Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate.

  • Collect the crude product by filtration.

  • Wash the solid product thoroughly with cold water to remove the citric acid catalyst and any water-soluble impurities.

  • Recrystallize the crude product from ethanol to afford the pure pyranopyrazole derivative.

  • For Carboxylic Acid: The resulting ester can be saponified by refluxing with an excess of NaOH or KOH in an ethanol/water mixture, followed by acidic workup (e.g., with 1M HCl) to precipitate the pyrazole-4-carboxylic acid.[9]

Data Summary for Protocol 1 (Representative Examples):

Aldehyde EntryProduct YieldReaction Time (min)
4-Chlorobenzaldehyde~95%35
4-Methylbenzaldehyde~92%45
4-Nitrobenzaldehyde~96%30
Benzaldehyde~90%50
Yields and times are adapted from similar organocatalyzed reactions and serve as expected values.
Protocol 2: Magnetic Ionic Liquid-Catalyzed Three-Component Synthesis

This protocol utilizes a magnetic ionic liquid, [bmim][FeCl₄], as a recyclable and highly efficient catalyst for the one-pot synthesis of pyrazole-4-carboxylic acid ethyl esters.[13] The key advantage is the simple magnetic separation of the catalyst, which aligns with green chemistry principles.

Principle: The reaction proceeds via a three-component condensation of phenylhydrazine, an aldehyde, and ethyl acetoacetate. The magnetic ionic liquid acts as a Lewis acid catalyst, activating the substrates and promoting the cascade of reactions leading to the final product. The use of flow oxygen suggests an oxidative aromatization step may be involved.[13]

Materials and Reagents:

ReagentCAS NumberRecommended PurityNotes
Phenylhydrazine100-63-0>97%Toxic.
Ethyl Acetoacetate141-97-9>99%
Benzaldehyde100-52-7>99%
[bmim][FeCl₄]343363-27-5N/AMagnetic Ionic Liquid Catalyst. Synthesize or purchase.
Isopropanol67-63-0>99.5%Recrystallization solvent.

Step-by-Step Protocol:

  • In a round-bottom flask, combine phenylhydrazine (1.0 mmol), benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and a catalytic amount of [bmim][FeCl₄] (e.g., 10 mol%).[13]

  • The reaction can often be performed under solvent-free conditions. Stir the mixture at a specified temperature (e.g., 80-100°C).[13] Some procedures may utilize flow oxygen as a mild oxidant.[13]

  • Monitor the reaction by TLC. Reactions are typically complete within 1-3 hours.

  • After completion, cool the mixture. Add a suitable solvent like ethanol or ethyl acetate to dissolve the product.

  • Place a strong magnet against the side of the flask. The magnetic ionic liquid catalyst will be attracted to the magnet, allowing the supernatant containing the product to be easily decanted.

  • Evaporate the solvent from the decanted solution under reduced pressure.

  • Recrystallize the resulting solid from isopropanol to obtain the pure pyrazole-4-carboxylic acid ethyl ester derivative.[13]

  • For Carboxylic Acid: Perform saponification as described in Protocol 1.

Experimental_Workflow start Start reagents Combine Reactants & Catalyst in Flask start->reagents reaction Heat & Stir (e.g., 80°C) reagents->reaction monitor Monitor by TLC reaction->monitor monitor->reaction If incomplete workup Cool & Precipitate/ Extract Product monitor->workup If complete separation Filter Solid Product OR Use Magnet (Protocol 2) workup->separation purify Recrystallize from Solvent (e.g., EtOH) separation->purify saponify Optional: Saponification (Ester → Acid) purify->saponify characterize Characterize Pure Product (NMR, MS, IR) purify->characterize Isolate Ester saponify->characterize end_node End characterize->end_node

Caption: A typical experimental workflow for one-pot pyrazole synthesis and purification.

Troubleshooting and Optimization

Low yield is a common challenge in pyrazole synthesis.[7] Consider the following points for troubleshooting:

  • Reagent Quality: Hydrazine can degrade over time. Use fresh or properly stored reagents.

  • Reaction Conditions: Temperature and reaction time are critical. Optimize these parameters for your specific substrates. In some cases, running the reaction at room temperature for a longer duration can improve regioselectivity.[8]

  • Catalyst Choice: The choice and amount of catalyst can significantly impact yield and reaction rate. Screen different acid or base catalysts if yields are poor.

  • Side Reactions: Competing side reactions can reduce yield. Using a slight excess of one reagent (e.g., hydrazine) might push the equilibrium towards the desired product.[7]

Safety Precautions

  • Hydrazine Derivatives: Hydrazine and its derivatives (e.g., phenylhydrazine) are highly toxic, corrosive, and potential carcinogens. Always handle them in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Organic solvents like ethanol and isopropanol are flammable. Avoid open flames and ensure proper ventilation.

  • General Handling: Malononitrile is toxic upon ingestion or inhalation. Handle all chemicals with care and consult their Safety Data Sheets (SDS) before use.

References

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Benchchem. (2025). Troubleshooting the reaction mechanism of pyrazole formation.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Elguero, J., Goya, P., & Jagerovic, N. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
  • ACS Publications. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega.
  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • ResearchGate. (n.d.). InCl3-catalyzed one-pot synthesis of multi-substituted pyrano[2,3-c]pyrazole-4-carboxylic acid esters under ultrasound irradiation.
  • ChemicalBook. (n.d.). 4-Pyrazolecarboxylic acid synthesis.
  • RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.
  • ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Pyrazoles: 'one-pot' syntheses from arenes and carboxylic acids | Request PDF.
  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF.
  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • BenchChem. (n.d.). The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Scholars Research Library. (n.d.). Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst.
  • ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest.
  • ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Google Patents. (n.d.). CS216930B2 - Method of preparation of the pyrazoles.

Sources

Application Notes & Protocols: A Guide to Pyrazole Synthesis via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of pyrazoles utilizing the Vilsmeier-Haack reaction. This document offers in-depth insights into the reaction mechanism, detailed experimental protocols, and critical considerations for successful synthesis.

I. Introduction: The Versatility of the Vilsmeier-Haack Reaction in Heterocyclic Chemistry

The Vilsmeier-Haack (VH) reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2] This electrophilic species, a chloroiminium salt, is key to introducing a formyl group onto a variety of substrates.[1][4]

While classically used for the formylation of activated aromatic rings, the VH reaction has proven to be an invaluable tool for the synthesis of various heterocyclic compounds, including pyrazoles.[5][6][7] Pyrazole and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[8][9][10] The synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction is a particularly notable application, as the resulting formyl group provides a versatile handle for further functionalization.[8][10]

This guide will focus on the most common and effective approach for pyrazole synthesis using the Vilsmeier-Haack reaction: the cyclization of hydrazones.

II. The Core Mechanism: From Hydrazone to Pyrazole

The synthesis of pyrazoles from hydrazones via the Vilsmeier-Haack reaction is a multi-step process that involves the initial formation of the Vilsmeier reagent, followed by a cascade of electrophilic attack, cyclization, and subsequent formylation. A plausible mechanism is outlined below.[11]

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate species to generate the highly electrophilic Vilsmeier reagent, a chloroiminium salt.[4]

  • Electrophilic Attack and Cyclization: The hydrazone substrate, which exists in equilibrium with its enamine tautomer, attacks the electrophilic Vilsmeier reagent. This is followed by an intramolecular cyclization, driven by the nucleophilicity of the second nitrogen atom of the hydrazone.

  • Second Formylation and Aromatization: The newly formed pyrazole ring is electron-rich and can undergo a second electrophilic attack by another molecule of the Vilsmeier reagent, typically at the C4 position. Subsequent elimination and hydrolysis during aqueous workup lead to the formation of the pyrazole-4-carbaldehyde.

Diagrammatic Representation of the Vilsmeier-Haack Reaction for Pyrazole Synthesis

Vilsmeier_Haack_Pyrazole_Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_reaction Pyrazole Synthesis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Hydrazone Hydrazone Intermediate1 Iminium Intermediate Hydrazone->Intermediate1 + Vilsmeier Reagent Cyclized_Intermediate Cyclized Intermediate Intermediate1->Cyclized_Intermediate Intramolecular Cyclization Formyl_Pyrazole Pyrazole-4-carbaldehyde Cyclized_Intermediate->Formyl_Pyrazole + Vilsmeier Reagent - H₂O (workup)

Caption: General workflow for pyrazole synthesis via the Vilsmeier-Haack reaction.

III. Experimental Protocol: Synthesis of 1,3-Diaryl-1H-pyrazole-4-carbaldehydes

This protocol provides a general method for the synthesis of 1,3-diaryl-1H-pyrazole-4-carbaldehydes from the corresponding acetophenone arylhydrazones.

A. Materials and Reagents

  • Substituted Acetophenone

  • Substituted Phenylhydrazine

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Methanol (anhydrous)

  • Glacial Acetic Acid

  • Crushed Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Hexane

  • Silica Gel (for column chromatography)

B. Equipment

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

C. Step-by-Step Procedure

Step 1: Synthesis of the Hydrazone Precursor

  • In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) in anhydrous methanol.

  • Add the substituted phenylhydrazine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The hydrazone product often precipitates out of solution.

  • Collect the solid product by filtration, wash with cold methanol, and dry under vacuum. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Step 2: Vilsmeier-Haack Cyclization and Formylation

  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3.0 eq). Cool the flask in an ice-salt bath to 0 °C. Add POCl₃ (3.0 eq) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30-60 minutes until a viscous, pale-yellow Vilsmeier reagent is formed.[12]

  • Reaction with Hydrazone: Dissolve the synthesized hydrazone (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 80-90 °C for 4-6 hours.[8] Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring. This will hydrolyze the intermediate iminium salt.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude pyrazole-4-carbaldehyde will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and air dry.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

IV. Data Presentation: Representative Reaction Conditions and Yields

The Vilsmeier-Haack reaction for pyrazole synthesis is versatile and can be applied to a variety of substituted hydrazones. The table below summarizes typical reaction conditions and yields for the synthesis of different 1,3-diaryl-1H-pyrazole-4-carbaldehydes.

EntryHydrazone Substituent (Ar¹)Hydrazone Substituent (Ar²)Reaction Time (h)Reaction Temp (°C)Yield (%)Reference
1PhenylPhenyl570Good[13]
24-FluorophenylBenzyl5-670Good[9]
3Thiophen-2-ylPhenyl655Excellent[9]
44-Methoxyphenyl2,6-Dichloro-4-trifluoromethylphenyl480-90Good[8]
5PhenylGalloyl---[10]
V. Troubleshooting and Field-Proven Insights

A. Common Issues and Solutions

  • Low Yield:

    • Insight: Incomplete formation of the Vilsmeier reagent or incomplete reaction.

    • Solution: Ensure that anhydrous DMF and fresh POCl₃ are used. The Vilsmeier reagent is moisture-sensitive. Increase the reaction time or temperature, but monitor for decomposition. Using an excess of the Vilsmeier reagent (up to 3 equivalents) can drive the reaction to completion.[8]

  • Formation of Side Products:

    • Insight: The Vilsmeier reagent can be aggressive and may lead to charring or the formation of undesired chlorinated byproducts, especially at higher temperatures.

    • Solution: Maintain careful temperature control during the addition of POCl₃ and during the reaction with the hydrazone. A slower, more controlled heating ramp can be beneficial.

  • Difficult Workup:

    • Insight: The hydrolysis of the reaction mixture can be highly exothermic.

    • Solution: Pour the reaction mixture slowly onto a large excess of crushed ice to effectively dissipate the heat. Neutralize the solution carefully and slowly to avoid excessive foaming.

B. Critical Experimental Considerations

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. All glassware must be thoroughly dried, and anhydrous solvents must be used to ensure the efficient formation of the reagent and subsequent reaction.[8]

  • Stoichiometry of the Vilsmeier Reagent: The ratio of DMF to POCl₃ is crucial. A 1:1 ratio is typically used to generate the reagent. An excess of the reagent relative to the hydrazone substrate is often employed to ensure complete conversion.

  • Substrate Reactivity: The electron density of the hydrazone can influence the reaction rate. Electron-donating groups on the aromatic rings of the hydrazone will generally increase the rate of reaction, while electron-withdrawing groups may require more forcing conditions.

VI. Conclusion

The Vilsmeier-Haack reaction is a robust and highly effective method for the synthesis of pyrazole-4-carbaldehydes from hydrazone precursors. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access a wide array of functionalized pyrazoles. The resulting aldehydes are valuable intermediates for the development of novel pharmaceuticals and other biologically active compounds. This guide provides a solid foundation for the successful implementation of this important synthetic transformation.

References

  • Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 3(1), 25-43.
  • Tyagi, S., Mishra, R., Mazumder, A., & Jindaniya, V. (2024). Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. Letters in Organic Chemistry, 21(2), 131-148.
  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27351-27383.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2022(1), 1-10.
  • Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. (n.d.). ResearchGate. Retrieved from [Link]

  • Tyagi, S., Mishra, R., Mazumder, A., & Jindaniya, V. (2024). Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. Letters in Organic Chemistry, 21(2), 131-148.
  • Applications of the Vilsmeier reaction in heterocyclic chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2022). MDPI. Retrieved from [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). ResearchGate. Retrieved from [Link]

  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (2005). SAGE Journals. Retrieved from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health (NIH). Retrieved from [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2014). Bibliomed. Retrieved from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). National Institutes of Health (NIH). Retrieved from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2018). Semantic Scholar. Retrieved from [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). Scirp.org. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for the synthesis of novel pyrazole derivatives. Pyrazoles are a privileged heterocyclic scaffold, forming the core of numerous approved drugs and biologically active compounds due to their versatile pharmacological activities. This document moves beyond a simple recitation of steps, offering in-depth explanations of the chemical principles and strategic considerations behind three major synthetic pillars: the classic Knorr-type condensation, modern [3+2] cycloaddition reactions, and efficient multicomponent reactions (MCRs). By elucidating the causality behind experimental choices, providing validated, step-by-step protocols, and offering robust troubleshooting and characterization guidance, this application note serves as a practical resource for both novice and experienced medicinal chemists aiming to expand their chemical library with novel pyrazole entities.

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has been a focal point of medicinal chemistry since its discovery by Ludwig Knorr in 1883. Its unique structural and electronic properties allow it to act as a versatile pharmacophore, capable of engaging in various biological interactions. The scaffold is present in a wide array of blockbuster drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the anti-obesity drug Rimonabant. The broad spectrum of biological activities associated with pyrazole derivatives—spanning anti-inflammatory, anticancer, antimicrobial, and antiviral properties—ensures that the development of new synthetic methodologies remains a highly relevant and competitive field of research.

This guide is structured to provide a logical progression from foundational concepts to advanced, practical application. It is designed to empower researchers to not only replicate established methods but also to rationally design and execute the synthesis of new chemical entities with desired structural features.

Foundational Synthetic Strategies: An Overview

The construction of the pyrazole ring can be approached through several retrosynthetic disconnections. The most common and powerful strategies involve the formation of key N-N and C-N bonds through cyclization reactions. This guide will focus on three dominant and highly practical methodologies.

General_Pyrazole_Synthesis_Workflow cluster_0 1. Synthesis Strategy Selection cluster_1 2. Execution cluster_2 3. Purification & Characterization Start Define Target Pyrazole (Substitution Pattern) Strategy Select Synthetic Route: - Knorr Condensation - [3+2] Cycloaddition - Multicomponent Reaction Start->Strategy Reactants Source/Prepare Starting Materials Strategy->Reactants Reaction Perform Reaction (Heating, Catalysis) Reactants->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification: - Recrystallization - Column Chromatography Workup->Purify Characterize Structural Characterization: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy Purify->Characterize End Pure Novel Pyrazole Derivative Characterize->End

Caption: General experimental workflow for novel pyrazole synthesis.

Strategy I: The Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, remains the most fundamental and widely used method for constructing the pyrazole core. It involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The reaction's simplicity and the ready availability of starting materials make it a highly attractive route.

Causality and Mechanistic Insight: The reaction is typically acid-catalyzed and proceeds via a two-stage mechanism: initial condensation followed by intramolecular cyclization and dehydration.

  • Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl. This is the rate-determining step and is facilitated by an acid catalyst, which protonates the carbonyl oxygen, rendering the carbon more electrophilic. Subsequent loss of a water molecule forms a key hydrazone intermediate.

  • Cyclization & Aromatization: The remaining free nitrogen of the hydrazine then performs an intramolecular nucleophilic attack on the second carbonyl group. This cyclization is often rapid. A final dehydration step eliminates a second molecule of water, resulting in the formation of the stable, aromatic pyrazole ring.

Caption: Mechanism of the acid-catalyzed Knorr pyrazole synthesis.

Regioselectivity Considerations: A critical aspect of the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyls with substituted hydrazines. The initial attack can occur at either of the two non-equivalent carbonyls, potentially leading to a mixture of two regioisomers. The outcome is governed by the relative electrophilicity of the carbonyl carbons and steric hindrance. For instance, in a compound like 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the highly electron-withdrawing trifluoromethyl group is significantly more electrophilic, directing the initial nucleophilic attack to that position.

Protocol 3.1: Synthesis of a Phenyl-Substituted Pyrazolone

This protocol details the synthesis of a pyrazolone, a keto-tautomer of a hydroxypyrazole, from a β-ketoester and hydrazine hydrate. This variation is a cornerstone of heterocyclic chemistry.

Materials:

  • Ethyl benzoylacetate (1.0 eq, 3 mmol)

  • Hydrazine hydrate (2.0 eq, 6 mmol)

  • 1-Propanol (3 mL)

  • Glacial Acetic Acid (catalytic, ~3 drops)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, and hotplate

  • TLC plates (silica gel), mobile phase (30% Ethyl Acetate / 70% Hexane)

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) followed by 3 drops of glacial acetic acid to the mixture. The acetic acid acts as the catalyst to facilitate the condensation.

  • Heating: Heat the reaction on a hot plate with vigorous stirring at approximately 100°C for 1 hour.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Spot the starting material (ethyl benzoylacetate) and the reaction mixture. Elute with a mobile phase of 30% ethyl acetate/70% hexane. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

  • Work-up and Crystallization: Once the ketoester is consumed, add deionized water (10 mL) to the hot, stirring reaction mixture. This will cause the product to precipitate.

  • Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes to ensure complete crystallization.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water to remove any residual acid and hydrazine. Allow the product to air dry completely. Further purification can be achieved by recrystallization from ethanol.

Strategy II: [3+2] Cycloaddition Reactions

1,3-Dipolar cycloadditions, specifically [3+2] cycloadditions, are powerful, atom-economical methods for constructing five-membered rings. In pyrazole synthesis, this typically involves the reaction of a 1,3-dipole (like a diazo compound or a nitrile imine) with a dipolarophile containing a carbon-carbon multiple bond (an alkene or alkyne).

Causality and Mechanistic Insight: This strategy offers excellent control over regioselectivity, which is often a challenge in the Knorr synthesis. The reaction proceeds via a concerted pericyclic mechanism where the 1,3-dipole adds across the π-system of the dipolarophile. The regioselectivity is determined by the electronic properties of the substituents on both components, governed by frontier molecular orbital (FMO) theory. Often, the reaction is facilitated by a metal catalyst (e.g., copper, silver, rhodium) which can coordinate to the alkyne, lowering the energy of the LUMO and accelerating the reaction.

Protocol 4.1: Transition-Metal-Free Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a highly regioselective, three-component synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes, avoiding the need for a transition metal catalyst.

Materials:

  • N-alkylated tosylhydrazone (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Potassium tert-butoxide (t-BuOK) (2.0 eq)

  • 18-crown-6 (0.1 eq)

  • Pyridine (solvent)

  • Standard Schlenk line and oven-dried glassware

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the N-alkylated tosylhydrazone (1.0 eq), t-BuOK (2.0 eq), and 18-crown-6 (0.1 eq).

  • Solvent and Reagent Addition: Add anhydrous pyridine via syringe, followed by the dropwise addition of the terminal alkyne (1.2 eq). The use of t-BuOK as the base is critical for the in-situ generation of the reactive intermediate from the tosylhydrazone. 18-crown-6 is used to sequester the potassium cation, increasing the reactivity of the base.

  • Heating: Heat the reaction mixture to 80°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting tosylhydrazone is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole derivative.

Strategy III: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single, one-pot operation to form a product that contains substantial portions of all starting materials. MCRs are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity, making them ideal for the construction of diverse compound libraries.

Causality and Mechanistic Insight: Pyrazole-forming MCRs often proceed through a domino or tandem sequence of well-established reactions. For example, a common four-component synthesis of pyrano[2,3-c]pyrazoles involves an initial Knoevenagel condensation between an aldehyde and malononitrile, followed by a Michael addition of an in-situ formed pyrazolone (from the reaction of a β-ketoester and hydrazine), which then undergoes an intramolecular cyclization and dehydration. The choice of catalyst (often a mild base like piperidine or an ionic liquid) is crucial for facilitating the sequence of bond-forming events without leading to side products.

Protocol 5.1: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives

This protocol details a highly efficient, environmentally benign four-component synthesis of a fused pyrazole system in an aqueous medium.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq, 1 mmol)

  • Malononitrile (1.0 eq, 1 mmol)

  • Ethyl acetoacetate (1.0 eq, 1 mmol)

  • Hydrazine hydrate (1.0 eq, 1 mmol)

  • Piperidine (catalytic, 5 mol%)

  • Water (solvent)

  • Ethanol (for washing/recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in water (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (5 mol%). Piperidine is a sufficiently strong base to catalyze both the initial Knoevenagel and subsequent Michael addition steps without promoting unwanted side reactions.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often rapid, and a precipitate may form within 20-30 minutes.

  • Reaction Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting aldehyde.

  • Isolation: Upon completion, collect the solid product that has precipitated from the reaction mixture by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with cold ethanol to remove any unreacted starting materials and soluble impurities. The product can be further purified by recrystallization from hot ethanol to afford the pure pyrano[2,3-c]pyrazole derivative with high purity.

Quantitative Data Summary

The efficiency of pyrazole synthesis is highly dependent on the chosen method, substrates, and reaction conditions. The following tables provide comparative data from literature sources to guide experimental design.

Table 1: Comparison of Yields for 1,3,5-Trisubstituted Pyrazoles via a Three-Component Reaction

EntryAryl Aldehyde (R¹)Terminal Alkyne (R²)Yield (%)
14-MeC₆H₄Ph85
24-MeOC₆H₄Ph82
34-ClC₆H₄Ph75
42-ClC₆H₄Ph72
5Ph4-MeC₆H₄83
6Ph4-ClC₆H₄78

Reaction Conditions: N-benzyl tosylhydrazone derivative of R¹, R²-alkyne, t-BuOK, 18-crown-6, Pyridine, 80°C.

Table 2: Comparison of Catalysts in a Four-Component Pyrano[2,3-c]pyrazole Synthesis

EntryCatalyst (10 mol%)SolventTime (min)Yield (%)
1NoneWater12045
2PiperidineWater2092
3PyrrolidineWater2588
4TriethylamineWater4080
5DABCOWater4575
6PiperidineEthanol6085

Reaction Conditions: Benzaldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate, room temperature.

Characterization of Novel Pyrazole Derivatives

Unambiguous structural confirmation is essential. A combination of spectroscopic techniques should be employed.

  • ¹H NMR Spectroscopy:

    • N-H Proton: For N-unsubstituted pyrazoles, the N-H proton signal is typically a broad singlet, often appearing far downfield (>10 ppm), and its chemical shift can be concentration and solvent-dependent.

    • Ring Protons: The C4-H proton of the pyrazole ring usually appears as a singlet or triplet (depending on substitution) around 6.0-6.5 ppm. The C3-H and C5-H protons are more deshielded and appear further downfield, typically in the 7.5-8.0 ppm range. Their exact chemical shifts are highly sensitive to the nature of the substituents on the ring and the nitrogen atoms.

  • ¹³C NMR Spectroscopy:

    • Ring Carbons: The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are diagnostic. C4 is typically the most shielded, appearing around 105-110 ppm. C3 and C5 are more deshielded, resonating in the 130-150 ppm range. The specific shifts can help differentiate regioisomers.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound (M⁺ or [M+H]⁺), confirming the elemental composition. Fragmentation patterns can also offer structural clues.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for N-H stretching (a broad band around 3100-3300 cm⁻¹ for N-unsubstituted pyrazoles), C=N stretching (~1500-1600 cm⁻¹), and bands corresponding to other substituents (e.g., C=O, -NO₂, -CN).

Troubleshooting Guide

Problem 1: Low or No Product Yield

  • Possible Cause: Impure or degraded starting materials. Hydrazine derivatives, in particular, can be unstable.

    • Solution: Use freshly opened or purified hydrazine. Ensure 1,3-dicarbonyl compounds are pure and free of contaminants.

  • Possible Cause: Suboptimal reaction conditions (temperature, time, catalyst).

    • Solution: Systematically vary the reaction temperature and time, monitoring by TLC to find the optimum. If using a catalyst, screen different acids, bases, or metal catalysts and vary the loading.

  • Possible Cause: The reaction has stalled at an intermediate stage (e.g., the hydrazone in a Knorr synthesis).

    • Solution: Increase the temperature or add a stronger acid catalyst to promote the final cyclization and dehydration step.

Problem 2: Formation of Regioisomeric Mixture

  • Possible Cause: Use of an unsymmetrical 1,3-dicarbonyl in a Knorr-type synthesis.

    • Solution 1 (Optimization): Alter the reaction solvent. Highly polar, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) can significantly enhance regioselectivity in favor of one isomer.

    • Solution 2 (Alternative Strategy): Switch to a more regioselective synthetic route, such as a [3+2] cycloaddition, where the regiochemical outcome is more predictable.

    • Solution 3 (Purification): If separation is feasible, utilize column chromatography with a carefully optimized solvent system or fractional recrystallization.

Problem 3: Difficult Purification / Oily or Tarry Product

  • Possible Cause: Formation of colored impurities, often from hydrazine decomposition or side reactions.

    • Solution: During workup, wash the organic layer with a reducing agent solution (e.g., aqueous sodium bisulfite) to remove some colored byproducts. During recrystallization, adding a small amount of activated charcoal to the hot solution can adsorb colored impurities, but may also reduce the overall yield.

  • Possible Cause: Product is an oil at room temperature.

    • Solution: If the product is an oil, purification by column chromatography is the preferred method over recrystallization.

Conclusion

The synthesis of novel pyrazole derivatives is a dynamic and rewarding area of chemical research. By understanding the fundamental mechanisms of key synthetic transformations like the Knorr condensation, [3+2] cycloadditions, and multicomponent reactions, researchers can make informed decisions to optimize their synthetic routes. This guide provides the strategic rationale and detailed protocols necessary to confidently approach the synthesis of these valuable heterocyclic compounds. The provided troubleshooting and characterization advice further equips scientists to overcome common experimental hurdles and rigorously validate their findings, ultimately accelerating the discovery of new chemical probes and potential therapeutic agents.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). One-pot regioselective synthesis of substituted pyrazoles. Organic Syntheses, 87, 287. Available at: [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. Available at: [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From β-Enamino Ketones and Esters to Heterocyclic Compounds. Chemical Reviews, 111(11), 6984–7034. Available at: [Link]

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Ketones and Acid Chlorides, and Their Application to the Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. Available at: [Link]

  • Al-Mulla, A. (2017). A Review: Biological and Pharmaceutical Activity of Pyrazole Derivatives. Saudi Pharmaceutical Journal, 25(4), 461-474. Available at: [Link]

  • RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • S. Gudavalli et al. (2023). Recent advances in the synthesis of pyrazole derivatives: A review. MDPI. Available at: [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Mali, R. P., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. Available at: [Link]

  • NIH National Library of Medicine. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1916-2004. Available at: [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Chem Help ASAP Handouts. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • YouTube. (2019). synthesis of pyrazoles. Available at: [Link]

  • NIH National Library of Medicine. (2011). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Molecules, 16(8), 6521–6529. Available at: [Link]

Application Notes and Protocols: 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of a Pyrazole Synthon in Modern Fungicide Development

3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid, often referred to in literature with its methylated form, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, stands as a cornerstone synthon in the synthesis of a powerful class of modern fungicides. Its significance lies in its incorporation into the molecular structure of numerous succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2][3] These agrochemicals are vital for managing a broad spectrum of fungal diseases in various crops, thereby ensuring global food security.

The pyrazole-carboxamide scaffold, derived from this carboxylic acid, has proven to be exceptionally effective.[2][4][5] The difluoromethyl group at the 3-position of the pyrazole ring is a key feature that contributes to the high efficacy of the resulting fungicides. This guide provides an in-depth exploration of the synthetic routes utilizing this critical intermediate, detailed protocols for its application, and an examination of the resulting agrochemicals' mode of action.

The Rise of SDHI Fungicides: A Mechanistic Overview

Succinate dehydrogenase inhibitors (SDHIs) represent a major class of fungicides that target the fungal respiratory chain.[3][6] Specifically, they inhibit Complex II (succinate dehydrogenase), a crucial enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain.[3][7][8] By blocking the activity of this enzyme, SDHIs effectively halt cellular respiration and energy production in fungi, leading to their demise.[3][7]

The specificity of SDHIs for the fungal enzyme over its mammalian counterpart provides a degree of selective toxicity, a desirable trait in agrochemical development. The pyrazole-carboxamide class of SDHIs, many of which are synthesized from 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, has demonstrated remarkable potency against a wide range of pathogenic fungi.[2][9]

Visualizing the Mode of Action

SDHI_Mechanism cluster_mitochondrion Fungal Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II substrate for Fumarate Fumarate SDHI SDHI Fungicide (e.g., Fluxapyroxad) SDHI->Complex_II INHIBITS Inhibition Inhibition of Fungal Respiration & Cell Death Complex_II->Fumarate oxidizes to ETC Electron Transport Chain Complex_II->ETC donates electrons to ATP_Production ATP Production (Energy) ETC->ATP_Production drives

Caption: Mechanism of action of SDHI fungicides.

Synthesis of 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid: Key Strategies

Several synthetic routes to 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid have been developed and optimized by major agrochemical companies.[1] A common and historically significant approach involves the following key transformations:

  • Condensation: The synthesis often commences with the Claisen condensation of ethyl difluoroacetate.[10]

  • Cyclization: The resulting intermediate is then reacted with a hydrazine source, such as methyl hydrazine, to form the pyrazole ring.[1][10]

  • Hydrolysis: Finally, the ester is hydrolyzed to yield the desired carboxylic acid.[1][10]

More recent innovations have focused on improving efficiency and reducing costs, with some methods utilizing starting materials like propiolic acid or employing catalytic systems.[11][12]

Generalized Synthetic Workflow

Pyrazole_Acid_Synthesis Start Difluoroacetate Precursor Intermediate1 β-Ketoester Intermediate Start->Intermediate1 Claisen Condensation Intermediate2 Ethyl 3-(difluoromethyl)- 1H-pyrazole-4-carboxylate Intermediate1->Intermediate2 Cyclization with Methyl Hydrazine Final_Product 3-(Difluoromethyl)-1H-pyrazole- 4-carboxylic Acid Intermediate2->Final_Product Hydrolysis

Caption: Generalized synthetic workflow for the pyrazole acid.

Application in the Synthesis of Key Agrochemicals

The primary application of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is its conversion to an acid chloride, which then serves as a key acylating agent for various aniline derivatives. This amide bond formation is the final and crucial step in the synthesis of several commercially successful SDHI fungicides.

Prominent Fungicides Derived from 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid
Fungicide NameDeveloperYear of First Registration (approx.)Key Structural Feature
IsopyrazamSyngenta2010Benzonorbornene amine moiety
BixafenBayer2011Dichlorofluorophenyl aniline moiety
SedaxaneSyngenta2011Bicyclopropyl aniline moiety
FluxapyroxadBASF2012Trifluorobiphenyl amine moiety
BenzovindiflupyrSyngenta2012Dichlorophenyl pyrazole amine moiety

Data compiled from multiple sources.[2][9]

Case Study: Synthesis of Fluxapyroxad

Fluxapyroxad, developed by BASF, is a broad-spectrum fungicide with excellent efficacy against a range of diseases in cereals and other crops.[13] Its synthesis exemplifies the strategic use of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.

The overall synthesis involves two key fragments: the pyrazole acid chloride and a specific trifluorinated biphenyl aniline.[14][15]

Synthetic Protocol: Preparation of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

This protocol outlines the conversion of the carboxylic acid to the more reactive acid chloride, a necessary step for the subsequent amidation.

Materials and Reagents:

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

  • Rotary evaporator

  • Schlenk line or other inert atmosphere setup

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in anhydrous DCM.

  • Reagent Addition: Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride to the suspension at room temperature.[2][4] Note: This reaction is exothermic and releases HCl and SO₂ gas. Ensure adequate ventilation in a fume hood.

  • Reaction Progression: Heat the mixture to reflux (approximately 40°C for DCM) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. The progress can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the toxic and corrosive vapors.

  • Product Isolation: The resulting crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is typically a solid or oil and is often used in the next step without further purification.

Synthetic Protocol: Amidation to Form Fluxapyroxad

This protocol describes the coupling of the pyrazole acid chloride with the key aniline intermediate to yield fluxapyroxad.

Materials and Reagents:

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (from the previous step)

  • 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine (the key aniline intermediate)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • A non-nucleophilic base, such as triethylamine (TEA) or pyridine

  • Magnetic stirrer

  • Standard laboratory glassware for workup (separatory funnel, flasks, etc.)

  • Purification apparatus (e.g., column chromatography system or recrystallization setup)

Procedure:

  • Aniline Solution: In a separate flask under an inert atmosphere, dissolve 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine and an equivalent of the non-nucleophilic base in anhydrous DCM. Cool the solution in an ice bath (0°C).

  • Acid Chloride Addition: Dissolve the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in a minimal amount of anhydrous DCM. Slowly add this solution dropwise to the cooled aniline solution with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl). Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude fluxapyroxad.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure fluxapyroxad.

Visualizing the Fluxapyroxad Synthesis

Fluxapyroxad_Synthesis Pyrazole_Acid 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic Acid Acid_Chloride Pyrazole Acid Chloride Pyrazole_Acid->Acid_Chloride SOCl₂ or (COCl)₂ Fluxapyroxad Fluxapyroxad Acid_Chloride->Fluxapyroxad Amidation (Coupling) Aniline 3',4',5'-Trifluoro- [1,1'-biphenyl]-2-amine Aniline->Fluxapyroxad

Caption: Key fragments in the synthesis of Fluxapyroxad.

Conclusion and Future Perspectives

3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid is an indispensable building block in modern agrochemical synthesis. Its central role in the creation of highly effective SDHI fungicides underscores the importance of pyrazole chemistry in crop protection. The continued development of novel fungicides based on this scaffold is anticipated, driven by the need to manage fungicide resistance and address emerging plant diseases. Research into more efficient and sustainable synthetic routes for this key intermediate will remain a priority for the agrochemical industry.

References

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • AERU - University of Hertfordshire. (n.d.). Isopyrazam (Ref: SYN 520453). Retrieved from [Link]

  • Rutgers Plant and Pest Advisory. (2020, April 22). Understanding the SDHI (FRAC group 7) Fungicides. Retrieved from [Link]

  • Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens. (n.d.). Retrieved from [Link]

  • UGA Turf and Ornamental Pest Management. (2019, March 15). SDHI fungicides and turfgrass disease control: An overview. Retrieved from [Link]

  • Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. (n.d.). Retrieved from [Link]

  • Springer. (2022, February). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Mol Divers, 26(1), 205-214. Retrieved from [Link]

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Synthesis of the Key Intermediate for Fluxapyroxad. Retrieved from [Link]

  • AERU - University of Hertfordshire. (n.d.). Fluxapyroxad (Ref: BAS 700F). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Retrieved from [Link]

  • PubMed. (2020, July 30). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A Practical Synthesis of the Key Intermediate for Fluxapyroxad. Retrieved from [Link]

  • Google Patents. (n.d.). CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • ACS Publications. (2023, June 7). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • European Patent Office. (2022, June 8). EP 4008715 A1 - HALOGEN SUBSTITUTED COMPOUND, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF. Retrieved from [Link]

  • NIH. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

Sources

Application Notes & Protocols: The Development of Pyrazole-Carboxamide SDHI Fungicides

Sources

Microwave-Assisted Synthesis of Pyrazole Compounds: A Guide to Rapid and Efficient Protocol Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoles represent a cornerstone of heterocyclic chemistry, forming the core scaffold of numerous FDA-approved drugs and biologically active compounds.[1][2] Traditional synthetic methods, however, often involve long reaction times, high energy consumption, and complex purification processes.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique, offering dramatic acceleration of reaction rates, improved yields, and enhanced product purity.[3][4][5] This guide provides an in-depth exploration of the principles behind microwave-assisted pyrazole synthesis, detailed, field-proven protocols, and a comparative analysis against conventional heating methods.

The Rationale: Why Microwaves Revolutionize Pyrazole Synthesis

Conventional heating relies on thermal conductivity, where heat is slowly transferred from an external source through the vessel walls to the solvent and finally to the reactants. This process is inefficient and creates a significant temperature gradient within the reaction mixture.[6] Microwave synthesis, in contrast, utilizes dielectric heating.[3]

The Mechanism of Microwave Heating: Microwaves are a form of electromagnetic radiation that interacts directly with polar molecules (like the solvents and reactants in the mixture) and ions.[3] This interaction forces the dipoles within the molecules to rapidly align and realign with the oscillating electric field. The resulting intense molecular friction and agitation generate heat rapidly and volumetrically throughout the entire sample.[3][7] This uniform and instantaneous heating allows the reaction mixture to quickly overcome the activation energy barrier, leading to a dramatic increase in reaction rates.[4][8]

Key Advantages of MAOS in Drug Discovery:

  • Speed: Reaction times are frequently reduced from many hours to mere minutes, enabling high-throughput synthesis and rapid generation of compound libraries for screening.[1][3]

  • Higher Yields & Purity: The rapid and uniform heating minimizes the formation of side products and thermal degradation of sensitive compounds, often resulting in higher isolated yields and cleaner products.[3][4]

  • Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis significantly reduces energy consumption, aligning with the principles of green chemistry.[5][8]

  • Reproducibility: Modern microwave reactors offer precise control over temperature, pressure, and power, leading to highly reproducible experimental outcomes.[4][9]

Common Synthetic Pathways Under Microwave Irradiation

The fundamental approach to pyrazole synthesis involves the condensation of a hydrazine derivative with a precursor containing a 1,3-dielectrophilic system. Microwave irradiation excels at accelerating these condensation and cyclization steps.

Knorr Pyrazole Synthesis (from 1,3-Dicarbonyls)

The Knorr synthesis is a classic and highly reliable method for preparing pyrazoles by reacting a 1,3-dicarbonyl compound with a hydrazine.[10] The reaction proceeds through the initial formation of a hydrazone intermediate at one carbonyl group, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[11] An acid catalyst is typically used to facilitate the condensation steps.

G cluster_0 Knorr Pyrazole Synthesis Mechanism A 1,3-Dicarbonyl + Hydrazine B Initial Condensation (Hydrazone Formation) A->B  Acid Catalyst  Microwave (Δ) C Intramolecular Cyclization B->C D Dehydration (H₂O loss) C->D E Aromatic Pyrazole D->E

Caption: Simplified workflow of the Knorr pyrazole synthesis.

Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

Chalcones (1,3-diaryl-2-propen-1-ones) are excellent precursors for pyrazole synthesis. The reaction with hydrazine involves a nucleophilic attack (Michael addition) on the β-carbon, followed by cyclization and oxidation/dehydration to yield the pyrazole ring.[2][12] This method is particularly valuable for creating highly substituted arylpyrazoles.

Comparative Data: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis are most evident when directly compared to traditional methods. The following table summarizes data from published literature, highlighting the dramatic improvements in reaction time and yield.

ProductMethodTemperature (°C)TimeYield (%)Reference(s)
Phenyl-1H-pyrazolesMicrowave-Assisted 605 min 91-98 [1]
Conventional Heating752 hours73-90[1]
Pyrazole-Oxadiazole HybridsMicrowave-Assisted Not Specified9-10 min 79-92 [1]
Conventional HeatingNot Specified7-9 hoursNot Specified[1]
Quinolin-2(1H)-one PyrazolesMicrowave-Assisted 1207-10 min 68-86 [13]
5-Trifluoromethyl-4,5-dihydro-1H-pyrazolesMicrowave-Assisted 704 min 82-96 [2][14]

Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Microwave synthesis in sealed vessels generates high pressures and should only be performed in dedicated microwave reactors equipped with temperature and pressure sensors.[9][15] Never use a domestic microwave oven.[7][9]

Protocol 1: Microwave-Assisted Knorr Synthesis of 1-Aroyl-3,5-dimethyl-1H-pyrazoles

This protocol is adapted from the work of Aydın et al. and demonstrates a rapid synthesis from a carbohydrazide and a 1,3-dicarbonyl compound.[13]

Materials:

  • Carbohydrazide derivative (e.g., isonicotinohydrazide) (1.0 mmol)

  • 2,4-Pentanedione (acetylacetone) (1.1 mmol)

  • Ethanol (3-4 mL)

  • 10 mL microwave process vial with a magnetic stir bar

Procedure:

  • Place the carbohydrazide derivative (1.0 mmol) and a magnetic stir bar into the 10 mL microwave process vial.

  • Add ethanol (3-4 mL) to dissolve or suspend the starting material.

  • Add 2,4-pentanedione (1.1 mmol) to the mixture.

  • Seal the vial securely with the appropriate cap.

  • Place the vial inside the cavity of the microwave reactor.

  • Set the reaction parameters: irradiate at 270 W for 3-5 minutes, with a target temperature of ~100-120°C (if temperature control is available).[13] Monitor the reaction progress via TLC if desired.

  • After irradiation is complete, allow the vial to cool to room temperature (below 50°C) before carefully opening it.[15]

  • Pour the reaction mixture into a beaker containing crushed ice or cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Protocol 2: Microwave-Assisted Synthesis of Pyrazoles from Chalcones

This general protocol is based on methodologies reported for the cyclization of α,β-unsaturated ketones with hydrazines.[1][12][16]

Materials:

  • Chalcone derivative (1.0 mmol)

  • Hydrazine hydrate or Phenylhydrazine (1.2 mmol)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • 10 mL microwave process vial with a magnetic stir bar

Procedure:

  • In a 10 mL microwave process vial, combine the chalcone derivative (1.0 mmol), the selected hydrazine (1.2 mmol), and a magnetic stir bar.[1]

  • Add ethanol (5 mL) as the solvent. Ethanol is an excellent choice as it is polar and efficiently absorbs microwave energy.

  • Add a catalytic amount of glacial acetic acid (~2-3 drops). The acid catalyzes the condensation step, accelerating the reaction.[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture. Typical conditions are 100-360 W power for 2-10 minutes, aiming for a temperature between 80-120°C.[13][17]

  • Once the reaction is complete, cool the vial to a safe temperature before opening.

  • Pour the reaction mixture into ice-cold water to induce precipitation of the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any residual acid and hydrazine.

  • Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water mixture) to yield the purified pyrazole product.

G A 1. Reagent Prep (Vial, Stir Bar, Reactants, Solvent, Catalyst) B 2. Vial Sealing A->B C 3. Microwave Irradiation (Set Time, Temp, Power) B->C D 4. Cooling C->D E 5. Work-Up (Precipitation, Filtration) D->E F 6. Purification (Recrystallization) E->F G Pure Pyrazole Product F->G

Caption: General workflow for microwave-assisted pyrazole synthesis.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of pyrazole-based compounds. By leveraging direct and efficient energy transfer, this technology dramatically shortens synthesis times, improves yields, and promotes greener chemical practices. The protocols outlined in this guide provide a robust starting point for researchers and drug development professionals to harness the power of MAOS, accelerating the discovery and development of novel pyrazole-containing therapeutics.

References

  • Title: Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview Source: ResearchGate URL: [Link]

  • Title: Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties Source: RSC Publishing URL: [Link]

  • Title: Microwave-Assisted Synthesis: 10x Faster Organic Reactions Source: Patsnap URL: [Link]

  • Title: Importance of Microwave Heating in Organic Synthesis Source: Advanced Journal of Chemistry, Section A URL: [Link]

  • Title: Microwave-assisted synthesis of pyrazoles - a mini-review Source: DergiPark URL: [Link]

  • Title: Microwave assisted green organic synthesis Source: Medium URL: [Link]

  • Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Publishing URL: [Link]

  • Title: Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up Source: ACS Publications URL: [Link]

  • Title: Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity Source: The Pharma Innovation Journal URL: [Link]

  • Title: Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds Source: Bentham Science URL: [Link]

  • Title: Microwave-Assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents Source: PubMed URL: [Link]

  • Title: Microwave–assisted Synthesis of Chalcones, Flavanones and 2- pyrazolines: Theoretical and Experimental Study Source: Ingenta Connect URL: [Link]

  • Title: (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review Source: ResearchGate URL: [Link]

  • Title: Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions Source: MDPI URL: [Link]

  • Title: A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives Source: E-RESEARCHCO URL: [Link]

  • Title: Safety Considerations for Microwave Synthesis Source: CEM Corporation URL: [Link]

  • Title: Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions Source: ResearchGate URL: [Link]

  • Title: Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes Source: Organic Chemistry Portal URL: [Link]

  • Title: Microwave-assisted organic synthesis of pyrroles (Review) Source: Pharmacia URL: [Link]

  • Title: Knorr Pyrazole Synthesis Source: J&K Scientific LLC URL: [Link]

  • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: MDPI URL: [Link]

  • Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Microwave Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of pyrazoles and dihydropyrazoles Source: ResearchGate URL: [Link]

  • Title: Recent advances in the multicomponent synthesis of pyrazoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Microwave Assisted Synthesis Of New Heterocyclic Compounds Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: MICROWAVE ASSISTED ORGANIC SYNTHESIS Source: Taylor & Francis URL: [Link]

  • Title: Paal–Knorr synthesis Source: Wikipedia URL: [Link]

  • Title: Knorr Pyrazole Synthesis Source: Chem Help ASAP URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. This molecule is a critical building block in the development of modern fungicides, particularly succinate dehydrogenase inhibitors (SDHI)[1]. Its synthesis, while well-established, presents several challenges where yield can be compromised.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of the synthesis and optimize your product yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The primary synthetic route discussed involves a multi-step process: Claisen condensation of ethyl difluoroacetate, reaction with an orthoformate, cyclization with hydrazine, and subsequent hydrolysis.

Q1: Low or no yield of the pyrazole ester intermediate, ethyl 3-(difluoromethyl)-1H-pyrazole-4-carboxylate.

This is a common bottleneck and can be traced back to one of the two key transformations: the formation of the enol ether intermediate or the cyclization reaction.

A1: Potential Causes and Solutions

  • Issue with Enol Ether Formation (Ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutanoate):

    • Causality: The initial Claisen condensation of ethyl difluoroacetate to form ethyl 4,4-difluoroacetoacetate is highly sensitive to moisture and the stoichiometry of the base (e.g., sodium ethoxide)[2]. The subsequent reaction with triethyl orthoformate in the presence of acetic anhydride requires elevated temperatures to drive the reaction to completion. Incomplete conversion at this stage is a primary cause of low yield[1][3].

    • Solution:

      • Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. Sodium ethoxide is hygroscopic; use a freshly opened bottle or dry it before use.

      • Verify Reagent Quality: Use high-purity ethyl difluoroacetate and triethyl orthoformate.

      • Optimize Reaction Conditions: The reaction with triethyl orthoformate and acetic anhydride is typically heated. Monitor the reaction by TLC or GC-MS to ensure the consumption of the ethyl 4,4-difluoroacetoacetate intermediate before proceeding. Distilling off low-boiling byproducts can help drive the equilibrium towards the product[4].

  • Issue with Pyrazole Ring Formation (Cyclization):

    • Causality: The cyclization of ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutanoate with hydrazine is an exothermic reaction that can lead to side products if not controlled. The key challenge is ensuring the correct regioselectivity of the cyclization, as hydrazine can attack at two different electrophilic sites[5][6].

    • Solution:

      • Temperature Control: Add the hydrazine solution slowly to the enol ether intermediate while maintaining a low temperature (e.g., 0-10 °C) to control the exotherm.

      • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Alcohols like ethanol are commonly used. Some processes have found that solvents containing at least one halogen, such as 1,1,1,3,3-pentafluorobutane, can significantly improve regioselectivity[7].

      • pH Control: The reaction is sensitive to pH. Using hydrazine hydrate or a salt like hydrazine hydrochloride with a base will affect the reaction environment. The free base is generally preferred for this reaction.

Q2: My final product contains a significant amount of the regioisomeric impurity. How can I improve selectivity?

When using a substituted hydrazine (e.g., methylhydrazine to produce the 1-methyl analog, a precursor for many commercial fungicides), the formation of two regioisomers is a common problem[1].

A2: Strategies for Controlling Regioselectivity

  • Causality: The enol ether intermediate has two electrophilic carbons that can be attacked by the substituted nitrogen of methylhydrazine. This leads to the desired 3-(difluoromethyl) isomer and the undesired 5-(difluoromethyl) isomer.

  • Solution:

    • Kinetic vs. Thermodynamic Control: Slowly adding the hydrazine at a controlled low temperature often favors the desired kinetic product.

    • Solvent Effects: As mentioned, fluorinated solvents have been reported to enhance the selectivity towards the desired isomer[7]. Experimenting with different solvent systems is a valid optimization strategy.

    • Purification: If isomeric mixtures are unavoidable, careful purification is necessary. The isomers often have different polarities, allowing for separation by column chromatography. Recrystallization may also be effective if the isomeric ratio is highly skewed. A reported method for isomer control involves the addition of dimethylamine during the cyclization step, with trace isomers being removed by crystallization[8].

Q3: The final hydrolysis step is slow, incomplete, or leads to product degradation.

The saponification of the pyrazole ester to the carboxylic acid can be problematic if not properly controlled.

A3: Optimizing the Hydrolysis Step

  • Causality: The pyrazole ring can be sensitive to harsh basic conditions and high temperatures, potentially leading to ring-opening or decarboxylation. Incomplete hydrolysis leaves residual ester, complicating purification.

  • Solution:

    • Reaction Monitoring: Monitor the disappearance of the ester starting material by TLC or HPLC. This is crucial to determine the reaction endpoint and avoid prolonged exposure to harsh conditions.

    • Stoichiometry of Base: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of a strong base like sodium hydroxide or potassium hydroxide.

    • Temperature and Time: Conduct the hydrolysis at a moderate temperature (e.g., 50-80 °C). Higher temperatures can accelerate the reaction but also increase the risk of degradation.

    • Work-up Procedure: After hydrolysis, cool the reaction mixture and carefully acidify with a mineral acid (e.g., HCl) to a pH of ~2-3 to precipitate the carboxylic acid. Adding the acid too quickly can cause a rapid release of CO2 and foaming. Ensure the final pH is low enough for complete precipitation.

FAQ (Frequently Asked questions)

Q1: What are the most critical parameters to control across the entire synthesis for maximizing yield?

A1: The synthesis is a sequence of sensitive reactions. Controlling key parameters at each stage is vital for the overall yield and purity.

Table 1: Critical Parameters for Yield Optimization

StageParameterRecommended ControlRationale & Impact on Yield
Enol Ether Formation MoistureAnhydrous conditionsPrevents decomposition of base and starting materials, ensuring efficient Claisen condensation.
TemperatureAs per protocol (often heated)Drives the reaction with triethyl orthoformate to completion, preventing carry-over of unreacted intermediates.
Cyclization Temperature0-10 °C during hydrazine additionControls the exothermic reaction, minimizing side product formation and improving regioselectivity.
Rate of AdditionSlow, dropwise addition of hydrazinePrevents localized temperature spikes and uncontrolled reaction rates.
Hydrolysis pHMaintain strong basic conditions (>12)Ensures complete saponification of the ester to the carboxylate salt.
Work-up/Isolation Final pHAcidify to pH 2-3Ensures complete protonation and precipitation of the carboxylic acid product, maximizing isolated yield.
Q2: Are there alternative synthetic routes available?

A2: Yes, while the Claisen condensation route is common, other methods have been developed to improve efficiency or use different starting materials. One notable alternative involves starting from an acetyl pyrazole, which is then oxidized to the carboxylic acid[8]. This route is reported to proceed with high purity and quantitative reaction steps[8]. Another approach involves using difluoromethane and carbon monoxide, which is described as having high selectivity and being suitable for industrial production[9].

Q3: How does the difluoromethyl (CF2H) group influence the synthesis?

A3: The difluoromethyl group is a key functional moiety but introduces specific challenges. It is a strong electron-withdrawing group, which activates the adjacent carbonyl in the acetoacetate intermediate for cyclization. The CF2H group is considered a bioisostere of hydroxyl (-OH) or thiol (-SH) groups, meaning it can mimic their function in biological systems while being more lipophilic and metabolically stable[10][11][12]. The introduction of this group often requires specialized fluorinating reagents or starting from difluoromethylated building blocks, as direct difluoromethylation of a pre-formed pyrazole ring can be challenging[13][14].

Process Diagrams

The following diagrams illustrate the primary synthetic workflow and a logical approach to troubleshooting common issues.

Synthesis_Pathway cluster_0 Step 1: Enol Ether Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis & Isolation A Ethyl Difluoroacetate B Ethyl 4,4-difluoroacetoacetate A->B  NaOEt, EtOAc   C Ethyl 4,4-difluoro-2- (ethoxymethylene)-3-oxobutanoate B->C  (EtO)3CH, Ac2O   D Ethyl 3-(difluoromethyl)- 1H-pyrazole-4-carboxylate C->D  H2NNH2·H2O, EtOH, 0-10°C   E Regioisomer Impurity C->E Side Reaction F 3-(difluoromethyl)-1H- pyrazole-4-carboxylic acid D->F 1. NaOH, H2O, Heat 2. HCl (aq) to pH 2-3

Caption: Main synthetic pathway for 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.

Troubleshooting_Workflow start Low Overall Yield check_sm Check Purity & Stoichiometry of Starting Materials start->check_sm check_step1 Analyze Intermediate After Enol Ether Formation (TLC/GC) check_sm->check_step1 Reagents OK step1_ok Incomplete Reaction? check_step1->step1_ok optimize_step1 Optimize Step 1: - Ensure anhydrous conditions - Increase reaction time/temp step1_ok->optimize_step1 Yes check_step2 Analyze Crude Pyrazole Ester for Isomers (LCMS/NMR) step1_ok->check_step2 No optimize_step1->check_step1 Re-run step2_ok High Isomer Ratio? check_step2->step2_ok optimize_step2 Optimize Step 2: - Control temperature strictly - Change solvent step2_ok->optimize_step2 Yes check_step3 Check pH and Monitor Hydrolysis by TLC/HPLC step2_ok->check_step3 No optimize_step2->check_step2 Re-run step3_ok Incomplete Hydrolysis or Isolation Loss? check_step3->step3_ok optimize_step3 Optimize Step 3: - Ensure sufficient base/time - Adjust final pH for precipitation step3_ok->optimize_step3 Yes end Yield Improved step3_ok->end No optimize_step3->check_step3 Re-run

Caption: A logical workflow for troubleshooting low yield issues in the synthesis.

Detailed Experimental Protocol

This protocol is a representative example based on common literature procedures. Researchers should adapt it based on their laboratory equipment and safety protocols.

Step 1: Synthesis of Ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutanoate

  • To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer under a nitrogen atmosphere, add sodium ethoxide (1.05 eq) to anhydrous ethyl acetate.

  • Cool the suspension to 10 °C and add ethyl difluoroacetate (1.0 eq) dropwise, maintaining the temperature below 25 °C[2].

  • After the addition is complete, heat the mixture to 65 °C and stir for 2 hours. Cool the reaction mixture to room temperature.

  • To this crude solution of ethyl 4,4-difluoroacetoacetate, add acetic anhydride (1.5 eq) followed by triethyl orthoformate (1.5 eq).

  • Heat the mixture to 120-130 °C and stir for 4-6 hours, distilling off the ethyl acetate and ethanol formed during the reaction.

  • Monitor the reaction by GC or TLC until the starting material is consumed.

  • Cool the mixture and remove the volatile components under reduced pressure to yield the crude product, which can be used in the next step without further purification[4].

Step 2: Synthesis of Ethyl 3-(difluoromethyl)-1H-pyrazole-4-carboxylate

  • Dissolve the crude ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutanoate from Step 1 in ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add hydrazine hydrate (1.05 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, evaporate the solvent under reduced pressure.

  • The residue can be purified by column chromatography or recrystallization to yield the pyrazole ester.

Step 3: Synthesis of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic Acid

  • Dissolve the ethyl 3-(difluoromethyl)-1H-pyrazole-4-carboxylate from Step 2 in a mixture of water and ethanol.

  • Add sodium hydroxide (1.2 eq) and heat the mixture to 60-70 °C.

  • Stir for 2-5 hours, monitoring the reaction progress by TLC until the ester is no longer present[1].

  • Cool the reaction mixture to room temperature and wash with a non-polar solvent like dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid until the pH is approximately 2-3.

  • A white precipitate will form. Stir the suspension at low temperature for 30 minutes.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.

References

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • ACS Figshare. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN117304112A - Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • ResearchGate. (n.d.). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines | Request PDF. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • Xi'an Jiaotong University. (2024). Synthesis of Difluoromethylated Compounds. Science of Synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Difluoromethylation Reactions of Organic Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Retrieved from [Link]

  • Researcher.Life. (2017). Difluoromethylation Reactions of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Difluoromethylation Reactions of Organic Compounds | Request PDF. Retrieved from [Link]

  • ChemBK. (2024). Ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutanoate. Retrieved from [Link]

  • European Patent Office. (2022). HALOGEN SUBSTITUTED COMPOUND, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF - EP 4008715 A1. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • Google Patents. (n.d.). EP2262756B1 - Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

Sources

Technical Support Center: Purification of 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate for novel fungicides.[1][2] Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate common challenges during the purification process.

I. Troubleshooting Guide: Addressing Specific Purification Issues

This section is formatted as a series of questions and answers to directly address common problems encountered during the purification of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.

Question 1: After synthesis and initial work-up, my crude product is a brownish, oily residue instead of a solid. How should I proceed with purification?

Answer: An oily or discolored crude product suggests the presence of significant impurities, which could include residual solvents, unreacted starting materials, or byproducts from the synthesis. Here’s a systematic approach to handle this:

  • Acid-Base Extraction: This is the most effective initial step to isolate your acidic product from neutral and basic impurities.[3][4][5][6][7] The carboxylic acid group on your target compound allows for its selective extraction into an aqueous basic solution, leaving non-acidic impurities in the organic layer.

    • Protocol:

      • Dissolve the crude oily product in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane.

      • Transfer the solution to a separatory funnel and extract with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][5] The carboxylic acid will be deprotonated to its sodium salt, which is soluble in the aqueous layer.

      • Separate the aqueous layer. Repeat the extraction on the organic layer 1-2 more times with fresh basic solution to ensure complete recovery.

      • Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

      • Cool the aqueous layer in an ice bath and acidify with a dilute strong acid (e.g., 1M HCl) until the pH is well below the pKa of your carboxylic acid (typically pH 2-3), causing your purified product to precipitate out as a solid.[5][6]

      • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

  • Recrystallization: If the product obtained after acid-base extraction still has a noticeable color or fails to meet purity requirements, recrystallization is the next logical step. A common and effective solvent system for this compound is an ethanol/water mixture.[8]

Question 2: I performed a recrystallization, but the purity of my 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid did not significantly improve. What could be the issue?

Answer: This is a common challenge that can often be resolved by optimizing your recrystallization protocol. Here are several factors to consider:

  • Inappropriate Solvent System: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures. If the impurities have similar solubility profiles to your product in the chosen solvent, co-precipitation will occur.

    • Solution: Experiment with different solvent systems. For pyrazole carboxylic acids, consider alternatives like isopropanol/water, acetone/hexane, or toluene.[7][9]

  • Cooling Rate: Cooling the solution too quickly can trap impurities within the crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[9]

  • Insufficient Washing: Residual mother liquor on the surface of your crystals contains dissolved impurities.

    • Solution: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent.

Question 3: My NMR spectrum shows the presence of a regioisomer. How can I separate it from my desired product?

Answer: The synthesis of pyrazoles can sometimes lead to the formation of regioisomers, which can be challenging to separate due to their similar physical properties.[10]

  • Fractional Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective separation method.[9][11] This involves a series of recrystallization steps to progressively enrich one isomer.

  • Column Chromatography: This is often the most reliable method for separating regioisomers.[10][11]

    • Stationary Phase: Silica gel is commonly used for the separation of pyrazole derivatives.[10][12]

    • Mobile Phase: A gradient elution with a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent systems for recrystallizing 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid?

A1: Based on available literature and general principles for similar compounds, the following solvent systems are recommended for exploration:

Solvent SystemTypeRationale & Comments
Ethanol/Water Mixed ProticA commonly cited and effective system. Dissolve the compound in a minimum of hot ethanol and add hot water dropwise until turbidity persists, then allow to cool slowly.[8][13]
Isopropanol/Water Mixed ProticSimilar to ethanol/water, but the higher boiling point of isopropanol may be advantageous.
Ethyl Acetate/Hexane Mixed AproticGood for compounds with intermediate polarity. Dissolve in hot ethyl acetate and add hot hexane as the anti-solvent.[9]
Toluene Single AproticCan be effective for less polar impurities.

Q2: How can I remove colored impurities during purification?

A2: Colored impurities can often be removed by treating the hot solution during recrystallization with a small amount of activated charcoal. The charcoal adsorbs the colored compounds, which can then be removed by hot filtration. However, use charcoal sparingly as it can also adsorb some of your desired product, potentially reducing the yield.[9]

Q3: What is the purpose of using a weak base like sodium bicarbonate for extraction instead of a strong base like sodium hydroxide?

A3: While both weak and strong bases can deprotonate the carboxylic acid, using a strong base like sodium hydroxide (NaOH) can sometimes lead to unwanted side reactions, such as hydrolysis of other functional groups if present in the crude mixture. Sodium bicarbonate (NaHCO₃) is sufficiently basic to deprotonate the carboxylic acid but is generally less reactive towards other functional groups, making it a safer choice for the initial extraction.[3][5]

III. Experimental Workflows and Diagrams

Workflow for the Purification of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic Acid

PurificationWorkflow crude Crude Product (Oily or Solid) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve extraction Acid-Base Extraction with aq. NaHCO3 dissolve->extraction organic_layer Organic Layer (Neutral/Basic Impurities) extraction->organic_layer Discard aqueous_layer Aqueous Layer (Product as Salt) extraction->aqueous_layer acidify Acidify with HCl to Precipitate Product aqueous_layer->acidify filter_dry Filter and Dry Solid Product acidify->filter_dry purity_check Check Purity (TLC, NMR, etc.) filter_dry->purity_check pure_product Pure Product purity_check->pure_product Purity OK recrystallize Recrystallization (e.g., Ethanol/Water) purity_check->recrystallize Purity Not OK recrystallize->filter_dry

Caption: A general workflow for the purification of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.

Decision Tree for Troubleshooting Low Purity After Recrystallization

RecrystallizationTroubleshooting start Low Purity After Recrystallization check_impurities Are impurities visible in mother liquor (TLC)? start->check_impurities co_precipitation Likely Co-precipitation check_impurities->co_precipitation No oiling_out Did the product 'oil out'? check_impurities->oiling_out Yes change_solvent Change Solvent System co_precipitation->change_solvent slow_cooling Ensure Slow Cooling co_precipitation->slow_cooling fractional_recrystallization Consider Fractional Recrystallization co_precipitation->fractional_recrystallization chromatography Consider Column Chromatography fractional_recrystallization->chromatography If isomers oiling_out->slow_cooling No, but still low purity increase_solvent Increase Solvent Volume or Change Solvent oiling_out->increase_solvent Yes

Sources

Technical Support Center: Optimizing Pyrazole Carboxamide Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole carboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Pyrazole carboxamides are a cornerstone in medicinal chemistry and agrochemicals, recognized for their diverse biological activities.[1][2][3][4] However, their synthesis is not without challenges. This document provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the integrity of your final compounds.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries encountered during the synthesis of pyrazole carboxamides.

Q1: What are the most common methods for forming the amide bond between a pyrazole carboxylic acid and an amine?

There are two primary strategies for this coupling reaction:

  • Activation of the Carboxylic Acid: This is the most prevalent method and involves converting the carboxylic acid's hydroxyl group into a more reactive leaving group.[5] This can be achieved through:

    • Acid Chlorides: The pyrazole carboxylic acid is first converted to a highly reactive pyrazole carbonyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2] This intermediate then readily reacts with the desired amine.

    • In-situ Coupling Reagents: A wide array of reagents can activate the carboxylic acid directly in the reaction mixture. Common classes include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HBTU, HATU).[6][7] These are often used with additives like HOBt to minimize side reactions and racemization.[6]

  • Direct Condensation: While less common for this specific transformation, direct condensation methods exist. These often require high temperatures and may not be suitable for sensitive substrates.

Q2: I'm observing low yields in my reaction. What are the likely culprits?

Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is crucial.[8] Consider the following:

  • Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough for your specific substrates. Sterically hindered pyrazole carboxylic acids or amines can be particularly challenging.

  • Poor Nucleophilicity of the Amine: Electron-withdrawing groups on the amine can reduce its nucleophilicity, slowing down the reaction.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include the formation of ureas from carbodiimide reagents and racemization if chiral centers are present.[6]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact yield.

Q3: How do I choose the right coupling reagent for my specific pyrazole carboxamide synthesis?

The selection of a coupling reagent is critical and depends on several factors:

FactorRecommendationRationale
Substrate Reactivity For simple, unhindered substrates, carbodiimides like EDC are often sufficient.[9] For more challenging couplings involving sterically hindered components, more potent reagents like HATU or PyBOP may be necessary.[6]More potent reagents generate a more reactive activated ester, overcoming the steric hindrance.
Presence of Sensitive Functional Groups If your substrates contain sensitive functional groups, milder coupling conditions are required. Avoid the use of harsh reagents like thionyl chloride.Milder reagents minimize the risk of side reactions and degradation of sensitive moieties.
Cost and Scale For large-scale synthesis, the cost and atom economy of the coupling reagent are important considerations.[5] Carbodiimides are generally more cost-effective than phosphonium or uronium reagents.Cost-effectiveness is a key factor in process development and manufacturing.
Byproduct Removal The byproducts of some coupling reagents can be difficult to remove. For example, the dicyclohexylurea (DCU) byproduct from DCC is often insoluble and requires filtration.[6] Water-soluble byproducts from EDC are more easily removed by aqueous workup.Ease of purification is a major consideration in designing an efficient synthetic route.
Q4: What is the role of additives like HOBt and DMAP in the coupling reaction?

Additives play a crucial role in optimizing the reaction:

  • 1-Hydroxybenzotriazole (HOBt): When used with carbodiimides, HOBt acts as a scavenger for the reactive O-acylisourea intermediate, converting it to an activated HOBt ester. This intermediate is less prone to side reactions and racemization, leading to a cleaner reaction and higher yields.[6]

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective acylation catalyst. It is often used in catalytic amounts to accelerate the reaction, particularly when coupling with less reactive amines or forming esters.[10]

II. Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Issue 1: Incomplete Reaction or Stalling

Symptoms: TLC or LC-MS analysis shows significant amounts of unreacted starting materials even after extended reaction times.

Potential Causes & Solutions:

  • Insufficient Activation:

    • Diagnosis: The reaction may be sluggish from the start.

    • Solution: Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). Consider converting the pyrazole carboxylic acid to the more reactive acid chloride in a separate step before adding the amine.[2]

  • Suboptimal Temperature:

    • Diagnosis: The reaction is slow at room temperature.

    • Solution: Gently heat the reaction mixture. A modest increase in temperature (e.g., to 40-50 °C) can often significantly increase the reaction rate. Monitor for potential degradation of starting materials or products.

  • Poor Solubility:

    • Diagnosis: One or more of the starting materials are not fully dissolved in the chosen solvent.

    • Solution: Select a more appropriate solvent or a solvent mixture. Aprotic polar solvents like DMF or NMP are often good choices for these reactions.[1] Sonication can also help to dissolve stubborn starting materials.[11]

Troubleshooting_Incomplete_Reaction Start Incomplete Reaction Check_Activation Is the coupling reagent potent enough? Start->Check_Activation Check_Temp Is the reaction _temperature optimal? Check_Activation->Check_Temp Yes Upgrade_Reagent Switch to a more powerful coupling reagent (e.g., HATU). Check_Activation->Upgrade_Reagent No Check_Solubility Are all reactants fully dissolved? Check_Temp->Check_Solubility Yes Increase_Temp Gently heat the reaction mixture. Check_Temp->Increase_Temp No Change_Solvent Use a more suitable solvent (e.g., DMF, NMP) or a solvent mixture. Check_Solubility->Change_Solvent No End End Check_Solubility->End Yes Upgrade_Reagent->Check_Temp Increase_Temp->Check_Solubility Change_Solvent->End

Caption: Troubleshooting workflow for incomplete reactions.

Issue 2: Formation of Significant Byproducts

Symptoms: TLC or LC-MS analysis reveals multiple spots or peaks in addition to the desired product and starting materials.

Potential Causes & Solutions:

  • Urea Byproduct Formation:

    • Diagnosis: This is common when using carbodiimide reagents like DCC or EDC.

    • Solution: If using DCC, the resulting dicyclohexylurea (DCU) is often insoluble and can be removed by filtration.[6] For EDC, the urea byproduct is water-soluble and can be removed during an aqueous workup.

  • Epimerization/Racemization:

    • Diagnosis: If your pyrazole carboxylic acid or amine contains a chiral center, you may observe the formation of diastereomers.

    • Solution: Add HOBt to the reaction mixture to minimize racemization.[6] Lowering the reaction temperature can also help.

  • Side Reactions of the Pyrazole Ring:

    • Diagnosis: The pyrazole ring itself can sometimes participate in side reactions, especially under harsh conditions.

    • Solution: Use milder reaction conditions. Avoid excessively high temperatures and strongly acidic or basic conditions.

Issue 3: Difficulty in Product Purification

Symptoms: The crude product is difficult to purify by standard methods like column chromatography or recrystallization.

Potential Causes & Solutions:

  • Co-elution of Product and Byproducts:

    • Diagnosis: The desired product and a major byproduct have very similar polarities.

    • Solution: Optimize the mobile phase for column chromatography. A shallow gradient or isocratic elution may provide better separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).

  • Product Insolubility:

    • Diagnosis: The product precipitates out during the workup or is insoluble in common chromatography solvents.

    • Solution: For purification, try to find a solvent system in which the product has at least moderate solubility. If the product is basic, it may be possible to purify it as a salt.[12]

  • Residual Coupling Reagent/Byproducts:

    • Diagnosis: Contamination with byproducts from the coupling reagent.

    • Solution: A thorough aqueous workup is often effective at removing water-soluble byproducts. For non-polar byproducts, a different purification strategy, such as trituration or recrystallization, may be necessary.

Purification_Workflow Start Crude Product Aqueous_Workup Perform Aqueous Workup Start->Aqueous_Workup Check_Purity Check Purity (TLC/LC-MS) Aqueous_Workup->Check_Purity Column_Chromatography Column Chromatography Check_Purity->Column_Chromatography Purity < 95% Pure_Product Pure Product Check_Purity->Pure_Product Purity > 95% Recrystallization Recrystallization Column_Chromatography->Recrystallization Co-elution Column_Chromatography->Pure_Product Trituration Trituration Recrystallization->Trituration Oily Product Recrystallization->Pure_Product Trituration->Pure_Product

Caption: General purification workflow for pyrazole carboxamides.

III. Experimental Protocols

Here are detailed, step-by-step methodologies for common pyrazole carboxamide formation reactions.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable starting point for many pyrazole carboxamide syntheses.

  • Dissolve the pyrazole carboxylic acid (1.0 eq.), the amine (1.1 eq.), and HOBt (1.2 eq.) in an appropriate anhydrous solvent (e.g., DMF, DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrates.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Acid Chloride Formation Followed by Amidation

This two-step protocol is useful for less reactive amines or when other methods fail.

Step 1: Formation of the Pyrazole Carbonyl Chloride

  • Suspend the pyrazole carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., DCM or toluene) containing a catalytic amount of DMF.

  • Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (1.5-2.0 eq.) to the suspension at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (cessation of gas evolution).

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess reagent and solvent. The resulting crude acid chloride is often used directly in the next step without further purification.

Step 2: Amidation

  • Dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5-2.0 eq.) in an anhydrous aprotic solvent (e.g., DCM) at 0 °C.

  • Slowly add a solution of the crude pyrazole carbonyl chloride (1.1 eq.) in the same solvent to the amine solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the crude product as necessary.

IV. References

  • ResearchGate. (2025, August 10). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Retrieved from ResearchGate.

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).

  • PubMed Central. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

  • PubMed Central. (2025, October 29). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation.

  • ResearchGate. (n.d.). Synthesis of novel pyrazole carboxamides using reusable catalyst as antimicrobial agents and molecular docking studies.

  • ACS Publications. (2025, September 10). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.

  • RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

  • ResearchGate. (n.d.). Synthetic route for substituted pyrazole carboxamide derivatives.

  • ACS Publications. (n.d.). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors.

  • J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction.

  • Synthesis and evaluation of novel pyrazole carboxamide derivatives. (2024, November 1).

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

  • ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. a.

  • NIH. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.

  • PMC - NIH. (2022, January 7). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.

  • Google Patents. (n.d.). CN102844306B - Process for preparation of pyrazole carboxylic acid amide.

  • ResearchGate. (2022, January 7). (PDF) Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.

  • Syntheses and Reactions of Some Pyrazole-1-carboximide Derivatives under Dry Media Microwave. (n.d.).

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2025, August 7).

  • ResearchGate. (2025, August 5). (PDF) An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity.

  • TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review.

  • Aapptec Peptides. (n.d.). Coupling Reagents.

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

  • Benchchem. (n.d.). The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides.

  • Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.

  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

  • PMC - NIH. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.

  • PubMed. (2020, July 30). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates.

  • ResearchGate. (2025, August 9). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents.

  • The Role of Pyrazole Carboxamidines in Modern Chemical Synthesis. (n.d.).

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

  • MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).

  • PubMed. (2015, March 9). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate.

Sources

Technical Support Center: Vilsmeier-Haack Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction to construct pyrazole-4-carbaldehydes—versatile intermediates in modern synthetic chemistry. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights and solutions in a direct question-and-answer format.

Introduction: The Vilsmeier-Haack Reaction in Pyrazole Synthesis

The Vilsmeier-Haack (V-H) reaction is a robust and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2] In the context of pyrazole synthesis, it offers a highly efficient route to generate 1,3-disubstituted pyrazole-4-carbaldehydes directly from hydrazones.[3][4] The reaction proceeds via the in situ formation of a chloroiminium salt, known as the Vilsmeier reagent, typically from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5] This electrophilic species reacts with the enolizable hydrazone, triggering a cyclization and subsequent formylation cascade to yield the target pyrazole.[6][7]

Understanding the underlying mechanism is critical for effective troubleshooting. The process involves the formation of the Vilsmeier reagent, electrophilic attack on the hydrazone, cyclization, and final hydrolysis to yield the aldehyde.

Reaction Mechanism Overview

Vilsmeier_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Pyrazole Synthesis DMF DMF V_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->V_Reagent + POCl3 POCl₃ POCl3->V_Reagent + Intermediate Iminium Intermediate V_Reagent->Intermediate Electrophilic Attack Hydrazone Hydrazone (Substrate) Hydrazone->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized Cyclization Product Pyrazole-4-carbaldehyde Cyclized->Product Hydrolysis (Work-up)

Caption: General workflow of the Vilsmeier-Haack pyrazole synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the Vilsmeier-Haack synthesis of pyrazoles.

Question 1: My reaction yield is very low or I've isolated no product. What went wrong?

This is the most frequent issue and can stem from several factors, from reagent quality to reaction conditions.

Answer:

A low or zero yield points to a failure in one of the critical steps of the reaction. Let's break down the potential causes and solutions:

  • Cause A: Inactive or Decomposed Vilsmeier Reagent

    • The "Why": The Vilsmeier reagent is highly electrophilic and moisture-sensitive. Anhydrous conditions are mandatory.[3] DMF can decompose over time to form dimethylamine and formic acid. Dimethylamine, being a nucleophile, will quench the Vilsmeier reagent as it forms.[8] Similarly, POCl₃ can hydrolyze if exposed to atmospheric moisture.

    • Solution:

      • Use Anhydrous Solvents: Ensure your DMF is anhydrous. If in doubt, use a freshly opened bottle or distill it over a suitable drying agent.

      • Check Reagent Quality: Use a fresh, unopened bottle of POCl₃ if possible. Old bottles may have degraded.

      • Proper Reagent Preparation: The Vilsmeier reagent should be prepared in situ by adding POCl₃ dropwise to ice-cold, stirred DMF under an inert atmosphere (e.g., Argon or Nitrogen).[1][9] A viscous, white precipitate should form, indicating successful reagent generation.[9]

  • Cause B: Poor Substrate Reactivity

    • The "Why": The reaction is an electrophilic substitution. Electron-withdrawing groups (EWGs) on the aromatic rings of the hydrazone substrate will deactivate it, making the reaction sluggish or preventing it from occurring at all.[10][11] Conversely, electron-donating groups (EDGs) enhance reactivity.

    • Solution:

      • Increase Reaction Temperature: For substrates with EWGs, higher temperatures are often required to drive the reaction to completion. Temperatures can range from room temperature up to 80-90°C.[2][3] Monitor the reaction carefully by TLC to avoid decomposition.

      • Extend Reaction Time: Some reactions simply require more time. A typical duration is 2-6 hours, but it can be extended to 24 hours for less reactive substrates.[9][12]

      • Adjust Stoichiometry: Increasing the excess of the Vilsmeier reagent (e.g., from 3 equivalents to 5 equivalents) can sometimes force the reaction forward.[10]

  • Cause C: Improper Work-up Procedure

    • The "Why": The final step of the reaction is the hydrolysis of an iminium salt intermediate to the aldehyde. This is achieved by quenching the reaction mixture in an aqueous solution. The pH of this solution is critical for product precipitation.

    • Solution:

      • Quench Correctly: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto a large amount of crushed ice with vigorous stirring.[1]

      • Neutralize Carefully: The resulting solution will be highly acidic. Carefully neutralize it with a base (e.g., NaOH solution, NaHCO₃, or ammonia) until the desired product precipitates. The optimal pH for precipitation varies by product but is often in the neutral to slightly basic range.

      • Check for Product in Aqueous Layer: If your product is somewhat water-soluble, it may not precipitate fully. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂) after neutralization.

Question 2: My NMR spectrum is messy, and purification is difficult. How can I avoid side products?

The formation of multiple products is often a result of the high reactivity of the Vilsmeier reagent or harsh reaction conditions.

Answer:

Controlling the reaction's selectivity is key to obtaining a clean product.

  • Cause A: Diformylation or Chlorination

    • The "Why": The Vilsmeier reagent is not only a formylating agent but can also act as a chlorinating agent, especially at higher temperatures or with prolonged reaction times.[1][9] Substrates with activated methyl/methylene groups or other sensitive functionalities can undergo multiple formylations or other side reactions.[7][13]

    • Solution:

      • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Start at room temperature or slightly elevated temperatures (e.g., 50-60°C) and only increase if necessary.

      • Control Stoichiometry: Use the minimum effective amount of Vilsmeier reagent. A common starting point is 3 equivalents, but this can be titrated down for highly reactive substrates.[3]

      • Monitor Reaction Progress: Use TLC to track the consumption of starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to minimize the formation of byproducts.

  • Cause B: Substrate or Product Decomposition

    • The "Why": The combination of POCl₃ and heat creates a strongly acidic and dehydrating environment. Sensitive functional groups on your substrate or product may not be stable under these conditions.

    • Solution:

      • Protect Sensitive Groups: If your substrate contains acid-labile functional groups, consider using protecting groups before subjecting it to the V-H conditions.

      • Explore Milder Vilsmeier Reagents: While POCl₃/DMF is standard, other formulations exist. For instance, using oxalyl chloride or thionyl chloride instead of POCl₃ can sometimes offer milder conditions.[2] A reagent derived from phthaloyl dichloride has also been reported as a milder alternative.[14][15]

Troubleshooting Workflow

When a reaction fails, a systematic approach is essential. The following flowchart provides a logical sequence of steps to diagnose the issue.

Caption: A step-by-step workflow for troubleshooting failed reactions.

Frequently Asked Questions (FAQs)

  • Q1: What are the typical starting materials for this synthesis?

    • The most common substrates are hydrazones, which are readily synthesized by condensing a ketone (often an acetophenone derivative) with a hydrazine (e.g., phenylhydrazine).[6] The reaction's success depends on the ketone being enolizable.

  • Q2: How critical is the stoichiometry of the reagents?

    • Very critical. The molar ratio of substrate:DMF:POCl₃ directly influences yield and purity. A common starting point is a 1:3:3 ratio, but this often requires optimization. For less reactive substrates, ratios up to 1:5:2 have been used successfully.[10] See the table below for guidance.

  • Q3: Can this reaction be performed under microwave irradiation?

    • Yes, microwave-assisted Vilsmeier-Haack synthesis has been reported and can significantly reduce reaction times while improving yields.[6][15] This is particularly useful for high-throughput synthesis or for driving difficult reactions.

  • Q4: What is the best way to purify the final pyrazole-4-carbaldehyde?

    • After the basic work-up and filtration of the crude precipitate, the most common purification methods are recrystallization from a suitable solvent (e.g., ethanol, methanol) or silica gel column chromatography.[9][16]

Data Summary and Protocols

Table 1: Recommended Reaction Parameters

This table provides general starting points for reaction optimization based on substrate electronics.

Substrate Type (on Hydrazone)Reagent Ratio (Substrate:DMF:POCl₃)Temperature (°C)Typical Time (h)Notes
Electron-Donating Groups (EDG)1 : 3 : 350 - 702 - 5Reaction is generally facile. Monitor carefully to avoid side products.
Neutral/Halogenated Groups1 : 4 : 360 - 804 - 8Moderate conditions are required.[12]
Electron-Withdrawing Groups (EWG)1 : 5 : 2 to 1 : 5 : 580 - 1206 - 24Harsh conditions are needed.[10] Yields may be lower. Consider microwave assistance.
Experimental Protocol: General Synthesis of a 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

This protocol is a general guideline and must be adapted based on the specific substrate and laboratory safety procedures.

  • Vilsmeier Reagent Preparation:

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (e.g., 10 mL, ~3-5 eq.).

    • Cool the flask to 0°C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃) (e.g., ~3-5 eq.) dropwise to the stirred DMF over 15-20 minutes. Maintain the temperature below 10°C.

    • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. The formation of a white, viscous slurry indicates the Vilsmeier reagent has formed.[9]

  • Reaction with Hydrazone:

    • Dissolve the starting hydrazone (1 eq.) in a minimal amount of anhydrous DMF.

    • Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 70-80°C) using an oil bath.[12]

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

    • In a separate large beaker, prepare a mixture of crushed ice and water.

    • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide or sodium bicarbonate solution until the product precipitates (check pH).

    • Stir the resulting suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing thoroughly with cold water.

    • Dry the crude product under vacuum.

  • Purification:

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

    • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]

  • Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin. [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]

  • Rutkauskas, K., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • Al-Masoudi, A. A. H., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Li, Z., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. [Link]

  • The vilsmeier-haack reaction - III Cyclization of hydrazones to pyrazoles. (n.d.). Citeseerx. [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org. [Link]

  • Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. (2015). ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

  • Mohammadi, A., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenoxy-4,5,6,7-tetrahydro-3H-indol-1(2H)-yl)acetonitrile derivatives. Growing Science. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]

  • Rajput, A. P., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). (2021). Reddit. [Link]

  • Vilsmeier Formylation of Hydrazones and Semicarbazones Derived from Alkyl, Benzyl, and Cycloalkyl Methyl Ketones. (2015). ResearchGate. [Link]

Sources

Reducing impurities in the synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of pyrazole derivatives. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the complexities of your experimental work and reduce impurities in your final products.

I. Understanding and Identifying Impurities

The first step in reducing impurities is understanding their origin and having reliable methods for their detection. Impurities in pyrazole synthesis can arise from various sources, including side reactions, unreacted starting materials, and the formation of regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my pyrazole synthesis?

A1: The nature of impurities is highly dependent on your specific synthetic route. However, some common classes of impurities include:

  • Regioisomers: Particularly in reactions involving unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of two or more isomeric pyrazole products is a frequent challenge. These isomers often have very similar physical properties, making them difficult to separate.[1]

  • Pyrazoline Intermediates: Incomplete cyclization or aromatization can result in the presence of pyrazoline byproducts.[1][2]

  • Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds and hydrazine are common impurities if the reaction does not go to completion.

  • Side-Reaction Products: Hydrazine can participate in various side reactions, leading to colored impurities that can give your reaction mixture a yellow or red hue.[1][3] Di-addition of hydrazine to the dicarbonyl compound is also a possibility.[1][4]

  • Solvent and Reagent-Related Impurities: Residual solvents, catalysts, and byproducts from reagents (e.g., salts from using hydrazine hydrochloride) can also contaminate your product.

Q2: Which analytical techniques are best for identifying these impurities?

A2: A combination of chromatographic and spectroscopic methods is essential for comprehensive impurity profiling:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, real-time monitoring of your reaction's progress and for getting a quick snapshot of the number of components in your crude product mixture.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for the structural elucidation of your desired product and any major impurities.[6] The presence of duplicate sets of peaks in the NMR spectrum is often a tell-tale sign of regioisomers.[1]

  • Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are crucial for determining the molecular weights of the components in your mixture, which is invaluable for identifying byproducts and unreacted starting materials.[1]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and for separating complex mixtures, HPLC is the gold standard. A purity of over 98.0% by HPLC is often a benchmark for high-purity intermediates.[7]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your pyrazole synthesis and provides actionable solutions based on established chemical principles.

Issue 1: Formation of Regioisomers

Symptoms:

  • NMR spectra exhibit duplicate sets of peaks corresponding to the desired product.

  • Multiple spots with close Rf values are observed on TLC.

  • The isolated product has a broad melting point range.

Causality and Solutions:

The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyls. The regioselectivity of the reaction is influenced by the electronic and steric nature of the substituents on both the dicarbonyl compound and the hydrazine.

Solution Underlying Principle References
Solvent Modification The polarity and hydrogen-bonding ability of the solvent can influence the reaction pathway. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases.[8][9]
pH Control The pH of the reaction medium can affect the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups. Careful control of pH can favor the formation of one regioisomer over the other.[4]
Use of Catalysts Certain catalysts can direct the reaction towards a specific regioisomer. For example, some methods utilize acid catalysis to improve regioselectivity.[10]
Stepwise Synthesis In some cases, a stepwise approach where the hydrazine is first reacted with one carbonyl group before cyclization can provide better control over regioselectivity.[5]
Issue 2: Low Yield and Incomplete Reactions

Symptoms:

  • TLC and NMR analysis show significant amounts of unreacted starting materials in the crude product.

  • The final isolated yield is significantly lower than expected.

Causality and Solutions:

Low yields can stem from several factors, including suboptimal reaction conditions, instability of reagents, or competing side reactions.[11]

Solution Underlying Principle References
Optimize Reaction Conditions Systematically vary the reaction temperature, time, and concentration to find the optimal conditions for your specific substrates.[1]
Stoichiometry Adjustment Using a slight excess of one reagent, often the more volatile or less stable one like hydrazine, can help drive the reaction to completion.[11][12]
Reagent Quality Ensure the purity and stability of your starting materials, especially the hydrazine, which can degrade over time.[11]
Catalyst Choice If applicable, ensure the catalyst is active and used in the appropriate amount. In some cases, changing the catalyst can significantly improve yield.[13]
Issue 3: Formation of Colored Impurities and Tars

Symptoms:

  • The reaction mixture turns dark, often yellow, red, or brown.

  • The crude product is a viscous oil or tar that is difficult to handle and purify.

Causality and Solutions:

Colored impurities and tar formation are often the result of side reactions, polymerization, or degradation of starting materials or products under harsh conditions.[14]

Solution Underlying Principle References
Temperature Control Exothermic reactions should be carefully controlled to prevent overheating, which can promote side reactions and degradation.[14]
Order of Reagent Addition Slow, controlled addition of one reagent to another can help maintain a low concentration of reactive species and minimize side reactions.[14]
Inert Atmosphere Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that lead to colored impurities.
Purification Techniques Treatment with activated charcoal can help adsorb colored impurities.[1] Acid-base extraction can be used to separate the basic pyrazole product from non-basic, colored impurities.[1]

III. Experimental Protocols for Purification

Even with optimized reaction conditions, purification is almost always a necessary final step. The choice of purification method will depend on the physical properties of your pyrazole derivative and the nature of the impurities.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, especially for removing small amounts of impurities.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which your pyrazole derivative is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for pyrazole derivatives include ethanol, methanol, ethyl acetate, and hexane.[14][15]

  • Dissolution: In a flask, add the crude product and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Acid-Base Extraction

This technique is particularly useful for separating basic pyrazole products from non-basic impurities.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyrazole will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous and organic layers. The organic layer contains the non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic. The pyrazole will precipitate out.

  • Extraction: Extract the aqueous layer with fresh organic solvent to recover the purified pyrazole.

  • Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 3: Column Chromatography

For complex mixtures or to separate regioisomers, column chromatography is often the most effective method.

Step-by-Step Methodology:

  • Stationary Phase Selection: Silica gel is the most common stationary phase. For basic pyrazoles that may interact strongly with acidic silica, the silica gel can be deactivated with triethylamine.[15]

  • Mobile Phase Selection: Use TLC to determine a suitable solvent system (mobile phase) that provides good separation of your desired product from the impurities.

  • Column Packing: Pack a chromatography column with the chosen stationary phase.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visualizing Impurity Formation

Understanding the reaction mechanism can provide insights into how impurities are formed. The Knorr pyrazole synthesis, a common method for preparing pyrazoles, proceeds through several intermediates. Side reactions at any of these stages can lead to impurities.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone/Enamine Hydrazone/Enamine 1,3-Dicarbonyl->Hydrazone/Enamine Condensation Di-addition Product Di-addition Product 1,3-Dicarbonyl->Di-addition Product Side Reaction Hydrazine Hydrazine Hydrazine->Hydrazone/Enamine Hydrazine->Di-addition Product Hydroxypyrazolidine Hydroxypyrazolidine Hydrazone/Enamine->Hydroxypyrazolidine Intramolecular Cyclization Pyrazole Pyrazole Hydroxypyrazolidine->Pyrazole Dehydration Pyrazoline Pyrazoline Hydroxypyrazolidine->Pyrazoline Incomplete Aromatization Regioisomeric Pyrazole Regioisomeric Pyrazole

Caption: Knorr Pyrazole Synthesis and Potential Impurity Pathways.

By understanding these potential pitfalls and armed with effective troubleshooting and purification strategies, you can significantly improve the purity of your synthesized pyrazole derivatives, leading to more reliable and reproducible research outcomes.

V. References

  • Álvarez-Pérez, A., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(18), 6886-6891. Available at: [Link]

  • Desai, N. C., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Polycyclic Aromatic Compounds, 34(3), 221-232. Available at: [Link]

  • Álvarez-Pérez, A., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Google Patents. (2009). DE102009060150A1 - Process for the purification of pyrazoles. Available at:

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. Available at:

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]

  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Available at: [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Available at: [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Available at: [Link]

  • ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Available at: [Link]

  • Chem Help ASAP. Knorr Pyrazole Synthesis. Available at: [Link]

  • Reddit. (2024). Knorr Pyrazole Synthesis advice. Available at: [Link]

  • YouTube. (2019). synthesis of pyrazoles. Available at: [Link]

  • YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Available at: [Link]

  • ResearchGate. General methods of synthesis for pyrazole and its derivatives. Available at: [Link]

  • PubMed Central. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • PubMed Central. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available at: [Link]

  • ResearchGate. (2017). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Building Block

3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid is a pivotal heterocyclic building block in modern agrochemistry. It serves as the core structural motif for a class of highly effective succinate dehydrogenase inhibitor (SDHI) fungicides, including commercial products like Bixafen and Fluxapyroxad.[1][2] The efficacy and safety of these end-products are directly dependent on the purity and structural integrity of this key intermediate. Consequently, a robust, multi-faceted analytical strategy is not merely a quality control checkpoint; it is a fundamental requirement for successful research, development, and manufacturing.

This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights to ensure data of the highest quality and reliability. The objective is to equip researchers, analytical chemists, and process development scientists with a validated framework for structural confirmation, purity assessment, and impurity profiling.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Gold Standard for Structural Elucidation

From an application science perspective, NMR is the definitive technique for unambiguous structure determination. For a molecule like 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, with its unique combination of aromatic, acidic, and fluorinated protons, multi-nuclear NMR (¹H, ¹³C, and ¹⁹F) provides a complete structural fingerprint.

Expertise & Rationale

The choice to employ ¹H, ¹³C, and ¹⁹F NMR is deliberate. ¹H NMR confirms the presence and connectivity of the protonated carbons. The difluoromethyl group (-CHF₂) presents a characteristic triplet in the ¹H spectrum due to coupling with the two fluorine atoms, a key diagnostic signal. ¹³C NMR provides a map of the carbon skeleton, while ¹⁹F NMR offers a direct and highly sensitive method to confirm the presence and environment of the fluorine atoms, which is critical for this class of compounds.

Experimental Protocol: A Self-Validating System

A robust NMR protocol ensures reproducibility and accuracy. The following procedure is designed for comprehensive characterization.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve the carboxylic acid and clearly show the exchangeable protons (NH and COOH).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis (qNMR) is required, although it is not necessary for structural confirmation.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Acquisition (Example on a 400 MHz Spectrometer):

    • ¹H NMR: Acquire data with a spectral width of -2 to 16 ppm. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio. The relaxation delay (d1) should be set to at least 5 seconds to ensure proper quantitation of all proton signals.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse program. A wider spectral width (e.g., 0 to 200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) and a shorter relaxation delay (e.g., 2 seconds) are typically required.

    • ¹⁹F NMR: Acquire data with a spectral width appropriate for fluorinated organic compounds. This experiment is often fast due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.

Data Presentation: Expected Spectral Data

The following table summarizes the predicted NMR data based on the compound's structure and data from analogous pyrazoles.[3][4]

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H ~13.5Broad Singlet-COOH
~8.4Singlet-C5-H (Pyrazole ring)
~7.3TripletJHF ≈ 54 HzCHF₂
VariableBroad Singlet-N1-H
¹³C ~163Singlet-C=O (Carboxylic Acid)
~148TripletJCF ≈ 25 HzC3 (attached to CHF₂)
~140Singlet-C5
~110TripletJCF ≈ 238 HzCHF₂
~108Singlet-C4
¹⁹F Solvent DependentDoubletJFH ≈ 54 HzCHF₂
Workflow Visualization: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in 0.6 mL DMSO-d6 A->B C Transfer to NMR Tube B->C D Acquire 1H Spectrum C->D Insert Sample into Magnet E Acquire 13C Spectrum F Acquire 19F Spectrum G Fourier Transform & Phase Correction F->G H Integrate & Assign Peaks G->H I Confirm Structure H->I

Caption: Workflow for structural elucidation by NMR spectroscopy.

Chapter 2: Mass Spectrometry (MS) — Unrivaled Sensitivity for Molecular Formula Confirmation

While NMR confirms the molecular skeleton, high-resolution mass spectrometry (HRMS) provides orthogonal confirmation of the elemental composition. Its high sensitivity also makes it the preferred method for trace-level analysis and impurity identification.

Expertise & Rationale

For this molecule, Electrospray Ionization (ESI) is the ionization method of choice. The carboxylic acid moiety is readily deprotonated in negative ion mode ([M-H]⁻) or protonated in positive ion mode ([M+H]⁺), making ESI highly efficient. Coupling liquid chromatography to the mass spectrometer (LC-MS) is standard practice, as it allows for the separation of the main component from any impurities before mass analysis, providing both purity information and mass confirmation in a single run. The key is using a high-resolution instrument (e.g., Orbitrap or TOF) to measure the mass with enough accuracy (typically < 5 ppm) to unequivocally determine the elemental formula.

Experimental Protocol: LC-HRMS
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • LC System Setup (Typical):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • HRMS System Setup (ESI):

    • Ionization Mode: Run in both positive and negative ESI modes to observe all possible ions.

    • Mass Range: Scan from m/z 50 to 500.

    • Resolution: Set to > 60,000 to ensure high mass accuracy.

    • In-source Fragmentation: Keep low to maximize the intensity of the molecular ion.

Data Presentation: Expected Mass Spectrometry Data

The elemental composition C₅H₄F₂N₂O₂ yields a monoisotopic mass of 162.0241.[1]

Ion Mode Ion Type Calculated Exact Mass (m/z) Observed Mass (m/z) Mass Accuracy (ppm)
ESI Negative[M-H]⁻161.0163161.0161< 2 ppm
ESI Positive[M+H]⁺163.0319163.0317< 2 ppm
Workflow Visualization: LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Prepare Stock Solution (1 mg/mL) B Dilute to 1-10 ug/mL in Mobile Phase A->B C Inject into HPLC B->C D Separation on C18 Column C->D E ESI Ionization D->E F High-Resolution Mass Analysis E->F G Extract Ion Chromatogram F->G H Calculate Elemental Composition G->H I Confirm Molecular Formula H->I

Caption: Workflow for molecular formula confirmation by LC-HRMS.

Chapter 3: High-Performance Liquid Chromatography (HPLC) — The Workhorse for Purity and Quantification

For routine quality control and batch-to-batch consistency, reverse-phase HPLC with UV detection is the undisputed workhorse. It is a robust, precise, and cost-effective method for determining the purity of the target compound and quantifying known impurities.

Expertise & Rationale

The selection of a C18 column is standard for moderately polar analytes like our target molecule. An acidic mobile phase (using formic or trifluoroacetic acid) is crucial for two reasons: it suppresses the ionization of the carboxylic acid, leading to a sharp, symmetrical peak shape, and it provides protons for good ionization if the eluent is directed to a mass spectrometer. UV detection is ideal as the pyrazole ring contains a chromophore that absorbs strongly in the low UV region (around 210-260 nm). A method based on area percent is sufficient for purity determination, assuming all impurities have a similar response factor.

Experimental Protocol: RP-HPLC for Purity Analysis
  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to 0.1 mg/mL for analysis.

  • HPLC System Setup:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[5]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Methanol.[5]

    • Gradient: 20% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.

    • Detector: UV-Vis detector set to 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak relative to the total area of all peaks to determine purity.

    • Purity (%) = (Area_Main_Peak / Total_Area_All_Peaks) * 100

Data Presentation: Hypothetical Purity Data
Peak # Retention Time (min) Area Area % Identity
13.515,0000.3Impurity A
28.24,950,00099.5Target Compound
310.110,0000.2Impurity B
Total 4,975,000 100.0
Workflow Visualization: HPLC Purity Analysis

HPLC_Workflow A Prepare Sample (0.1 mg/mL) C Inject Sample A->C B Set Up HPLC Method (C18, Gradient, UV 220nm) B->C D Acquire Chromatogram C->D E Integrate Peak Areas D->E F Calculate Area Percent Purity E->F G Generate Report F->G

Sources

A Comparative Guide to the Synthetic Routes of 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid: An Essential Building Block for Modern Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Agricultural Significance of a Fluorinated Pyrazole

In the landscape of modern crop protection, 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (DFPA) has emerged as a critical chemical intermediate. Its structural motif is the cornerstone of a powerful class of succinate dehydrogenase inhibitor (SDHI) fungicides. These agrochemicals, including commercial successes like Bixafen, Fluxapyroxad, and Isopyrazam, are vital in controlling a broad spectrum of fungal diseases in staple crops, ensuring global food security.[1][2][3][4] The efficacy of these fungicides is intrinsically linked to the unique properties conferred by the difluoromethyl group on the pyrazole ring. Consequently, the development of efficient, scalable, and economically viable synthetic routes to DFPA is a subject of intense research and industrial optimization.[5]

This guide provides a comparative analysis of the prominent synthetic strategies for preparing 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a quantitative comparison to aid researchers and process chemists in selecting the most suitable method for their specific needs.

Route 1: The Classical Approach via Claisen Condensation and Cyclization

This is one of the earliest and most established industrial methods for the synthesis of DFPA, starting from ethyl difluoroacetate.[2][5] The strategy relies on a Claisen condensation followed by the construction of the pyrazole ring through cyclization with methylhydrazine.

Experimental Protocol

Step 1: Synthesis of Ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutanoate

  • To a reaction vessel equipped with a stirrer and a condenser, add ethyl difluoroacetate and an equimolar amount of ethyl formate.

  • Under an inert atmosphere, slowly add a solution of sodium ethoxide in ethanol at a temperature maintained between 0-5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • The reaction is then quenched with a weak acid, and the product is extracted with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is then reacted with triethyl orthoformate in the presence of acetic anhydride.[2][6][7] The mixture is heated to 100-105 °C for 6 hours.[7]

  • After cooling, excess reagents are removed under vacuum to yield ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutanoate.[7]

Step 2: Cyclization with Methylhydrazine

  • The intermediate from Step 1 is dissolved in a suitable solvent such as toluene.[7]

  • A solution of methylhydrazine in water is added dropwise to the reaction mixture at a controlled temperature, typically between -10 °C and -5 °C.[7] The use of a weak base like potassium carbonate can be employed.[7]

  • The reaction is stirred for several hours until completion, monitored by TLC or GC. One of the major challenges in this step is the formation of a regioisomeric byproduct, 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.[2][3]

Step 3: Hydrolysis to 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

  • The crude ethyl ester from Step 2 is subjected to hydrolysis using an aqueous solution of a base, such as sodium hydroxide.[2][5]

  • The reaction mixture is heated to reflux for 2-4 hours.

  • After cooling, the solution is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of 1-2, leading to the precipitation of the desired carboxylic acid.[5]

  • The solid product is collected by filtration, washed with cold water, and dried to afford 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.

Visualizing the Classical Route

Classical_Route cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis Ethyl_difluoroacetate Ethyl difluoroacetate Intermediate_1 Ethyl 4,4-difluoro-3-oxobutanoate Ethyl_difluoroacetate->Intermediate_1 NaOEt Ethyl_formate Ethyl formate Ethyl_formate->Intermediate_1 NaOEt Intermediate_2 Ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutanoate Intermediate_1->Intermediate_2 Ac2O Triethyl_orthoformate Triethyl orthoformate Triethyl_orthoformate->Intermediate_2 Ac2O Pyrazole_ester Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate Intermediate_2->Pyrazole_ester Isomer Isomeric byproduct Intermediate_2->Isomer Methylhydrazine Methylhydrazine Methylhydrazine->Pyrazole_ester Methylhydrazine->Isomer DFPA 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid Pyrazole_ester->DFPA NaOH, then H+

Caption: Classical synthesis of DFPA via Claisen condensation and cyclization.

Route 2: The Acetyl Pyrazole Oxidation Strategy

A more recent and innovative approach involves the synthesis of an acetyl pyrazole intermediate, which is subsequently oxidized to the target carboxylic acid. This method is reported to be highly efficient, with each step proceeding in high yield and producing a final product of very high purity.

Experimental Protocol

Step 1: Synthesis of 4-dimethylamino-3-buten-2-one (DMAB)

  • This starting material can be prepared through established methods, for instance, from acetone, ethyl formate, and dimethylamine. An alternative, more cost-effective route utilizes Gold's reagent.

Step 2: Difluoroacetylation of DMAB

  • DMAB is reacted with a difluoroacetylating agent, such as difluoroacetyl fluoride (DFAF), in the presence of a base like triethylamine to trap the generated HF. This reaction proceeds quantitatively.

Step 3: Cyclization to 4-acetyl-3-(difluoromethyl)-1-methyl-1H-pyrazole

  • The difluoroacetylated intermediate is then cyclized with methylhydrazine. The addition of dimethylamine during this step is crucial for controlling the formation of isomers.

  • Any trace amounts of isomers can be efficiently removed by crystallization.

Step 4: Oxidation to 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

  • The acetyl pyrazole is oxidized using a mild and clean oxidizing agent, such as sodium hypochlorite (NaOCl).[5]

  • The reaction is reported to be very clean, yielding DFPA with a purity of up to 99%. Interestingly, the product itself can act as a phase-transfer catalyst to facilitate the reaction.

Visualizing the Acetyl Pyrazole Route

Acetyl_Pyrazole_Route cluster_0 Step 1 & 2: Intermediate Synthesis cluster_1 Step 3: Cyclization cluster_2 Step 4: Oxidation DMAB 4-dimethylamino-3-buten-2-one Difluoroacetylated_DMAB Difluoroacetylated intermediate DMAB->Difluoroacetylated_DMAB Et3N DFAF Difluoroacetyl fluoride DFAF->Difluoroacetylated_DMAB Et3N Acetyl_pyrazole 4-acetyl-3-(difluoromethyl)-1-methyl-1H-pyrazole Difluoroacetylated_DMAB->Acetyl_pyrazole Me2NH Methylhydrazine Methylhydrazine Methylhydrazine->Acetyl_pyrazole Me2NH DFPA 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid Acetyl_pyrazole->DFPA NaOCl

Caption: Synthesis of DFPA via an acetyl pyrazole intermediate.

Route 3: A Novel Approach from Propiolic Acid

A recent patent discloses a novel synthetic route that utilizes low-cost starting materials, including propiolic acid, difluoromethane, and carbon monoxide.[8] This method is highlighted for its economic and environmental advantages, with high reaction selectivity and reduced waste.[8]

Experimental Protocol

The detailed experimental protocol from the patent literature involves a multi-step process that can be summarized as follows:

  • Carbonyl Insertion: A key step involves the insertion of a carbonyl group.

  • Halogenation: The intermediate is then halogenated.

  • Final Steps: Subsequent reactions lead to the formation of the final product.

The patent provides examples with specific reagents and conditions, such as using PdCl2 as a catalyst and Xantphos as a ligand for the carbonyl insertion step, and TCCA or NBS as the halogenating agent.[8] The overall yield is reported to be high, in the range of 83-87%, with a purity of over 98%.[8]

Visualizing the Propiolic Acid Route

Propiolic_Acid_Route cluster_0 Step 1: Carbonyl Insertion cluster_1 Step 2: Halogenation cluster_2 Further Steps Propiolic_acid Propiolic acid Intermediate_A Carbonylated Intermediate Propiolic_acid->Intermediate_A Pd catalyst Difluoromethane Difluoromethane Difluoromethane->Intermediate_A Pd catalyst Carbon_monoxide Carbon monoxide Carbon_monoxide->Intermediate_A Pd catalyst Intermediate_B Halogenated Intermediate Intermediate_A->Intermediate_B Halogenating_agent Halogenating agent (e.g., TCCA, NBS) Halogenating_agent->Intermediate_B DFPA 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid Intermediate_B->DFPA

Sources

Efficacy of fungicides derived from 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid vs. boscalid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid Derivatives and Boscalid Fungicides

Introduction: The Role of Succinate Dehydrogenase Inhibitors in Crop Protection

In the ongoing effort to secure global food production, fungicides play a critical role in managing diseases caused by pathogenic fungi. Among the most significant classes of modern fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds target a crucial enzyme in fungal respiration, offering broad-spectrum activity and forming a vital component of integrated pest management and resistance management strategies.[1][2] SDHIs are classified by the Fungicide Resistance Action Committee (FRAC) under Group 7.[3] Their specific mode of action involves the inhibition of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, which disrupts the tricarboxylic acid (TCA) cycle and electron transport, ultimately leading to a collapse in cellular energy production and fungal cell death.[3][4][5]

This guide provides a detailed comparative analysis of two prominent members of the SDHI class: boscalid, a second-generation pyridine-carboxamide, and the newer, highly active fungicides derived from 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. We will explore their mechanisms, comparative efficacy supported by experimental data, resistance profiles, and the standardized methodologies used for their evaluation.

Chapter 1: Molecular Mechanism of Action

Both boscalid and pyrazole-4-carboxamide fungicides share a common target: the succinate dehydrogenase (SDH) enzyme complex.[1][5] This enzyme is a key component of both the TCA cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate. The SDH enzyme is composed of four subunits (SdhA, SdhB, SdhC, SdhD). SDHI fungicides bind to the ubiquinone-binding site (Q-site) of the complex, primarily through interactions with subunits SdhB, SdhC, and SdhD.[6] This binding competitively inhibits the natural substrate, ubiquinone, from docking, thereby blocking the entire respiratory process.[3] While the primary target is identical, subtle differences in the binding orientation and affinity of different SDHI chemical groups can lead to significant variations in their efficacy spectrum and their activity against fungicide-resistant pathogen strains.[7]

SDHI_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_complexII Complex II (Succinate Dehydrogenase) cluster_inhibition Inhibition Pathway TCA TCA Cycle SDH SdhA SdhB SdhC SdhD TCA->SDH Succinate ETC Electron Transport Chain (ETC) ATP ATP Production ETC->ATP Drives SDH->ETC Fumarate (to TCA) SDH->ETC Electrons (e-) Fungus Fungal Cell Energy & Growth ATP->Fungus SDHI SDHI Fungicides (Boscalid, Pyrazole-Carboxamides) Block Binding to Q-site of SDH (SdhB, SdhC, SdhD subunits) SDHI->Block Block->SDH Result Disruption of ETC & ATP Synthesis Block->Result Death Fungal Cell Death Result->Death In_Vivo_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_inoc Phase 3: Inoculation cluster_incub Phase 4: Incubation & Assessment P1 Grow healthy host plants (e.g., cucumber seedlings) to susceptible stage (e.g., 2-3 true leaves) P2 Apply fungicide treatments (Test compounds, Boscalid, Untreated Control) to runoff using a sprayer P1->P2 P3 Allow plants to dry (e.g., 24 hours) P2->P3 P5 Inoculate treated plants by spraying with spore suspension P3->P5 P4 Prepare pathogen inoculum (e.g., B. cinerea spore suspension at 1x10^5 spores/mL) P4->P5 P6 Incubate under high humidity (>95% RH) and optimal temperature for 3-7 days to promote disease P5->P6 P7 Assess disease severity (% leaf area infected) on control and treated plants P6->P7 P8 Calculate Control Efficacy (%) P7->P8

Figure 2: Workflow for an In Vivo Protective Efficacy Assay.
  • Plant Propagation: Grow susceptible host plants (e.g., tomato, cucumber, rice) under controlled greenhouse conditions until they reach a suitable growth stage (e.g., 2-4 true leaves).

  • Fungicide Application:

    • Prepare solutions of the test compounds and the reference standard (boscalid) at various concentrations (e.g., 25, 50, 100, 200 µg/mL).

    • Apply the treatments to the plants using a calibrated sprayer to ensure uniform coverage. Include an untreated (water spray) control.

    • Arrange plants in a randomized complete block design with at least four replicates per treatment. [8]3. Inoculation:

    • After the fungicide application has dried (typically 24 hours), inoculate the plants with a prepared spore suspension or mycelial slurry of the target pathogen.

  • Incubation and Assessment:

    • Move the inoculated plants to a growth chamber or greenhouse with conditions conducive to disease development (e.g., high humidity, optimal temperature).

    • After a set incubation period (e.g., 3-7 days), assess disease severity by visually estimating the percentage of leaf area infected or by counting lesions.

  • Data Analysis:

    • Calculate the percent disease control for each treatment relative to the untreated control.

    • Analyze the data using analysis of variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Conclusion

The development of fungicides based on the 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid scaffold represents a significant advancement in SDHI technology. Experimental data consistently demonstrates that many of these next-generation compounds possess superior intrinsic activity against a range of important plant pathogens when compared to the established standard, boscalid. [9][10][11]This is evidenced by lower EC₅₀ and IC₅₀ values, indicating greater potency at both the whole-organism and target-enzyme levels. Furthermore, their varied cross-resistance profiles offer valuable new tools for managing pathogen populations that have developed resistance to older SDHIs. While boscalid remains a versatile and effective fungicide, ongoing research into pyrazole-carboxamide derivatives continues to yield promising candidates that are critical for the future of sustainable and effective disease control in agriculture.

References

  • Vertex AI Search. (2024). boscalid fungicide uses.
  • Cultivar Magazine. (2025). Boscalida (Boscalid).
  • Unknown Source. Boscalid: A Comprehensive Overview of its Properties, Applications, and Impact.
  • GCIRC. Boscalid - Biological characteristics, redistribution properties and biological efficacy.
  • Zhengzhou Delong Chemical Co., Ltd. (2019). The Application of Fungicide Boscalid - Knowledge.
  • Unknown Source. TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE.
  • ResearchGate. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani.
  • Unknown Source. Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives.
  • ACS Publications. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani | Journal of Agricultural and Food Chemistry.
  • J-Stage. (2025). Effect of isofetamid on SDHI-resistant isolates of Botrytis cinerea.
  • ACS Publications. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry.
  • ACS Publications. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection | Journal of Agricultural and Food Chemistry.
  • NIH. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
  • NIH. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC.
  • PubMed. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors.
  • ResearchGate. (2023). (PDF) Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum.
  • RNGR. Baseline Sensitivity of Botrytis Cinerea to Pyraclostrobin and Boscalid and Control of Anilinopyrimidine- and Benzimidazole-resistant Strains by These Fungicide.
  • NIH. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC.
  • ACS Publications. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry.
  • APS Journals. (2017). Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain | Plant Disease.
  • ACS Publications. Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action | Journal of Agricultural and Food Chemistry.
  • ResearchGate. (2025). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
  • ResearchGate. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives.
  • PubMed. (2022). Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action.
  • PubMed. Baseline Sensitivity of Botrytis cinerea to Pyraclostrobin and Boscalid and Control of Anilinopyrimidine- and Benzimidazole-Resistant Strains by These Fungicides.
  • Unknown Source. (1996). Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides.
  • ResearchGate. Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action.
  • PubMed. (2025). Discovery of Novel Pyrazole/Thiazole Derivatives Containing Cyano/Thiocyanato Groups as Fungicide Candidates.
  • Unknown Source. Overview of commercialized pyrazole carboxamide and benzimidazole fungicides.
  • NIH. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables.
  • Unknown Source. Efficacy testing of novel organic fungicides and elicitors: from the lab to the field.
  • PubMed. (2021). Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain.
  • ResearchGate. EC50 and resistance factor (RF) values to several SDHI fungicides of....
  • FRAC. SDHI Fungicides.
  • ResearchGate. Biological properties of the carboxamide boscalid including recent studies on its mode of action.
  • ResearchGate. (2025). Baseline Sensitivity of Botrytis cinerea to Pyraclostrobin and Boscalid and Control of Anilinopyrimidine- and Benzimidazole-Resistant Strains by These Fungicides.
  • PubMed. Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain.

Sources

A Comparative Guide to the Structure-Activity Relationship of Pyrazole-4-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole-4-carboxamide scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds across medicine and agriculture. Its versatility allows for fine-tuning of activity against a diverse range of molecular targets through strategic structural modifications. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of different pyrazole-4-carboxamide series, supported by experimental data and detailed protocols for their synthesis and evaluation. We will explore how substituent changes on the pyrazole ring and the carboxamide moiety influence potency and selectivity, offering insights for researchers in drug discovery and agrochemical development.

The Pyrazole-4-Carboxamide Core: A Scaffold for Diverse Biological Activities

The pyrazole-4-carboxamide core consists of a five-membered pyrazole ring with a carboxamide group at the 4-position. This arrangement provides a rigid framework with multiple points for chemical diversification, enabling the optimization of interactions with various biological targets. Key areas of biological activity for this scaffold include:

  • Kinase Inhibition: Many pyrazole-4-carboxamides are potent inhibitors of protein kinases, which are crucial regulators of cellular processes. Their ability to target kinases like Aurora A, Fibroblast Growth Factor Receptors (FGFRs), and Rho-associated coiled-coil containing protein kinase (ROCK) makes them promising candidates for anticancer therapies.[1][2][3]

  • Fungicidal Activity: A significant class of agricultural fungicides are based on the pyrazole-4-carboxamide structure. These compounds act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi and leading to cell death.[4][5][6]

  • Cannabinoid Receptor Modulation: Derivatives of pyrazole-4-carboxamide have been developed as antagonists of the cannabinoid receptor 1 (CB1), with potential applications in treating various disorders.[7][8]

  • Antimicrobial and Other Activities: The scaffold has also been explored for its antibacterial, anti-inflammatory, and herbicidal properties.[9][10][11][12][13][14]

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The biological activity of pyrazole-4-carboxamides is highly dependent on the nature and position of substituents on the pyrazole ring and the N-substituent of the carboxamide. The following sections dissect the SAR for different target classes.

Pyrazole-4-Carboxamides as Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics. The pyrazole-4-carboxamide scaffold has proven to be a valuable starting point for the design of potent and selective inhibitors.

Key SAR Insights for Aurora A Kinase Inhibitors:

Quantitative Structure-Activity Relationship (QSAR) studies on N,1,3-triphenyl-1H-pyrazole-4-carboxamides as Aurora A kinase inhibitors have revealed that bulky, electron-withdrawing substituents at the R1 and R2 positions of the phenyl rings are favorable for inhibitory activity.[1][15] The presence of methoxy groups at the R1 position can also increase activity.[16]

Key SAR Insights for Fibroblast Growth Factor Receptor (FGFR) Inhibitors:

A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as pan-FGFR covalent inhibitors. The representative compound 10h demonstrated nanomolar activity against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant.[2] This highlights the importance of the 5-amino group for potent inhibition.

Key SAR Insights for Rho Kinase (ROCK-II) Inhibitors:

In the development of ROCK-II inhibitors, replacing a pyridine ring with a pyrazole as the hinge-binding element led to a potent new scaffold.[3] Further substitution on the central aryl ring with a methoxy group improved selectivity against other kinases like PKA and Akt1. The introduction of a dimethylaminoethoxy moiety resulted in a highly potent inhibitor with an IC50 of 56 nM for ROCK-I.[3]

Table 1: Comparative Activity of Representative Pyrazole-4-Carboxamide Kinase Inhibitors

Compound IDTarget KinaseR1 (Pyrazole N1)R3 (Pyrazole C3)R5 (Pyrazole C5)N-substituent (Carboxamide)IC50 (nM)Reference
10h Pan-FGFRHHNH2Acryloyl-aminophenyl41-99[2]
Compound 5 ROCK-IIPhenylHHBenzodioxane-2-carboxamide56[3]
Compound 6k Aurora A/BPhenylPhenylHPhenyl16.3 (A), 20.2 (B)[17]
Pyrazole-4-Carboxamides as Succinate Dehydrogenase Inhibitors (SDHIs)

SDHIs are a cornerstone of modern crop protection. The pyrazole-4-carboxamide scaffold is found in several commercial fungicides like fluxapyroxad and bixafen.

Key SAR Insights for SDHIs:

  • N-Substituent: The nature of the N-aryl or N-alkyl group on the carboxamide is critical for activity. Modifications here influence binding to the hydrophobic pocket of the SDH enzyme.

  • Pyrazole C3 Substituent: The substituent at the C3 position of the pyrazole ring is crucial for potency. For example, in a series of novel pyrazole-4-carboxamides, compounds with a trifluoromethyl group at C3 showed excellent fungicidal activities.[5]

  • Bioisosteric Replacement: Replacing an ether linkage with a thioether in the N-substituent has been a successful strategy to discover more potent SDHIs.[4] For instance, compound 8e with a benzyl sulfide group showed potent SDH inhibition with an IC50 of 1.30 μM, superior to the commercial fungicide boscalid.[4]

Table 2: Comparative Antifungal Activity of Pyrazole-4-Carboxamide SDHIs

Compound IDTarget FungusPyrazole C3-substituentN-substituent (Carboxamide)EC50 (µg/mL)Reference
TM-2 Corn RustCF32-(trifluoromethyl)phenylBetter than fluxapyroxad[5]
8e Rhizoctonia solaniCH32-(benzylthio)phenyl-[4]
E1 Rhizoctonia solaniCH3Oxime ether containing moiety1.1[18]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the synthesis and biological evaluation of pyrazole-4-carboxamides.

General Synthesis of Pyrazole-4-Carboxamides

A common synthetic route to pyrazole-4-carboxamides involves the amidation of a pyrazole-4-carboxylic acid or its corresponding acid chloride with a desired amine.

Step-by-Step Protocol:

  • Synthesis of Pyrazole-4-carboxylic acid: This can be achieved through various methods, often starting from a β-ketoester and a hydrazine derivative to form the pyrazole ring, followed by functional group manipulations to install the carboxylic acid at the 4-position.

  • Activation of the Carboxylic Acid: The pyrazole-4-carboxylic acid is converted to a more reactive species, typically the acid chloride, by reacting with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amidation Reaction: The activated pyrazole-4-carbonyl chloride is then reacted with the appropriate amine in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or THF) to form the final pyrazole-4-carboxamide product.[9][19]

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.

Visualizing the Synthetic Workflow:

G cluster_0 Synthesis of Pyrazole-4-Carboxylic Acid cluster_1 Activation & Amidation start β-Ketoester + Hydrazine pyrazole Pyrazole Ring Formation start->pyrazole acid Pyrazole-4-Carboxylic Acid pyrazole->acid acid_chloride Pyrazole-4-Carbonyl Chloride acid->acid_chloride SOCl₂ or (COCl)₂ amidation Amidation with Amine acid_chloride->amidation product Pyrazole-4-Carboxamide amidation->product amidation->product

Caption: General synthetic workflow for pyrazole-4-carboxamides.

Biological Evaluation: In Vitro Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of pyrazole-4-carboxamides against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test compounds (pyrazole-4-carboxamides) dissolved in DMSO

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Step-by-Step Protocol:

  • Prepare Kinase Reaction Mix: In a microplate well, combine the kinase, peptide substrate, and assay buffer.

  • Add Test Compound: Add the pyrazole-4-carboxamide compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect Signal: Stop the reaction and add the detection reagent according to the manufacturer's instructions to quantify the amount of product formed (e.g., ADP).

  • Measure and Analyze Data: Read the plate on a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizing the Kinase Inhibition Assay Workflow:

G cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis A Kinase + Substrate + Buffer B Add Test Compound A->B C Initiate with ATP B->C D Incubate C->D E Stop & Add Detection Reagent D->E F Read Plate E->F G Calculate % Inhibition & IC50 F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Signaling Pathway Context: Targeting Aurora Kinase in Cancer

To understand the therapeutic rationale for developing pyrazole-4-carboxamide inhibitors, it is essential to consider their role in relevant signaling pathways. For example, Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.

Inhibition of Aurora A by a pyrazole-4-carboxamide can disrupt the formation of the mitotic spindle, leading to mitotic arrest and ultimately apoptosis (programmed cell death) in cancer cells.

Visualizing the Aurora Kinase Signaling Pathway and Inhibition:

G cluster_0 Normal Mitosis cluster_1 Inhibition by Pyrazole-4-Carboxamide AuroraA Aurora A Kinase Spindle Mitotic Spindle Formation AuroraA->Spindle BlockedSpindle Disrupted Spindle Formation AuroraA->BlockedSpindle Mitosis Proper Cell Division Spindle->Mitosis Inhibitor Pyrazole-4-Carboxamide Inhibitor Inhibitor->AuroraA Arrest Mitotic Arrest BlockedSpindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

References

The Ascendant Pyrazole Scaffold: A Comparative Guide to Antifungal Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents to combat the growing threat of fungal resistance, the pyrazole nucleus has emerged as a scaffold of profound interest.[1][2][3] Its inherent chemical versatility allows for the synthesis of a diverse array of derivatives with a broad spectrum of biological activities. This guide offers a comparative analysis of the antifungal potency of various classes of pyrazole derivatives, supported by experimental data from recent studies. It is intended for researchers, scientists, and drug development professionals seeking to navigate the landscape of pyrazole-based antifungal discovery.

The Pyrazole Core: A Privileged Structure in Antifungal Research

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry.[2] Their unique structural features and synthetic accessibility have led to the development of numerous compounds with diverse pharmacological applications. In the realm of antifungal research, pyrazole derivatives are gaining prominence due to their potent activity against a wide range of pathogenic fungi, including clinically relevant species of Candida and Aspergillus, as well as significant plant pathogens.[1][4][5]

The rationale behind exploring pyrazole derivatives lies in their ability to be readily functionalized at multiple positions, allowing for the fine-tuning of their physicochemical properties and biological activity. This has given rise to several distinct classes of pyrazole-based antifungals, each with its own characteristic profile of activity and mechanism of action. This guide will focus on a comparative study of three prominent classes: pyrazole carboxamides, pyrazole sulfonamides, and pyrazole chalcones.

Methodologies for Evaluating Antifungal Efficacy: A Commitment to Scientific Rigor

To ensure the reliability and comparability of antifungal activity data, standardized methodologies are paramount. The protocols outlined below are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which provide a framework for consistent and reproducible results.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Experimental Protocol:

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (typically 35°C for clinical isolates) for 24-48 hours. A suspension of the fungal cells is then prepared in sterile saline or RPMI-1640 medium and adjusted to a specific turbidity, corresponding to a defined cell density (e.g., 0.5 McFarland standard).

  • Preparation of Drug Dilutions: The pyrazole derivatives and control antifungal agents are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium (buffered with MOPS) in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the drug-free control well.

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Fungal Culture C Prepare Fungal Inoculum (0.5 McFarland) A->C B Pyrazole Derivative Stock D Serial Dilution in 96-well Plate B->D E Inoculate Plate C->E D->E F Incubate at 35°C (24-48h) E->F G Read MIC values F->G

Caption: Workflow of the broth microdilution assay for MIC determination.

Comparative Antifungal Activity of Pyrazole Derivatives

The following tables summarize the in vitro antifungal activity of representative pyrazole derivatives from different chemical classes against a panel of pathogenic fungi. The data has been collated from various independent studies, and therefore, direct comparison should be made with caution, considering the potential variations in experimental conditions.

Pyrazole Carboxamide Derivatives

This class of compounds has shown remarkable efficacy, particularly against plant pathogenic fungi. Many commercial fungicides, such as penthiopyrad and bixafen, belong to this family and are known to inhibit succinate dehydrogenase (SDH).[4]

CompoundFungal SpeciesActivity (EC₅₀ µg/mL)Reference CompoundActivity (EC₅₀ µg/mL)Reference
SCU2028 Rhizoctonia solani0.022Thifluzamide-[6]
SCU3038 Rhizoctonia solani0.016Fluxapyroxad0.033[7]
7ai Rhizoctonia solani0.37Carbendazol1.00[4]
7ai Alternaria porri2.24Carbendazol-[4]
7ai Marssonina coronaria3.21Carbendazol-[4]
E1 Rhizoctonia solani1.1Boscalid2.2[8][9]
7d Rhizoctonia solani0.046Boscalid0.741[10]
12b Rhizoctonia solani0.046Fluxapyroxad0.103[10]
Pyrazole Sulfonamide Derivatives

Pyrazole sulfonamides represent another promising class of antifungal agents. Their mechanism of action can vary, with some studies suggesting they induce oxidative damage and compromise cell membrane integrity.[11]

CompoundFungal SpeciesActivity (EC₅₀ mg/L)Reference CompoundActivity (EC₅₀ mg/L)Reference
C22 Valsa mali0.45--[11]
C22 Sclerotinia sclerotiorum0.49--[11]
C22 Rhizoctonia solani3.06--[11]
C22 Botrytis cinerea0.57--[11]
c17 Valsa mali13.49Boscalid13.91[12]
c11 Botrytis cinerea13.85--[12]
T24 Rhizoctonia solani0.45Hymexazol10.49[13]
T24 Rhizoctonia solani0.45Bixafen0.25[13]
Pyrazole Chalcone Derivatives

Chalcones are precursors of flavonoids and are known for their diverse biological activities. The introduction of a pyrazole moiety into the chalcone scaffold has yielded compounds with significant antifungal properties.

CompoundFungal SpeciesActivity (EC₅₀ µg/mL)Reference CompoundActivity (EC₅₀ µg/mL)Reference
Z10 Phomopsis sp.12.5Azoxystrobin24.9[14][15]
Z10 Phomopsis sp.12.5Flupidazamide282.6[14][15]

Mechanistic Insights: Unraveling the Antifungal Action

The antifungal mechanism of pyrazole derivatives can be multifaceted and is often dependent on the specific chemical class.

  • Succinate Dehydrogenase (SDH) Inhibition: A primary target for many pyrazole carboxamides is the mitochondrial enzyme succinate dehydrogenase (SDH), also known as complex II in the electron transport chain.[7][8][9] Inhibition of SDH disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to fungal cell death. Molecular docking studies have shown that these compounds can bind to the ubiquinone binding site of SDH.[16]

  • Cell Membrane Disruption: Some pyrazole derivatives, including certain sulfonamides and chalcones, exert their antifungal effect by compromising the integrity of the fungal cell membrane.[11][12] This can lead to the leakage of essential cellular contents and ultimately, cell lysis. Electron microscopy studies have revealed morphological changes in fungal hyphae, such as cell wall and membrane damage, after treatment with these compounds.[6][14]

  • Other Potential Mechanisms: Research also points to other potential mechanisms, such as the inhibition of fungal kinases like Yck2, which are involved in crucial cellular processes.[17]

Structure-Activity Relationship (SAR): Decoding the Molecular Architecture of Potency

The antifungal activity of pyrazole derivatives is intricately linked to their molecular structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective antifungal agents.

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly influence antifungal activity. For instance, in some pyrazole carboxamides, a difluoromethyl group at the C-3 position of the pyrazole ring has been shown to be important for high activity. C[6]onversely, substituting a methyl group with a trifluoromethyl group at the C-3 position in certain isoxazolol pyrazole carboxylates led to a significant decrease in antifungal activity.

[4]* The N-phenyl Group: The substituents on the N-phenyl ring of the pyrazole are also critical. Electron-withdrawing groups, such as halogens, at specific positions on the phenyl ring can enhance antifungal potency.

* The Amide/Sulfonamide Linker: The nature of the linker connecting the pyrazole core to other aromatic moieties plays a role in determining the overall conformation of the molecule and its interaction with the target enzyme.

  • Side Chains and Terminal Groups: The composition of the side chains and terminal groups is a key determinant of activity. For pyrazole analogues containing an aryl trifluoromethoxy group, a straight chain or cycloalkyl ring moiety as a substituent was found to be a key structural feature for activity.

Pyrazole derivatives represent a highly promising and versatile class of compounds in the ongoing search for novel antifungal agents. The diverse chemical space accessible through synthetic modifications of the pyrazole scaffold allows for the development of compounds with distinct mechanisms of action and a broad spectrum of activity. The data presented in this guide clearly demonstrates the potent antifungal efficacy of various pyrazole derivatives, often surpassing that of existing commercial fungicides in in vitro studies.

Future research should focus on several key areas:

  • Elucidation of Novel Mechanisms of Action: While SDH inhibition is a well-established mechanism for pyrazole carboxamides, further investigation into the molecular targets of other pyrazole classes is warranted.

  • In Vivo Efficacy and Toxicology Studies: Promising candidates identified in in vitro screens must be evaluated in animal models of fungal infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Combating Antifungal Resistance: The activity of novel pyrazole derivatives against drug-resistant fungal strains should be a priority to address the growing clinical challenge of resistance.

  • Rational Drug Design: A deeper understanding of the SAR and the three-dimensional structure of the target enzymes will facilitate the rational design of next-generation pyrazole-based antifungals with improved potency and selectivity.

The continued exploration of the pyrazole scaffold holds immense potential for the discovery and development of new and effective treatments for a wide range of fungal diseases affecting both human health and agriculture.

References

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. [Link]

  • Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. [Link]

  • Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. [Link]

  • Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. | Journal of Agricultural and Food Chemistry. [Link]

  • Design, Synthesis, and Antifungal Activity Evaluation of Novel Pyrazole Sulfonamide Derivatives Containing 1,3,4-Oxadiazole Moiety. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Antibacterial and antifungal pyrazoles based on different construction strategies. [Link]

  • Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection. [Link]

  • Synthesis and antifungal activity of some novel chalcones containing pyrazole moiety. [Link]

  • Preliminary antifungal activity versus pyrazole derivatives 2-16. [Link]

  • Collection - Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. - Journal of Agricultural and Food Chemistry - Figshare. [Link]

  • Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. - R Discovery. [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. [Link]

  • Preliminary antifungal activity versus pyrazole derivatives 2-16. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • Structure–activity relationship of antifungal agents. [Link]

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. [Link]

  • Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship. [Link]

  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. [Link]

  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth validation of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, a pivotal intermediate in the synthesis of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides. We will explore the strategic importance of the difluoromethyl (-CF2H) moiety, detail robust analytical validation methodologies, and present a direct comparison against its non-fluorinated analog, 1-methyl-1H-pyrazole-4-carboxylic acid. The protocols and data herein are designed to establish a self-validating system for quality control and underscore the compound's superior attributes for agrochemical and pharmaceutical development.

Introduction: The Strategic Value of the Difluoromethyl Group

The incorporation of fluorine into active pharmaceutical ingredients (APIs) and agrochemicals is a well-established strategy for enhancing molecular properties. The difluoromethyl (-CF2H) group, in particular, offers a unique and powerful combination of attributes that elevate a molecule's therapeutic potential.[1] Unlike the more common trifluoromethyl (-CF3) group, the -CF2H moiety retains an acidic proton, enabling it to act as a weak hydrogen bond donor.[2][3] This feature allows it to serve as a bioisosteric replacement for common functional groups like hydroxyl (-OH) or thiol (-SH) groups, potentially improving target binding affinity and specificity.[1][3]

Furthermore, the strong carbon-fluorine bonds significantly enhance metabolic stability by blocking common sites of oxidative metabolism, which can extend a compound's biological half-life.[4][5] The -CF2H group also modulates lipophilicity and pKa, improving membrane permeability and overall bioavailability.[1] It is this strategic combination of properties that has made 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid the indispensable building block for a multitude of market-leading SDHI fungicides, including Bixafen, Fluxapyroxad, and Isopyrazam.[6][7] This guide validates its role and quality through rigorous, reproducible analytical science.

Synthesis and Quality Control Workflow

The industrial production of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has been significantly optimized since its first reported synthesis.[5] Modern routes, such as those developed by AGC Inc., focus on cost-effective, high-purity production by leveraging key intermediates like acetyl pyrazoles.[8]

A robust validation workflow is critical to ensure the quality and consistency of this key intermediate. The process ensures that each batch meets the stringent specifications required for GMP-level synthesis of the final active ingredient.

G cluster_0 Quality Control Workflow A Raw Material Receipt B Physicochemical Analysis (Appearance, Solubility) A->B C Identity Confirmation (FTIR, LC-MS) B->C D Purity & Impurity Profile (HPLC-UV) C->D E Quantitative Assay (19F-qNMR / Titration) D->E F Certificate of Analysis (CoA) Generation E->F G Batch Release F->G

Caption: High-level workflow for the quality control and validation of incoming intermediate batches.

Comparative Analysis: The Impact of Difluoromethylation

To fully appreciate the advantages conferred by the -CF2H group, we compare the target intermediate with its non-fluorinated analog, 1-methyl-1H-pyrazole-4-carboxylic acid. The substitution of a methyl group with a difluoromethyl group at the 3-position of the pyrazole ring induces significant changes in the molecule's electronic and physical properties.

Property1-methyl-1H-pyrazole-4-carboxylic acid (Analog)3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (Target)Rationale for Superior Performance
Molecular Weight 126.11 g/mol [2]176.12 g/mol [5]Increased mass, yet often offset by enhanced potency.
Lipophilicity (LogP) Approx. -0.2 (Calculated)[2]Higher (more lipophilic)The -CF2H group increases lipophilicity, which can improve membrane permeability and bioavailability of the final API.[1]
Acidity (pKa) Higher (less acidic)Lower (more acidic)The strong electron-withdrawing effect of the two fluorine atoms increases the acidity of the carboxylic acid proton, which can alter solubility and binding interactions.
Metabolic Stability Susceptible to oxidation at the 3-methyl group.Highly stable C-F bonds resist oxidative metabolism.A key advantage for drug design, leading to longer in-vivo half-life for derived APIs.[4][5]
Target Interaction Standard H-bond acceptor (COOH).H-bond acceptor (COOH) and weak H-bond donor (-CF2H ).The ability to act as a hydrogen bond donor provides an additional point of interaction with target enzymes, potentially increasing binding affinity and selectivity.[1][3]

Analytical Validation: A Dual-Method Approach

A comprehensive validation strategy relies on orthogonal analytical techniques to ensure identity, purity, and strength. Here, we compare the industry-standard High-Performance Liquid Chromatography (HPLC) with UV detection against the highly specific and powerful Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Method 1: Purity and Impurity Profiling by HPLC-UV

HPLC-UV is the workhorse for purity analysis, adept at separating the main component from synthesis-related impurities. Validation must be performed according to established guidelines to ensure the method is suitable for its intended purpose.[9][10]

Key Validation Parameters & Acceptance Criteria

ParameterObjectiveTypical Acceptance Criteria
Specificity To ensure the method can distinguish the analyte from impurities and degradation products.Peak purity index > 0.999; baseline resolution between analyte and known impurities.
Linearity To demonstrate a proportional relationship between detector response and concentration.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 150% of target).
Accuracy To measure the closeness of test results to the true value.98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision Repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).Relative Standard Deviation (RSD) ≤ 1.0% for assay; ≤ 5.0% for impurities.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; RSD ≤ 10% at this concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.RSD of results remains within system suitability limits when parameters (e.g., pH, flow rate) are varied.
Method 2: Absolute Quantification by ¹⁹F-qNMR

For fluorinated compounds, ¹⁹F-qNMR offers a superior method for absolute quantification. It is a primary analytical method that does not require a specific reference standard of the analyte itself. The measurement is based on comparing the integral of the analyte's ¹⁹F signal to that of a certified internal standard of known purity and concentration.

Advantages over Traditional Methods:

  • High Specificity: The ¹⁹F chemical shift range is very wide, and background interference is virtually non-existent, making signal overlap highly unlikely.[6]

  • Speed: Analysis is rapid, often taking only a few minutes per sample after preparation.[8]

  • Accuracy: As a primary ratio method, it can provide highly accurate and precise purity values without the need for calibration curves.

  • Structural Confirmation: The spectrum simultaneously confirms the identity and structure of the fluorinated moiety.

G cluster_0 Comparative Logic: HPLC vs. 19F-qNMR cluster_1 Attributes A Validation Goal B HPLC-UV (Relative Quantification) A->B C 19F-qNMR (Absolute Quantification) A->C P1 Purity & Impurities B->P1 Excellent P2 Assay/Strength B->P2 Good P3 Requires Specific Reference Standard B->P3 Yes P4 High Specificity for Fluorinated Compounds B->P4 No C->P1 Good C->P2 Excellent (Primary) C->P3 No (Uses Internal Std) C->P4 Yes

Caption: Logical comparison of HPLC-UV and ¹⁹F-qNMR for intermediate validation.

Experimental Protocols

Protocol: HPLC-UV Method for Purity Determination

This protocol is a self-validating system; adherence to the system suitability parameters ensures the reliability of each analytical run.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Diluent: 50:50 Acetonitrile:Water.

    • Standard Solution: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration = 100 µg/mL).

    • Sample Solution: Prepare the sample in the same manner as the standard.

  • System Suitability:

    • Inject the standard solution six times.

    • Acceptance Criteria: RSD of peak area ≤ 1.0%; Tailing factor ≤ 1.5; Theoretical plates ≥ 5000.

  • Analysis & Calculation:

    • Calculate the % Purity using the area normalization method.

Causality Note: A C18 column is chosen for its versatility in retaining moderately polar acidic compounds. The formic acid in the mobile phase ensures the carboxylic acid is protonated, leading to sharp, symmetrical peak shapes.

Protocol: ¹⁹F-qNMR for Absolute Purity Assay
  • Instrumentation:

    • NMR Spectrometer (≥400 MHz) equipped with a fluorine-observe probe.

  • Materials:

    • Internal Standard (IS): Certified standard of known purity (e.g., trifluorotoluene).

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid sample into an NMR tube.

    • Accurately weigh ~20 mg of the internal standard into the same NMR tube.

    • Add ~0.7 mL of DMSO-d6, cap, and vortex until fully dissolved.

  • NMR Acquisition Parameters:

    • Pulse Program: Standard quantitative ¹⁹F single pulse experiment.

    • Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing & Calculation:

    • Apply Fourier transform and phase correction.

    • Integrate the characteristic triplet signal of the -CF2H group of the analyte and the singlet signal of the -CF3 group of the internal standard.

    • Calculate purity using the following formula:

    
    
    

    Where: I = Integral value, N = Number of fluorine nuclei, MW = Molecular Weight, m = mass, P = Purity of IS.

Causality Note: A long relaxation delay is the most critical parameter for accurate quantification in qNMR. It ensures that all nuclei have returned to equilibrium before the next pulse, making the signal integral directly proportional to the number of nuclei.

Conclusion

The validation of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is not merely a procedural requirement but a fundamental confirmation of its value as a high-quality building block. The strategic inclusion of the difluoromethyl group provides clear, demonstrable advantages over non-fluorinated analogs, enhancing the pharmacokinetic and pharmacodynamic profiles of derivative molecules.[1][6] By employing a robust, dual-method analytical approach combining HPLC-UV for impurity profiling and the highly precise ¹⁹F-qNMR for absolute quantification, researchers and manufacturers can ensure unparalleled confidence in the quality of this key intermediate, paving the way for the development of safer and more effective next-generation products.

References

  • Title: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Source: Wikipedia. URL: [Link]

  • Title: 1-methyl-1H-pyrazole-4-carboxylic acid | CAS#:5952-92-1. Source: Chemsrc. URL: [Link]

  • Title: 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160. Source: PubChem. URL: [Link]

  • Title: Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Source: National Institutes of Health (PMC). URL: [Link]

  • Title: Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Source: DiVA portal. URL: [Link]

  • Title: Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. Source: ResearchGate. URL: [Link]

  • Title: Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Source: Thieme SYNFORM. URL: [Link]

  • Title: Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Source: National Institutes of Health (PMC). URL: [Link]

  • Title: Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Source: MDPI. URL: [Link]

  • Title: VALIDATION OF HPLC METHOD AND UV-VISIBLE METHOD FOR PHARMACEUTICALS AS PER OFFICIAL GUIDELINES. Source: Pharma Erudition. URL: [Link]

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Source: MDPI. URL: [Link]

  • Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Source: ACS Publications. URL: [Link]

  • Title: Quantitative 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Source: Royal Society of Chemistry. URL: [Link]

  • Title: A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Source: ACG Publications. URL: [Link]

  • Title: Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Source: PubMed. URL: [Link]

  • Title: Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Source: ResearchGate. URL: [Link]

  • Title: Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. Source: National Institutes of Health (PMC). URL: [Link]

  • Title: Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. Source: Journal of Pharma and Biomedics. URL: [Link]

Sources

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and materials science, the pyrazole scaffold is a cornerstone of molecular design, appearing in blockbuster drugs like Celecoxib and Viagra.[1][2] However, the path from concept to compound is paved with critical decisions, the most fundamental of which is the choice of synthetic route. Synthesizing a substituted pyrazole is not a one-size-fits-all problem; the "best" method is a function of starting material availability, desired substitution pattern, scale, budget, and timeline.

This guide provides an in-depth cost-benefit analysis of the most prevalent pyrazole synthesis methodologies. We move beyond simple protocols to dissect the underlying mechanics, weigh the practical trade-offs, and provide the data-driven insights necessary for you, the bench chemist or process developer, to make an informed decision.

The Classic Workhorse: Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this method remains one of the most direct and widely used routes to pyrazoles.[1][3][4] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[4][5][6]

Mechanism and Rationale

The reaction proceeds via a two-step condensation-cyclization-dehydration sequence. An acid catalyst protonates one of the carbonyl groups, activating it for nucleophilic attack by the hydrazine to form a hydrazone intermediate.[5][6][7] Subsequent intramolecular attack by the second nitrogen atom onto the remaining carbonyl group forms a heterocyclic intermediate, which then dehydrates to yield the stable, aromatic pyrazole ring.[5][8]

Knorr_Mechanism Knorr Pyrazole Synthesis Mechanism R1_CO R1-C(=O) CH2 -CH2- R1_CO->CH2 R3_CO C(=O)-R3 CH2->R3_CO Hydrazone Intermediate (Hydrazone/Enamine) R3_CO->Hydrazone 1. Condensation Hydrazine +   H2N-NH-R' Hydrazine->Hydrazone PyrazoleRing Final Pyrazole Hydrazone->PyrazoleRing 2. Cyclization 3. Dehydration

Caption: High-level overview of the Knorr pyrazole synthesis workflow.

Cost-Benefit Analysis
FeatureCost (Analysis)Benefit (Analysis)
Starting Materials Low. 1,3-Diketones (e.g., acetylacetone) and simple hydrazines (hydrazine hydrate, phenylhydrazine) are commodity chemicals.High. A vast array of 1,3-dicarbonyls and hydrazines are commercially available, allowing for diverse substitution patterns.
Reagents & Catalysts Very Low. Often requires only a catalytic amount of a simple mineral or organic acid (e.g., HCl, Acetic Acid).[5][8]High. Simplicity of reagents makes for straightforward setup and minimal reagent cost.
Reaction Conditions Low. Typically proceeds at moderate temperatures (room temp to 100 °C) and atmospheric pressure.[8]High. Does not require specialized equipment like pressure vessels or inert atmosphere gloveboxes.
Yield & Purity Medium. Yields are generally good to excellent.[8] However, purification can be complicated by side products.High. The formation of a stable aromatic ring is a strong thermodynamic driving force.
Regioselectivity Very High Cost. With unsymmetrical 1,3-dicarbonyls, this is the single biggest drawback. A mixture of two regioisomers is often formed, which can be difficult to separate.[1][9][10][11]Low. Achieving high regioselectivity often requires significant optimization or specialized conditions.[10]
Atom Economy Medium. The reaction loses two molecules of water per molecule of product formed.Medium. While not perfect, it is generally better than multi-step sequences involving protecting groups.
Scalability Medium. Exothermic nature of the initial condensation may require careful thermal management on a large scale.High. The simplicity of the reaction makes it amenable to scale-up in standard chemical reactors.
Key Insight: Tackling the Regioselectivity Problem

The formation of regioisomeric mixtures is a significant challenge when using unsymmetrical dicarbonyls.[11] The outcome is dictated by a delicate balance of steric and electronic factors—the initial attack of the hydrazine typically occurs at the more electrophilic or less sterically hindered carbonyl carbon.[10]

Field-Proven Tactic: Recent studies have shown that using fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent can dramatically improve regioselectivity.[10][12] For example, the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine in ethanol yields a mixture, but in HFIP, it gives the desired 5-furyl-3-CF₃ pyrazole with 97:3 selectivity.[10][12] This is attributed to the unique solvent properties of HFIP influencing the transition state energies.

Representative Experimental Protocol: Synthesis of 3,5-dimethyl-1-phenylpyrazole
  • Materials: Acetylacetone (1.0 g, 10 mmol), Phenylhydrazine (1.08 g, 10 mmol), Glacial Acetic Acid (5 mL).

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve acetylacetone in glacial acetic acid.

    • Add phenylhydrazine dropwise to the stirred solution at room temperature. An exotherm may be observed.

    • After the addition is complete, heat the mixture to reflux (approx. 118 °C) for 1 hour.[5]

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then pour it into 50 mL of ice-cold water.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and air dry.

    • Recrystallize the crude product from ethanol/water to obtain the pure pyrazole.

The Modern Approach: [3+2] Dipolar Cycloaddition

For syntheses demanding high regiocontrol, the 1,3-dipolar cycloaddition is a powerful alternative. This method involves the reaction of a 1,3-dipole (like a diazo compound or a nitrilimine) with a dipolarophile (like an alkyne).[2][9][13]

Mechanism and Rationale

This reaction is a concerted pericyclic process that forms the five-membered ring in a single, highly regioselective step. A common and practical variant involves generating the diazo compound in situ from an N-tosylhydrazone.[14] Base-mediated elimination of p-toluenesulfinic acid from the tosylhydrazone yields a transient diazoalkane, which immediately undergoes cycloaddition with a suitable alkyne.[13][14]

Cycloaddition_Mechanism [3+2] Cycloaddition for Pyrazole Synthesis Tosylhydrazone R-CH=N-NHTs Diazo [ R-CH=N+=N- ] Diazo Intermediate Tosylhydrazone->Diazo Alkyne R'-C≡C-R'' Pyrazole Regiocontrolled Pyrazole Alkyne->Pyrazole Base Base (-TsH) Base->Diazo Diazo->Pyrazole [3+2] Cycloaddition

Caption: Workflow for pyrazole synthesis via in situ diazo generation.

Cost-Benefit Analysis
FeatureCost (Analysis)Benefit (Analysis)
Starting Materials Medium. Requires aldehydes/ketones to make tosylhydrazones and functionalized alkynes, which can be more expensive than simple diketones.High. Extremely broad substrate scope. Aldehydes and alkynes are fundamental building blocks with vast commercial availability.
Reagents & Catalysts Low. Often requires only a simple base (e.g., K₂CO₃, DBU) and a solvent.[15] Many protocols are metal-free.[16]High. Avoids the cost and toxicity associated with heavy metal catalysts.
Reaction Conditions Low. Typically proceeds under mild conditions (room temperature to moderate heating).Very High. Mild conditions allow for excellent functional group tolerance, preserving sensitive moieties elsewhere in the molecule.
Yield & Purity High. Yields are often very good to excellent, and the high selectivity leads to cleaner reaction profiles.High. Fewer side products simplify purification significantly compared to the Knorr synthesis.
Regioselectivity Very Low Cost. This is the primary advantage of the method.Very High. The concerted mechanism provides excellent, often complete, control over the substitution pattern of the final pyrazole.[13][15][17]
Safety High. Diazo compounds are potentially explosive and toxic.[13] Although generating them in situ is much safer than isolating them, appropriate precautions are mandatory.Low. The safety concerns require careful handling and procedural adherence.
Scalability Medium. The potential hazards of diazo intermediates and the exothermic nature of their formation/reaction must be carefully managed during scale-up.Medium. While scalable, it requires more stringent process safety controls than the Knorr synthesis.
Representative Experimental Protocol: One-Pot Synthesis of a 3,5-Disubstituted Pyrazole

This protocol is adapted from procedures involving the in situ generation of diazo compounds from tosylhydrazones.[13][14]

  • Materials: Aromatic aldehyde (1.0 mmol), Tosylhydrazine (1.1 mmol), Terminal alkyne (1.2 mmol), K₂CO₃ (2.0 mmol), Methanol (5 mL).

  • Procedure:

    • To a stirred suspension of the aromatic aldehyde and tosylhydrazine in methanol, add a catalytic amount of acetic acid and stir at room temperature for 1-2 hours to form the tosylhydrazone in situ.

    • Add the terminal alkyne and potassium carbonate to the mixture.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

    • After cooling, remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

The High-Performance Option: Metal-Catalyzed Syntheses

Modern organometallic chemistry has opened new avenues for pyrazole synthesis, often enabling transformations that are impossible with classical methods. These routes include metal-catalyzed C-H functionalization, cyclizations, and multicomponent reactions.[2][9][18]

Rationale and Scope

Transition metals like palladium, copper, silver, and ruthenium can catalyze the formation of pyrazoles through various mechanisms.[2][9][14][19] For example, silver catalysts can promote the highly regioselective reaction between trifluoromethylated ynones and hydrazines to give 3-CF₃-pyrazoles in excellent yields at room temperature.[9] Copper-catalyzed aerobic cyclization of unsaturated hydrazones provides another efficient route.[19] These methods are particularly valuable for creating complex, highly substituted pyrazoles and for late-stage functionalization of existing pyrazole rings.[18]

Decision_Workflow start Start: Need to Synthesize a Pyrazole q_cost Are Starting Materials Simple & Low-Cost? start->q_cost q_regio Is Regiocontrol Critical? (Unsymmetrical Product) knorr Use Knorr Synthesis q_regio->knorr No cyclo Use [3+2] Cycloaddition q_regio->cyclo Yes q_cost->q_regio No q_cost->knorr Yes q_fgt High Functional Group Tolerance (FGT) Needed? q_novel Novel Substitution or C-H Functionalization? q_fgt->q_novel No q_fgt->cyclo Yes q_novel->knorr No metal Use Metal-Catalyzed Method q_novel->metal Yes knorr->q_regio Check Regio-Issue cyclo->q_fgt Check FGT optimize Optimize Knorr (e.g., HFIP solvent)

Caption: Decision workflow for selecting a pyrazole synthesis method.

Cost-Benefit Analysis
FeatureCost (Analysis)Benefit (Analysis)
Starting Materials Variable. Can utilize simple substrates but also enables the use of complex, pre-functionalized molecules for late-stage diversification.Very High. Unparalleled versatility in substrate scope and the ability to perform transformations not accessible by other means (e.g., direct C-H arylation).[18]
Reagents & Catalysts Very High. Transition metal catalysts (especially Palladium) and their associated ligands are expensive.High. Reactions are often highly efficient, requiring only low catalyst loadings (0.5-5 mol%).
Reaction Conditions Medium. May require inert atmosphere (Schlenk line or glovebox) and anhydrous solvents, adding to operational complexity and cost.High. Many modern methods proceed under remarkably mild conditions, offering excellent functional group tolerance.
Yield & Purity High. Typically provides high yields of a single, desired product.High. Excellent selectivity minimizes side product formation and simplifies purification.
Regioselectivity Low Cost. A key advantage.Very High. The catalyst and ligand system often provide exquisite control over regioselectivity.
Environmental High. Metal catalysts can be toxic and require careful waste management and product purification to remove trace metals, a critical concern in drug development.Medium. High efficiency and atom economy can offset some environmental concerns, and catalyst recycling is an area of active research.[20]
Scalability High. The cost of the catalyst can become prohibitive on a large scale. Ensuring complete removal of metal from the final product is a major process challenge.Medium. High efficiency is a major advantage for scalability, but process development is more complex.

Conclusion and Strategic Recommendations

The optimal pyrazole synthesis strategy is dictated by the specific goals of the project.

  • For routine synthesis, teaching labs, or when cost is the primary driver and regioselectivity is not an issue (i.e., using symmetrical dicarbonyls), the Knorr Synthesis is the undisputed workhorse. Its use of cheap, readily available materials and simple procedures makes it highly accessible.

  • When absolute control of regiochemistry is paramount, especially for creating complex substitution patterns, the [3+2] Dipolar Cycloaddition is the method of choice. The trade-off is the need for more specialized starting materials and stringent safety precautions when handling diazo precursors.

  • For cutting-edge research, late-stage functionalization, or when classical methods fail, Metal-Catalyzed Syntheses offer unparalleled power and flexibility. The significant cost of catalysts and more demanding reaction conditions are justified by the ability to access novel chemical space with high efficiency and selectivity.

By carefully weighing these factors—cost, time, safety, and the specific molecular architecture required—researchers can confidently select the most effective and efficient path to their target pyrazole, accelerating discovery in both the laboratory and the manufacturing plant.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC, NIH. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC, NIH. [Link]

  • A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. (n.d.). ACS Publications. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Request PDF on ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH. [Link]

  • Synthesis and bioevaluation of novel pyrazole by different methods: A review. (2019). ResearchGate. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]

  • 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles. (n.d.). ACS Publications. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC, NIH. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. (n.d.). RSC Publishing. [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. [Link]

  • synthesis of pyrazoles. (2019). YouTube. [Link]

  • Pyrazole Synthesis Using a Titanium-Catalyzed Multicomponent Coupling Reaction and Synthesis of Withasomnine. (n.d.). Request PDF on ResearchGate. [Link]

  • Process for the preparation of pyrazoles. (n.d.).
  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (n.d.). MDPI. [Link]

  • Knorr pyrazole synthesis. (n.d.). Request PDF on ResearchGate. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). PMC. [Link]

  • Paal-Knorr synthesis of N-substituted pyrroles 3a–k. (n.d.). ResearchGate. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). PubMed. [Link]

  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (n.d.). RSC Publishing. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 151734-02-0). As a fluorinated heterocyclic compound used in complex chemical synthesis, particularly as an intermediate for potent fungicides, its handling and disposal demand rigorous adherence to safety protocols and environmental regulations.[1] This document moves beyond generic safety data sheet (SDS) recommendations to offer practical, field-tested procedures grounded in established regulatory standards, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any disposal procedure can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This foundational knowledge informs every subsequent step, from personal protective equipment (PPE) selection to waste stream segregation.

3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate its handling requirements.[2][3] The compound is harmful if ingested, is a skin and serious eye irritant, and may cause respiratory irritation.[2][3][4]

Table 1: GHS Hazard Classification and Associated Precautions

Hazard Class & CategoryGHS CodeHazard StatementRequired Precautionary Actions (Examples)
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and call a poison center.[2][4]
Skin Irritation (Category 2)H315Causes skin irritation.Wash skin thoroughly after handling. Wear protective gloves and clothing.[2][4]
Eye Irritation (Category 2A)H319Causes serious eye irritation.Wear eye/face protection. Rinse cautiously with water for several minutes if in eyes.[2][4]
STOT SE (Category 3)H335May cause respiratory irritation.Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2][4]

The causality behind these classifications lies in the molecule's structure. The carboxylic acid group contributes to its irritant properties, while the pyrazole ring and difluoromethyl group can interact with biological systems, leading to toxicity. The primary routes of exposure are inhalation of the solid dust, skin/eye contact, and ingestion.[2] Therefore, all handling and disposal operations must be engineered to minimize dust generation and prevent physical contact.

Regulatory Framework: Classifying as Hazardous Waste

In the United States, waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). A chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, toxicity).

3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid is not typically found on the EPA's "P" or "U" lists of discarded commercial chemical products. However, it must be managed as hazardous waste because:

  • It is a Halogenated Organic Compound (HOC): The presence of two fluorine atoms classifies it as a halogenated organic compound.[5] The EPA regulates HOCs stringently due to their potential for persistence and toxicity in the environment.

  • It exhibits hazardous characteristics: While not corrosive, its toxicological profile (Acute Toxicity Category 4) requires it to be managed as toxic waste.[3]

Therefore, all waste containing this compound, including pure excess material, contaminated labware, and spill cleanup debris, must be disposed of in accordance with federal, state, and local hazardous waste regulations.[6]

On-Site Waste Management: A Step-by-Step Protocol

Proper disposal begins in the laboratory. The following protocol ensures safety and compliance from the point of generation to the point of collection.

Protocol 3.1: Waste Segregation and Collection

  • Designate a Waste Container: Use a dedicated, properly vetted hazardous waste container for all 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid to prevent spills and the release of dust.

  • Segregate Waste Streams:

    • Solid Waste: Place un-rinsed, contaminated items such as weighing paper, gloves, bench protectors, and disposable lab coats directly into the designated solid waste container.

    • "Empty" Containers: The original product container is not truly empty. It must be managed as hazardous waste. Do not rinse it into the sink. Seal it and place it with other solid waste or manage it as its own waste item.

    • Aqueous Waste: This compound is not highly soluble in water. Do not dispose of it via the sanitary sewer system.[7] Any solutions containing this acid must be collected in a designated hazardous liquid waste container.

    • Solvent Waste: If the compound is dissolved in a solvent for a reaction, the resulting waste solution must be classified based on the solvent. As a halogenated compound, it should ideally be collected in a "halogenated organic waste" stream.[8] Mixing it with non-halogenated waste unnecessarily increases disposal costs, as the entire mixture must be treated as the more hazardous halogenated type.[8]

  • Label the Container Correctly: As soon as the first item is placed inside, label the waste container with:

    • The words "Hazardous Waste"

    • The full chemical name: "3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date.

  • Store Safely: Keep the waste container closed at all times, except when adding waste. Store it in a designated satellite accumulation area within the lab, away from incompatible materials like strong oxidizing agents.[2]

Approved Disposal Methodology: High-Temperature Incineration

The recommended and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[4][7]

The scientific rationale for this choice is clear:

  • Destruction of the Molecule: The high temperatures (typically >1000 °C) and controlled conditions are necessary to break the strong carbon-fluorine bonds and completely destroy the organic molecule, preventing its release into the environment.[9]

  • Management of Byproducts: Incineration of fluorinated compounds produces acidic gases, primarily hydrogen fluoride (HF).[2] For this reason, the incinerator must be equipped with sophisticated flue gas treatment systems, including afterburners and scrubbers (e.g., a caustic scrubber), to neutralize these corrosive and toxic gases before they are released into the atmosphere.[7][9]

Landfilling is not an acceptable disposal method for this type of waste due to its potential to leach into soil and groundwater.

Spill and Decontamination Procedures

Accidental spills generate hazardous waste that must be managed correctly.

Protocol 5.1: Spill Cleanup

  • Ensure Personal Safety: Evacuate non-essential personnel. Wear the appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Control Dust: Avoid dry sweeping. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

  • Collect the Material: Carefully scoop the absorbed material and spilled solid into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., soapy water, followed by acetone or ethanol if appropriate for the surface), ensuring adequate ventilation. All cleaning materials are considered hazardous waste and must be placed in the solid waste container.

  • Wash Hands Thoroughly: After cleanup is complete, wash hands and any exposed skin thoroughly.

Disposal Workflow Summary

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid.

G cluster_lab In-Laboratory Operations cluster_disposal External Disposal Process gen Waste Generation (Excess Reagent, Contaminated PPE, Spill Debris) char Characterize Waste (Solid Halogenated Organic) gen->char Step 1 seg Segregate & Collect in Designated Container char->seg Step 2 label_cont Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date seg->label_cont Step 3 store Store in Satellite Accumulation Area (Container Closed) label_cont->store Step 4 pickup Arrange Pickup by Licensed Hazardous Waste Contractor store->pickup Step 5 (EHS Office Coordination) transport Transport to Permitted TSDF* pickup->transport incin High-Temperature Incineration (>1000 °C) transport->incin Step 6 scrub Flue Gas Treatment (Afterburner & Scrubber) incin->scrub Step 7 (Critical Control) final Final Disposition (Neutralized Ash/Salts) scrub->final Step 8 caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from OSHA. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19754697, 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. Retrieved from PubChem. [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from Wikipedia. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from EPA. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from OSHA. [Link]

  • ResearchGate. (2025, November 9). Chemical Recycling of Hydrofluorocarbons by Transfer Fluorination. Retrieved from ResearchGate. [Link]

  • AERU. (2025, August 5). 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (Ref: M700F002). Retrieved from AERU. [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from eCFR. [Link]

  • PubMed. (n.d.). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. Retrieved from PubMed. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from OSHA. [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from Hazardous Waste Experts. [Link]

  • MDPI. (n.d.). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. Retrieved from MDPI. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from EPA. [Link]

  • ACS Publications. (2011, June 20). Perfluorinated Carboxylic Acids in Directly Fluorinated High-Density Polyethylene Material. Retrieved from ACS Publications. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Retrieved from OSHA. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910 Subpart Z - Toxic and Hazardous Substances. Retrieved from OSHA. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from EPA. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII Miscellaneous Organic and Inorganic Compounds. Retrieved from EPA. [Link]

Sources

Personal protective equipment for handling 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid

In the landscape of modern drug discovery and development, 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid serves as a critical structural motif and building block. Its utility, however, is paired with a clear need for rigorous safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound. Moving beyond a simple checklist, we will explore the causality behind each recommendation, empowering researchers to not only follow procedures but to understand the principles of safety that underpin them.

Hazard Analysis: Understanding the Imperative for Protection

A comprehensive risk assessment is the foundation of laboratory safety. Based on aggregated GHS (Globally Harmonized System) data, 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid presents several key hazards that directly inform our PPE strategy.[1]

  • H302: Harmful if swallowed: Dictates the need to prevent ingestion through contaminated hands.[1][2][3]

  • H315: Causes skin irritation: Requires a robust barrier to prevent dermal contact.[1][2][3][4]

  • H319: Causes serious eye irritation: Mandates stringent eye protection to prevent painful and potentially damaging exposure.[1][2][3][4]

  • H335: May cause respiratory irritation: Necessitates measures to avoid inhaling dust or aerosols.[1][2][3]

Understanding these specific hazards allows us to move from a reactive to a proactive safety posture, selecting equipment that directly mitigates the documented risks.

The Core PPE Ensemble: A Multi-Layered Defense

The following PPE recommendations constitute the minimum standard for safely handling 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. All handling of this compound, particularly the solid form, should be performed within a certified chemical fume hood to provide the primary layer of containment.[5]

Eye and Face Protection: The Non-Negotiable Shield
  • Directive: Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6][7][8] When there is a heightened risk of splashes, such as during solution transfers or when handling larger quantities, a face shield must be worn in addition to goggles.[5][9]

  • Expertise & Causality: The "serious eye irritation" classification (H319) means that even minor contact from a splash or airborne particle can cause significant discomfort and injury.[2][4] Standard safety glasses do not provide an adequate seal against dust and splashes, making chemical goggles essential. A face shield adds a critical layer of protection for the entire face.

Hand Protection: The Primary Contact Barrier
  • Directive: Wear chemical-impermeable gloves, such as nitrile gloves.[6][10] Gloves must be inspected for tears or pinholes before each use. For extended procedures or when handling solutions, consider double-gloving. Change gloves immediately if contamination is suspected.

  • Expertise & Causality: As the compound "causes skin irritation" (H315), gloves are the primary barrier against dermal exposure.[2] Nitrile offers broad chemical resistance suitable for this application. Double-gloving is a field-proven best practice that provides an additional layer of security against undetected micro-perforations in the outer glove, a common occurrence in active lab work.[5]

Body Protection: Shielding from Incidental Contact
  • Directive: A flame-resistant lab coat is mandatory.[6][7] For tasks involving significant quantities of the compound or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.

  • Expertise & Causality: Protective clothing prevents the contamination of personal garments and underlying skin. It is the last line of defense against spills and splashes during handling. Contaminated clothing must be removed immediately and washed before reuse.[2][3]

Respiratory Protection: Safeguarding the Airways
  • Directive: All weighing and handling of the solid powder should be done in a manner that minimizes dust generation, preferably within a chemical fume hood.[3][5] If engineering controls are insufficient to prevent aerosolization, or in the case of a spill, a NIOSH-approved respirator is required.[7]

  • Expertise & Causality: The H335 "may cause respiratory irritation" hazard makes inhalation a key route of exposure to avoid.[2][3] While a fume hood is the primary engineering control, respiratory protection provides essential personal safety if these controls fail or during emergency situations. The specific cartridge type should be selected based on a formal risk assessment by your institution's environmental health and safety (EHS) professionals.

Operational and Disposal Plans: Integrating Safety into the Workflow

Safe handling is a process, not just a set of equipment. The following workflow and disposal plan ensures safety is considered at every stage.

Experimental Workflow with Integrated Safety Protocols

The diagram below outlines the logical progression of a typical laboratory procedure, embedding critical safety and PPE steps directly into the workflow.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep_risk Review SDS & Conduct Risk Assessment prep_setup Prepare Work Area (Chemical Fume Hood) prep_risk->prep_setup prep_ppe Don Full PPE (Goggles, Lab Coat, Gloves) prep_setup->prep_ppe handle_weigh Weigh Solid Compound prep_ppe->handle_weigh Ensure ventilation is active handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Reaction/ Transfer handle_dissolve->handle_reaction clean_decon Decontaminate Glassware & Work Surfaces handle_reaction->clean_decon clean_dispose Segregate & Label Hazardous Waste clean_decon->clean_dispose clean_doff Doff PPE in Correct Sequence (Gloves Last) clean_dispose->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash

Caption: A procedural workflow integrating safety checkpoints for handling the compound.

Waste Disposal Plan

Proper disposal is a critical final step to ensure safety for all personnel.

  • Segregation: All materials contaminated with 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid, including gloves, weigh boats, pipette tips, and paper towels, must be treated as hazardous waste.

  • Containment: Collect solid waste in a dedicated, clearly labeled, and sealable container. Collect liquid waste in a compatible, labeled hazardous waste container.

  • Disposal: Dispose of all waste in accordance with local, regional, and national regulations.[2][3] Consult your institution's EHS department for specific protocols.[11]

Emergency Procedures: A Plan for Immediate Action

In the event of an accidental exposure, a swift and correct response is vital.

Exposure Route Immediate First-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[2][6] Seek immediate medical attention.[8][10]
Skin Contact Take off contaminated clothing immediately.[6][10] Wash the affected area with plenty of soap and water.[2][3] If skin irritation occurs, seek medical advice.[4]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[3][6] If you feel unwell, call a POISON CENTER or doctor.[3]
Ingestion Rinse mouth with water.[3][6] Do NOT induce vomiting.[6][8][10] Call a POISON CENTER or doctor immediately if you feel unwell.[2][3]

Spill Response: For small spills, alert personnel in the area, wear your full PPE, and cover the spill with a compatible absorbent material.[5] Collect the material into a sealed container for hazardous waste disposal.[5][10] For large spills, evacuate the area immediately and contact your emergency response team.[5]

By integrating this expert guidance into your standard operating procedures, you build a self-validating system of safety that protects researchers and ensures the integrity of your work.

References

  • PubChem. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | CID 19754697. [Link]

  • AERU. (2025-08-05). 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (Ref: M700F002). [Link]

  • Rutgers University. Fluorine Safety Guideline. [Link]

  • University of Texas at Austin Environmental Health & Safety Services. Personal Protective Equipment. [Link]

  • PubChem. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

  • SAMS Solutions. (2024-08-27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.